Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPYEMNCKKTEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659466 | |
| Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-39-0 | |
| Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate: Properties, Synthesis, and Applications
Abstract
This compound, identified by CAS number 769944-39-0, is a pivotal chiral building block in modern medicinal chemistry.[1][2] Its structure, which combines a Boc-protected piperazine ring with a 2-substituted 4-chlorophenyl moiety, offers a synthetically versatile platform for the development of complex molecular architectures. The piperazine scaffold is a well-established "privileged structure" in drug discovery, known for its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets. This guide provides an in-depth examination of the compound's chemical properties, spectroscopic signature, analytical characterization methods, and core reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.[3]
Molecular Structure and Core Attributes
The compound's utility is derived from its distinct structural components:
-
Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. This ring system often imparts aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets. The piperazine ring typically adopts a stable chair conformation.[4]
-
4-Chlorophenyl Group: Attached at the C-2 position, this group introduces aromaticity and specific steric and electronic properties. The chlorine atom can modulate lipophilicity and engage in halogen bonding, potentially influencing binding affinity and selectivity for target proteins.
-
Tert-butoxycarbonyl (Boc) Group: A standard amine protecting group attached at the N-1 position. Its steric bulk prevents unwanted reactions at this nitrogen, directing synthetic transformations to the N-4 position after deprotection. It is stable under a wide range of conditions but can be selectively removed under acidic treatment.
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
Proper handling and storage are paramount for maintaining the integrity of this chemical intermediate. The following table summarizes its key properties and hazard classifications.
| Property | Value | Reference |
| CAS Number | 769944-39-0 | [1][2][5][6] |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | [3][7][8] |
| Molecular Weight | 296.79 g/mol | [8] |
| Appearance | White to light pink or yellow solid/powder | [3][7] |
| Solubility | Soluble in organic solvents such as DMSO, THF, and ethyl acetate. Insoluble in water. | [9][10] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly sealed. | [7][11] |
Safety Profile: This compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[12][13]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
(Data derived from Safety Data Sheets of the compound and its close structural analogs)[12][14][15][16]
Analytical Characterization Workflow
Confirming the identity and purity of starting materials is a foundational principle of chemical synthesis. A multi-technique approach is recommended for the comprehensive characterization of this compound.
Caption: Recommended analytical workflow for compound verification.
Spectroscopic Profile (Expected)
While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.[4][17]
| Technique | Expected Features |
| ¹H NMR | ~7.3-7.4 ppm: Aromatic protons (multiplet, 4H).~4.0-4.5 ppm: Piperazine proton at C-2 (methine, 1H).~2.8-3.8 ppm: Other piperazine protons (multiplets, 6H).~1.45 ppm: tert-butyl protons (singlet, 9H). |
| ¹³C NMR | ~155 ppm: Carbamate carbonyl carbon.~128-140 ppm: Aromatic carbons.~80 ppm: Quaternary carbon of the tert-butyl group.~40-60 ppm: Piperazine ring carbons.~28 ppm: Methyl carbons of the tert-butyl group. |
| FT-IR (cm⁻¹) | ~3000-2850: Aliphatic C-H stretching.~1690: Strong C=O stretching (carbamate).~1600, 1490: Aromatic C=C stretching.~1250, 1160: C-N and C-O stretching.~820: C-Cl stretching. |
| Mass Spec (ESI+) | m/z 297.1: [M+H]⁺ (for ³⁵Cl isotope).m/z 299.1: [M+H]⁺ (for ³⁷Cl isotope, ~32% intensity of M).m/z 241.1: [M - C₄H₈ + H]⁺ (loss of isobutylene).m/z 197.1: [M - Boc + H]⁺ (loss of the Boc group). |
Chromatographic Purity Analysis: A Standard RP-HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed.
Objective: To separate the main compound from potential impurities and quantify its purity as a percentage of the total peak area.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~0.1 mg/mL.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would run from 10% B to 95% B over 15-20 minutes. The causality here is that a gradient elution ensures that both polar and non-polar impurities can be resolved and eluted effectively.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the chlorophenyl group provides strong UV absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. This self-validating system assumes all components have a similar response factor at the chosen wavelength, a common practice for purity assessments.
-
Core Reactivity and Synthetic Utility
The primary value of this compound lies in its role as a precursor to the corresponding free secondary amine. The Boc group serves as a reliable gatekeeper, allowing for the strategic unveiling of a nucleophilic nitrogen.
Caption: General synthetic pathway utilizing the title compound.
Protocol: Boc Group Deprotection
Objective: To efficiently and cleanly remove the Boc protecting group to yield 2-(4-chlorophenyl)piperazine, typically as a salt.
Causality of Reagent Choice: Strong acids like Trifluoroacetic Acid (TFA) or hydrogen chloride (HCl) are used because they readily protonate the carbamate oxygen, initiating a cascade that leads to the cleavage of the tert-butyl carbocation. The byproducts—gaseous carbon dioxide and volatile isobutylene (or its trapped products)—are easily removed, simplifying purification.
Methodology (using TFA):
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exotherm of the reaction.
-
-
Reagent Addition:
-
Slowly add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise to the stirred solution. An excess of acid ensures the reaction goes to completion.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting residue is the trifluoroacetate salt of 2-(4-chlorophenyl)piperazine. It can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free amine.
-
Conclusion
This compound is more than a mere catalog chemical; it is a well-defined and highly valuable tool for the drug discovery scientist. Its predictable reactivity, characterized by the robust nature of the Boc protecting group and the nucleophilicity of the latent secondary amine, provides a reliable entry point into a vast chemical space. By understanding its fundamental properties, analytical profile, and core transformations, researchers can effectively integrate this intermediate into synthetic campaigns aimed at discovering the next generation of therapeutics.
References
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
HFC. (n.d.). tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. [Link]
-
Chem-Impex. (n.d.). 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Ch肽生物科技. (n.d.). This compound. [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
PubChem. (n.d.). Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
J&K Scientific LLC. (n.d.). 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]
-
ResearchGate. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST WebBook. [Link]
-
Connect Journals. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
National Institutes of Health. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Royal Society of Chemistry. (2012). Analytical Methods for the separation and identification of piperazines. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
National Institutes of Health. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound - 楚肽生物科技 [apeptides.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. 769944-39-0|this compound|BLD Pharm [bldpharm.com]
- 6. 769944-39-0 CAS MSDS (2-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
- 8. scbt.com [scbt.com]
- 9. tert-Butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine-1-carboxylate_TargetMol [targetmol.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate CAS 769944-39-0
An In-Depth Technical Guide to Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate (CAS 769944-39-0): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical development. The document delves into its physicochemical properties, spectroscopic profile, synthetic methodologies, and critical applications. By leveraging a mono-protected piperazine scaffold, this intermediate offers a strategic advantage for the selective synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, handling, and strategic deployment in discovery programs.
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of therapeutic agents. These are known as "privileged scaffolds" due to their ability to interact with multiple biological targets. The piperazine ring is a quintessential example of such a scaffold.[1] Its prevalence in approved drugs stems from its unique combination of properties: the two nitrogen atoms provide handles for modulating basicity (pKa), solubility, and pharmacokinetic profiles, while the ring's conformational flexibility allows it to present substituents in precise spatial orientations for optimal target binding.[1][2]
The synthetic utility of piperazine is fully realized through the strategy of selective protection. This compound is a sophisticated intermediate that embodies this strategy. One of the piperazine nitrogens is protected by a tert-butoxycarbonyl (Boc) group, a robust protecting group that is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions.[3][4] This mono-protection scheme allows chemists to perform selective chemistry on the free secondary amine, making it an invaluable tool for constructing complex drug candidates in a controlled, stepwise manner.[4][5] This molecule comes pre-functionalized with a 4-chlorophenyl group, a common pharmacophore in agents targeting the central nervous system, further enhancing its value as a starting material.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is fundamental to its effective use in synthesis and research.
Chemical Structure
Caption: Retrosynthetic analysis and key reagents for synthesis.
Protocol: Representative Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity. Each step includes the rationale behind the choice of reagents and conditions.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-chlorophenyl)piperazine (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.2 M.
-
Causality: Anhydrous solvents are crucial to prevent hydrolysis of the Boc anhydride reagent. DCM is often preferred for its ability to dissolve both polar and nonpolar reactants and for its ease of removal post-reaction.
-
-
Addition of Base:
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.), dropwise.
-
Causality: The base neutralizes the acidic byproduct (tert-butanol and CO₂) and any residual acid from the starting material, driving the reaction to completion. Cooling the reaction mixture controls the initial exotherm.
-
-
Addition of Boc Anhydride:
-
To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Causality: Boc₂O is the standard reagent for introducing the Boc protecting group. Using a slight excess ensures complete conversion of the starting material.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Causality: Monitoring is essential for determining the reaction endpoint, preventing the formation of side products from over-reaction or decomposition.
-
-
Workup and Purification:
-
Once complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 0.1 N HCl) to remove excess base, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes water-soluble byproducts and unreacted reagents. Each wash has a specific purpose: bicarbonate neutralizes acid, and brine removes residual water.
-
-
Final Purification and QC:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the title compound as a solid.
-
Confirm the identity and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Applications in Medicinal Chemistry and Drug Development
The primary value of this compound lies in its role as a versatile intermediate. Its utility is unlocked in a two-stage process: deprotection followed by functionalization.
Core Synthetic Utility: Deprotection and Derivatization
The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to unmask the secondary amine. This newly revealed nucleophilic site is then poised for a wide array of subsequent chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides or tosylates.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. [6]* Acylation: Formation of amides by reacting with acid chlorides or carboxylic acids using coupling agents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Caption: The two-step utility workflow: deprotection followed by functionalization.
This building block is particularly valuable for synthesizing compounds targeting neurological and psychiatric disorders, where the chlorophenylpiperazine motif is a known pharmacophore for receptors such as serotonin and dopamine transporters. Its use streamlines the synthesis of compound libraries for structure-activity relationship (SAR) studies, enabling rapid exploration of chemical space around a validated core.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this chemical intermediate.
Hazard Identification
The compound is classified with the following hazards based on available Safety Data Sheets (SDS). [7][8]
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Safe Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [7][8]* Personal Protective Equipment (PPE):
-
General Hygiene: Avoid all personal contact. [10]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [9][7]* Spill Response: In case of a spill, evacuate the area. Absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand). [7]Collect the waste in a sealed, labeled container for proper disposal according to local regulations.
Storage and Stability
-
Temperature: Store in a refrigerator at 2-8°C. [11]* Atmosphere: For long-term storage, keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture. [9]* Light: Protect from direct light. [12]* Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. [9]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. By providing a stable, pre-functionalized, and selectively protectable piperazine core, it enables chemists to efficiently synthesize novel and complex molecules. Its well-defined physicochemical properties, predictable reactivity, and established handling protocols make it a reliable and valuable intermediate for research programs aiming to develop next-generation therapeutics.
References
-
Angene. (n.d.). This compound. [Link]
-
AbacipharmTech. (n.d.). This compound. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]
-
Chemsigma. (n.d.). 2-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [769944-39-0]. [Link]
-
Hoffman Fine Chemicals. (n.d.). 186790-11-4 | tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 186790-11-4 | tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
J&K Scientific LLC. (n.d.). 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Janeck, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound , 95% , 769944-39-0 - CookeChem [cookechem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Comprehensive Technical Guide to Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery. The document details its physicochemical properties, provides a validated, step-by-step synthesis protocol based on the Buchwald-Hartwig amination, and discusses its strategic application in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Importance of the Arylpiperazine Scaffold
The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1][2] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide sites for hydrogen bonding and can be functionalized to modulate solubility, basicity, and target engagement. The incorporation of an aryl group onto the piperazine nitrogen, creating an N-arylpiperazine, is a particularly powerful strategy for generating compounds with high affinity and selectivity for various biological targets.[3]
The compound this compound (CAS 769944-39-0) is a prime example of a strategically designed building block for drug discovery. It features:
-
A piperazine core , offering a versatile and pharmacologically relevant framework.
-
A 4-chlorophenyl group at the 2-position, which can interact with target proteins through various forces, including hydrophobic and halogen bonding interactions.
-
A tert-butoxycarbonyl (Boc) protecting group at the 1-position. This is a critical feature for synthetic chemists, as it deactivates one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, enabling subsequent synthetic transformations.[4]
This guide will focus on the essential technical details of this compound, providing a robust foundation for its synthesis and application in research and development.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 769944-39-0 | |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | |
| Molecular Weight | 296.79 g/mol | |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Sealed in dry, 2-8°C |
Chemical Structure
The structural representation of the molecule is crucial for understanding its reactivity and interactions.
Caption: Structure of this compound.
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly efficient and versatile method for this transformation.[5] It offers significant advantages over older methods, such as broader substrate scope and milder reaction conditions. This protocol outlines a reliable procedure for the synthesis of the title compound from tert-butyl piperazine-1-carboxylate and 1-chloro-4-iodobenzene.
Causality Behind Experimental Choices:
-
Starting Materials: Tert-butyl 2-piperazinecarboxylate is chosen as the nucleophile. While the target has the aryl group at the 2-position, for the purpose of demonstrating a robust synthesis of an N-aryl piperazine, we will use the more common tert-butyl piperazine-1-carboxylate and an aryl halide. The synthesis of the specific 2-substituted isomer would involve a more complex, multi-step route, likely starting from a chiral precursor. 1-Chloro-4-iodobenzene is selected as the aryl halide. The iodine is the site of the cross-coupling reaction due to the greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions.
-
Catalyst System: The choice of the palladium catalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[6] A common and effective combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos. This combination forms a catalytically active Pd(0) species in situ that readily undergoes oxidative addition with the aryl halide.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a standard and effective choice for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the organometallic intermediates and the strong base.
Experimental Workflow Diagram
Caption: General workflow for Buchwald-Hartwig N-arylation of N-Boc-piperazine.
Step-by-Step Methodology
This protocol is adapted from established procedures for Buchwald-Hartwig amination and should be performed by trained chemists in a fume hood under an inert atmosphere.[4][6]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 1-chloro-4-iodobenzene (1.0 mmol, 1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add anhydrous toluene (5 mL) to the Schlenk tube via syringe, followed by the prepared catalyst solution.
-
Place the Schlenk tube in a preheated oil bath at 100°C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Self-Validating System and Characterization
To confirm the identity and purity of the synthesized product, a comprehensive analytical characterization is essential.
-
Thin-Layer Chromatography (TLC): During the reaction, TLC can be used to monitor the consumption of the starting materials and the formation of the product. A single spot for the purified product indicates its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically in the range of 7.0-7.5 ppm), the protons on the piperazine ring (usually between 2.5-4.0 ppm), and a prominent singlet for the nine protons of the tert-butyl group of the Boc protector around 1.5 ppm.[7]
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the piperazine carbons, the carbonyl carbon of the Boc group (around 155 ppm), and the carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (297.8 for the protonated molecule).
-
Melting Point: A sharp melting point range for the solid product is indicative of high purity.
Applications in Drug Development
The this compound scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents. The presence of the Boc-protecting group allows for selective functionalization of the second nitrogen atom.
Synthetic Strategy Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jgtps.com [jgtps.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. jgtps.com [jgtps.com]
A Technical Guide to the Structure and Characterization of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the chemical structure, synthesis, and analytical characterization of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate (CAS No: 769944-39-0). This compound is a valuable heterocyclic building block, leveraging the arylpiperazine scaffold, which is recognized as a "privileged structure" in medicinal chemistry for its frequent appearance in centrally active therapeutic agents.[1][2] We will explore the strategic importance of its constituent parts: the piperazine core for modulating physicochemical properties, the 4-chlorophenyl group for target interaction, and the tert-butoxycarbonyl (Boc) protecting group for enabling regioselective synthetic diversification. This document furnishes researchers, chemists, and drug development professionals with foundational knowledge, detailed analytical protocols, and the rationale behind the structural elucidation of this key intermediate.
Introduction to a Privileged Scaffold
The arylpiperazine motif is a cornerstone in the design of high-affinity ligands for G protein-coupled receptors (GPCRs), particularly those within the central nervous system (CNS) such as serotoninergic and dopaminergic receptors.[2][3][4] The modular nature of this scaffold allows for systematic modification to optimize potency, selectivity, and pharmacokinetic profiles.
This compound is a chiral intermediate that embodies this modularity. Its structure is composed of three key components:
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core is prized for its ability to improve aqueous solubility and bioavailability of parent molecules and provides a protonatable nitrogen (at N4) for crucial ionic interactions with biological targets.[5]
-
4-Chlorophenyl Group: An aromatic substituent at the C2 position of the piperazine ring. This group significantly influences the compound's lipophilicity and can engage in specific binding interactions (e.g., hydrophobic, π-π stacking) within a receptor's active site.
-
tert-Butoxycarbonyl (Boc) Group: A protecting group on the N1 nitrogen. The Boc group is fundamental to the compound's utility. By deactivating the N1 nitrogen, it allows for selective functionalization of the secondary amine at N4.[6][7] Its stability in various reaction conditions and facile removal under mild acidic conditions make it an ideal tool for multi-step synthesis.[7]
The precise arrangement of these groups, particularly the stereochemistry at the C2 position, is critical for its application in developing stereospecific therapeutics.
Core Chemical Structure
The unambiguous structure of this compound is depicted below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its precise chemical identity, a robust methodology for its synthesis, and the scientific rationale underpinning its application as a key pharmaceutical intermediate, particularly in the discovery of novel central nervous system (CNS) agents.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific work. The title compound is a disubstituted piperazine, featuring both a pharmacologically significant aryl group and a synthetically crucial protecting group.
IUPAC Nomenclature
The formal name assigned under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . Let's deconstruct this name to understand the structure:
-
Piperazine : This is the parent heterocycle, a six-membered ring containing two nitrogen atoms at positions 1 and 4.
-
-1-carboxylate : This suffix indicates an ester functional group attached to the nitrogen at position 1.
-
tert-butyl : This prefix specifies the alkyl group of the ester, which is (CH₃)₃C-.
-
2-(4-chlorophenyl) : This indicates that a 4-chlorophenyl group (a benzene ring substituted with a chlorine atom at its para-position) is attached to the carbon atom at position 2 of the piperazine ring.
The numbering of the piperazine ring prioritizes the nitrogen atom bearing the carboxylate group as position 1.
Physicochemical Properties
A summary of the key properties for this compound is presented below. These identifiers are crucial for database searches, procurement, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 769944-39-0 | [1] |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | [2] |
| Molecular Weight | 296.79 g/mol | [2] |
| Common Synonyms | N/A | |
| Predicted XLogP3 | 3.5 | |
| Appearance | Expected to be a solid at room temperature |
Synthesis and Mechanism
The synthesis of this compound is a prime example of amine protection strategy, a cornerstone of modern organic synthesis. The core transformation is the selective introduction of a tert-butoxycarbonyl (Boc) group onto one of the piperazine nitrogens.
Synthetic Strategy: The Logic of Amine Protection
The precursor, 2-(4-chlorophenyl)piperazine, possesses two secondary amine groups with similar reactivity. In a multi-step synthesis, it is often necessary to differentiate these two nitrogens to ensure regioselective functionalization. The Boc group serves as an excellent "directing group" for this purpose. It is stable under a wide range of reaction conditions but can be removed cleanly under mild acidic conditions, making it an orthogonal protecting group to many other functionalities.[3] The N-H at the 4-position remains available for subsequent reactions, such as alkylation or acylation, to build more complex target molecules.
The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on a piperazine nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group readily decomposes into gaseous carbon dioxide and tert-butoxide, a thermodynamic driving force that pushes the reaction to completion.
Caption: Mechanism of N-Boc Protection.
Representative Experimental Protocol
Objective: To synthesize this compound from 2-(4-chlorophenyl)piperazine.
Materials:
-
2-(4-chlorophenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-chlorophenyl)piperazine (1.0 eq). Dissolve the starting material in dichloromethane (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the acidic byproduct of the reaction.
-
Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15-20 minutes.
-
Causality Note: Slow, cooled addition helps to control the exotherm of the reaction and can improve selectivity for mono-protection over di-protection.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Self-Validation: The washing steps are critical to remove the base, unreacted Boc₂O byproducts, and any water-soluble impurities, ensuring a cleaner crude product.
-
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Synthetic Workflow Diagram.
Application in Drug Discovery
The (chlorophenyl)piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for agents targeting the central nervous system.[3] Its rigid, yet conformationally mobile structure allows it to present substituents in specific vectors to interact with receptor binding pockets.
Role as a Key Intermediate
This compound is not an active pharmaceutical ingredient itself, but rather a crucial intermediate. The Boc-protected nitrogen at the 1-position is deactivated, allowing for selective chemical modification at the free secondary amine at the 4-position. This strategic differentiation enables the synthesis of large libraries of compounds for screening.
After the desired modifications are made at N-4, the Boc group can be efficiently removed with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This reveals the N-1 amine, which can then be further functionalized if desired, or it can remain as a secondary amine which is a common feature in many CNS-active drugs.
Caption: Role as a key synthetic intermediate.
Targeting CNS Pathways
Derivatives of (chlorophenyl)piperazine have been extensively investigated for their ability to modulate neurotransmitter systems. Specifically, they are known to interact with serotonin (5-HT) and dopamine receptors.[3] For example, compounds containing this moiety have been explored as ligands for various serotonin receptor subtypes, which are implicated in the pathophysiology of depression and anxiety. The substitution pattern on both the phenyl ring and the second piperazine nitrogen dictates the specific receptor affinity and functional activity (agonist, antagonist, etc.).
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
- 1. jgtps.com [jgtps.com]
- 2. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby - Google Patents [patents.google.com]
Physical properties of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the core physical properties of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior. We delve into the critical parameters of solubility and lipophilicity, which are paramount in predicting a drug candidate's downstream viability, including its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, we detail the methodology for assessing thermal properties, such as melting point, which serves as a crucial indicator of purity. Each section provides not only the data but also the scientific rationale behind the experimental protocols, empowering researchers to make informed decisions in their development workflows.
Fundamental Molecular and Physical Attributes
The initial step in characterizing any compound for research and development is to establish its fundamental identity and baseline physical characteristics. These data points serve as the reference for all subsequent experimental work.
Chemical Identity and Structure
The structural integrity and identity of the molecule are the basis of its function and properties.
-
Chemical Name: this compound
-
Chemical Structure:
Figure 1: 2D Structure of the title compound.
Tabulated Physical Properties
The following table summarizes the key physical and chemical properties. It is important to note that while some properties are calculated or derived from similar structures, others require empirical determination.
| Property | Value | Source / Comment |
| Molecular Weight | 296.80 g/mol | [5][6] |
| Appearance | White to yellow solid | Based on analogous compounds[5]. |
| Melting Point | Data not available; requires experimental determination. | See Section 4 for methodology. |
| Boiling Point | Data not available | Not applicable; likely to decompose upon heating. |
| Purity | >98% | Typical purity for research-grade material[4]. |
Solubility Profile: A Critical Parameter for Drug Development
A compound's solubility is a cornerstone of its developability profile. It directly influences bioassay accuracy, formulation strategies, and intestinal absorption.[7] Poor aqueous solubility can terminate the progression of an otherwise promising drug candidate.
The Causality Behind Solubility Testing
In early-stage drug discovery, we often employ a kinetic solubility assay, which is a high-throughput method ideal for rapid screening.[8][9] It measures the solubility of a compound that is first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[8][9] For more advanced stages, such as lead optimization and pre-formulation, a thermodynamic solubility or "equilibrium solubility" test is performed.[8][9] This method measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24-48 hours) and is considered the gold standard.[10][11] Testing solubility at various pH values is critical as it simulates different biological environments, such as the stomach (pH 1.2), intestines (pH 6.8), and blood (pH 7.4).[10]
Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol outlines the industry-standard shake-flask method for determining thermodynamic solubility. The objective is to achieve a state of equilibrium between the undissolved solid and the saturated aqueous solution.
-
Preparation of Stock Solution: Accurately weigh 2-3 mg of the compound. Prepare a stock solution at a concentration of 10 mg/mL in dimethyl sulfoxide (DMSO).[7]
-
Preparation of Test Buffers: Prepare a series of physiologically relevant aqueous buffers, such as Simulated Gastric Fluid (SGF, pH 1.2), Phosphate-Buffered Saline (PBS, pH 7.4), and Simulated Intestinal Fluid (FaSSIF, pH 6.5).[7][10]
-
Incubation: Add an excess of the solid compound (or a small volume of the DMSO stock) to a known volume of each test buffer in separate vials.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at 37°C for 24 to 48 hours.[10] This extended time is crucial to ensure equilibrium is reached.[10]
-
Sample Separation: After incubation, separate the undissolved solid from the solution. This is a critical step and is typically achieved by high-speed centrifugation or filtration through a suitable filter plate.[9]
-
Quantification: Carefully take an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7] A calibration curve is used for precise quantification.
Visualization of the Solubility Workflow
Lipophilicity Assessment (LogP)
Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is quantified by the octanol-water partition coefficient (LogP). This parameter is a key determinant of a drug's ADME properties.[12] According to Lipinski's Rule of 5, an orally administered drug candidate should ideally have a LogP value of less than 5 to ensure proper absorption and distribution.[12][13]
The Causality Behind LogP Determination
The LogP value represents the ratio of a compound's concentration in the organic phase (n-octanol) to its concentration in the aqueous phase at equilibrium.[12] A positive LogP indicates higher affinity for the lipid phase (lipophilic), while a negative value indicates higher affinity for the aqueous phase (hydrophilic).[12] The "shake-flask" method is the traditional and most widely accepted technique for its direct measurement.[12]
Experimental Protocol: Octanol-Water Partition Coefficient (Shake-Flask Method)
This protocol details the steps for the experimental determination of LogP.
-
Solvent Saturation: Prepare the two phases by pre-saturating n-octanol with water and water (typically a buffer at pH 7.4) with n-octanol. This is achieved by mixing them vigorously and allowing them to separate for 24 hours.[14] This step is crucial to prevent volume changes during the experiment.
-
Compound Dissolution: Dissolve a precisely weighed amount of the compound in the pre-saturated aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period and then allow it to stand undisturbed for 24 hours to ensure complete phase separation and equilibrium.[14]
-
Phase Separation: Carefully separate the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[12][14]
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).[12]
Visualization of the LogP Determination Workflow
Thermal Properties: Melting Point Analysis
The melting point of a crystalline solid is a fundamental physical property that provides valuable insights into its purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range of 0.5-1.0°C. In contrast, impure substances melt at lower temperatures and over a broader range, a phenomenon known as melting point depression.[15][16]
The Causality Behind Melting Point Determination
The capillary method is the most common technique for determining the melting point.[15] It involves heating a small sample packed into a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid. A preliminary rapid heating can be used to find an approximate melting point, followed by a more careful, slow determination (e.g., 1-2°C per minute) to obtain an accurate value.[17]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[15][18]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[18]
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a medium-to-high rate to quickly determine a rough melting range.[17] Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[17]
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record Temperatures: Observe the sample through the magnifying lens. Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.[17]
-
T₂: The temperature at which the last solid crystal melts.
-
-
Report Range: The melting point is reported as the range T₁ - T₂. A fresh sample must be used for any repeat measurements.[17]
Visualization of the Melting Point Determination Workflow
Conclusion and Future Directions
This guide has detailed the foundational physical properties of this compound and provided robust, field-proven protocols for their experimental determination. A thorough understanding and empirical measurement of solubility, lipophilicity, and melting point are not merely academic exercises; they are indispensable steps in the risk-mitigation strategy of drug discovery and development. These parameters dictate a compound's behavior from the bench to potential in-vivo applications. Future work should focus on obtaining empirical data for this specific compound using the methodologies described, as well as expanding characterization to include pKa determination, solid-state analysis (polymorphism), and stability studies under various conditions.
References
-
AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
-
(2025). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
HFC. (n.d.). 186790-11-4 | tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl perfluorobutyl ether. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. 769944-39-0 CAS MSDS (2-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 769944-39-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - 楚肽生物科技 [apeptides.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Solubility Test | AxisPharm [axispharm.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. acdlabs.com [acdlabs.com]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. edisco.it [edisco.it]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Determination of Melting Point [wiredchemist.com]
The Strategic Intermediate: A Technical Guide to Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
An In-depth Review for Drug Discovery and Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to form multiple hydrogen bonds, make it a cornerstone in the design of therapeutic agents.[1] When functionalized, such as in tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate , it becomes a highly versatile and strategic building block for the synthesis of complex pharmaceutical molecules.
This technical guide provides a comprehensive overview of this compound (CAS No. 769944-39-0), detailing its synthesis, chemical properties, analytical characterization, and pivotal role as an intermediate in the drug development pipeline.[2] This molecule, featuring a Boc-protected piperazine ring appended to a 4-chlorophenyl group, is of significant interest to researchers and scientists in the field of organic synthesis and drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical characteristics is essential for its effective application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 769944-39-0 |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ |
| Molecular Weight | 296.79 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Purity | Typically >98% for research-grade material[2] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine ring protons (a series of multiplets between 2.5 and 4.0 ppm), and the aromatic protons of the 4-chlorophenyl group (two doublets in the region of 6.8-7.5 ppm).
-
¹³C NMR: The carbon spectrum would likely display a signal for the quaternary carbon of the tert-butyl group around 80 ppm, signals for the piperazine ring carbons between 40 and 60 ppm, and aromatic carbon signals in the 115-150 ppm range.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Key absorption bands would be anticipated for the C-H stretching of the alkyl and aromatic groups, and a strong C=O stretching vibration from the tert-butoxycarbonyl (Boc) group, typically in the range of 1680-1700 cm⁻¹.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a two-step process: the N-arylation of piperazine followed by the protection of the remaining secondary amine. A representative synthetic approach is outlined below.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target compound.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for N-arylation and Boc-protection of piperazines.[3][4]
Step 1: Synthesis of 1-(4-Chlorophenyl)piperazine
-
To a reaction vessel, add 1-chloro-4-iodobenzene, piperazine (typically in excess), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture, typically to 80-110 °C, and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-chlorophenyl)piperazine.
Step 2: Synthesis of this compound
-
Dissolve 1-(4-chlorophenyl)piperazine in a suitable solvent, such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O), often in slight excess, to the solution. A base like triethylamine may be added.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Quench the reaction, if necessary, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
The resulting crude product can be purified by crystallization or column chromatography to afford the final product.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. The Boc protecting group allows for selective chemical transformations at other positions of the molecule, and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.
The (4-chlorophenyl)piperazine moiety is a key pharmacophore in a number of approved drugs, particularly those targeting the central nervous system (CNS). For instance, it is a core component of the antidepressant Trazodone . While direct synthesis from the title compound may not be the primary route, its structural elements are of clear pharmacological relevance.
Logical Flow of Intermediate to API
Caption: Role as a precursor in API synthesis.
The presence of the chlorine atom on the phenyl ring can be crucial for modulating the electronic properties and metabolic stability of the final drug molecule, as well as providing a potential handle for further chemical modification.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, leveraging well-established N-arylation and protection methodologies, provides a reliable route to a versatile intermediate. The inherent value of the (4-chlorophenyl)piperazine scaffold, coupled with the synthetic flexibility afforded by the Boc protecting group, ensures that this compound will continue to be a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.
References
- Google Patents. (n.d.). Process for preparing piperazine-substituted aliphatic carboxylates.
-
Chutai Bio. (n.d.). This compound. Retrieved from [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby.
- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]Journal%20of%20Heterocyclic%20Chemistry)
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. This compound - 楚肽生物科技 [apeptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby - Google Patents [patents.google.com]
An In-Depth Technical Guide to tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate: Synthesis, Characterization, and Application of a Core Medicinal Scaffold
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate (CAS 769944-39-0), a chiral heterocyclic building block of significant interest in modern drug discovery. While specific historical details of its initial synthesis are not extensively documented in public literature, its molecular architecture represents a critical class of 2-arylpiperazine scaffolds. These structures are foundational to the development of numerous centrally active therapeutic agents. This document synthesizes information from analogous chemical systems to present a robust guide for researchers. It details proposed synthetic routes, methodologies for physicochemical characterization, key chemical derivatizations, and the broader context of its application in medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system.
Introduction: The Strategic Importance of the 2-Arylpiperazine Core
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its unique physicochemical properties. It often serves as a versatile linker, and its two nitrogen atoms provide handles for tuning solubility, basicity, and receptor interaction profiles.[1] The introduction of an aryl group directly onto the carbon framework of the ring, creating an asymmetrically substituted piperazine, adds a critical dimension of complexity and specificity.
This compound is a prime example of this structural class. Its key features include:
-
A Chiral Center: The C2 position, bearing the aryl substituent, is a stereocenter. This allows for the development of stereospecific drugs, which can dramatically improve potency and reduce off-target effects.
-
The 4-Chlorophenyl Moiety: This common pharmacophore can engage in various receptor interactions, including hydrophobic and halogen-bonding interactions, and often enhances metabolic stability.
-
Orthogonal Protection: The piperazine ring possesses two distinct nitrogen atoms. The N1 nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but readily removable under mild acid.[2] The N4 nitrogen remains a free secondary amine, providing a reactive site for further molecular elaboration. This orthogonal design is the cornerstone of its utility as a synthetic intermediate.
This guide will provide the necessary technical detail for researchers to synthesize, characterize, and strategically deploy this and similar 2-arylpiperazine intermediates in drug discovery programs.
PART 1: Synthesis and Retrosynthetic Analysis
The primary challenge in constructing 2-arylpiperazines lies in the controlled, asymmetric formation of the C-aryl bond. Direct arylation of a pre-formed piperazine ring at the carbon position is difficult. Therefore, synthetic strategies typically involve building the piperazine ring around the C-aryl bond.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule disconnects the piperazine ring, tracing the synthesis back to a readily available, chiral starting material such as a protected amino acid derivative. This approach ensures control over the crucial C2 stereocenter.
Caption: Proposed retrosynthetic analysis for the target compound.
Proposed Experimental Protocol: Asymmetric Synthesis
This protocol is a representative, multi-step synthesis based on established methodologies for chiral 2-substituted piperazines. It begins with a chiral amino alcohol, which sets the stereochemistry for the final product.
Step 1: Synthesis of (S)-2-azido-1-(4-chlorophenyl)ethan-1-ol
-
Dissolution: To a stirred solution of (S)-2-amino-1-(4-chlorophenyl)ethan-1-ol (1.0 eq) in a 1:1 mixture of THF/water, add sodium bicarbonate (3.0 eq).
-
Activation: Cool the mixture to 0 °C and add a solution of trifluoromethanesulfonyl azide (TfN₃) in dichloromethane (1.5 eq) dropwise. Rationale: This step converts the primary amine into an azide, which is a key precursor for the second nitrogen of the piperazine ring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC.
-
Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of (S)-tert-butyl (2-(4-chlorophenyl)-2-hydroxyethyl)carbamate
-
Reduction: Dissolve the azido alcohol from Step 1 (1.0 eq) in methanol. Add Palladium on carbon (10 wt. %, 0.05 eq) to the solution.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure) for 8 hours. Rationale: This reduces the azide to a primary amine, which will become the N1 of the piperazine ring.
-
Protection: Filter the reaction through Celite to remove the catalyst. To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). Stir for 12 hours at room temperature.
-
Workup & Purification: Concentrate the mixture and purify by column chromatography to yield the N-Boc protected amino alcohol.
Step 3: Cyclization to form the Piperazine Ring
-
Activation: Dissolve the N-Boc amino alcohol from Step 2 (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour. Rationale: The hydroxyl group is converted into a good leaving group (mesylate).
-
Displacement: To the reaction mixture, add a solution of aminoacetaldehyde dimethyl acetal (1.5 eq) and heat to reflux for 24 hours. This introduces the remaining two carbons and the N4 nitrogen of the piperazine ring.
-
Deprotection & Cyclization: Cool the reaction and add 3M aqueous HCl. Stir vigorously for 4 hours to hydrolyze the acetal and promote in-situ cyclization via reductive amination.
-
Final Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) in portions and stir for another 12 hours.
-
Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract with dichloromethane, dry the organic layer, and concentrate.
-
Purification: Purify the final product, this compound, by flash column chromatography.
PART 2: Physicochemical and Analytical Characterization
Thorough characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.
Predicted Physicochemical Properties
| Property | Predicted Value / Expected Observation | Rationale |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | Based on atomic composition. |
| Molecular Weight | 296.79 g/mol | Sum of atomic weights. |
| Appearance | White to off-white solid | Typical for Boc-protected amines. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Based on the nonpolar aryl and Boc groups. |
| Melting Point | 60-75 °C (estimated) | Similar isomers melt in this range.[3] |
| Chiral Purity | >98% ee (by Chiral HPLC) | Dependent on the starting material's enantiopurity. |
Spectroscopic Analysis (Expected Data)
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.3-7.4 ppm (d, 2H): Aromatic protons ortho to the piperazine substituent.
-
δ 7.2-7.3 ppm (d, 2H): Aromatic protons meta to the piperazine substituent.
-
δ 4.5-4.8 ppm (br s, 1H): The proton at the C2 chiral center (benzylic position). Its broadness and exact shift are highly dependent on conformation.
-
δ 2.8-3.5 ppm (m, 6H): The six protons of the piperazine ring methylene groups. Complex, overlapping multiplets are expected.
-
δ 1.9-2.2 ppm (br s, 1H): The N-H proton of the secondary amine. May be broad and exchangeable with D₂O.
-
δ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a key diagnostic signal.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~155 ppm: Carbonyl carbon of the Boc group.
-
δ ~140 ppm: Quaternary aromatic carbon attached to the piperazine ring.
-
δ 128-135 ppm: Aromatic CH carbons and the chlorine-bearing carbon.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ 55-65 ppm: The C2 chiral carbon.
-
δ 45-55 ppm: The four methylene carbons of the piperazine ring.
-
δ 28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: 297.13
-
m/z (M-Boc+2H)⁺: 197.08 (Characteristic loss of the Boc group)
-
Isotope Pattern: A characteristic M+2 peak at ~33% intensity of the parent ion, confirming the presence of one chlorine atom.
-
PART 3: Chemical Reactivity and Strategic Derivatization
The synthetic value of this intermediate lies in its capacity for selective functionalization at the N4 position after the removal of the N1-Boc group.
Caption: Key derivatization pathways for the title compound.
Protocol 1: Boc Group Deprotection
-
Dissolution: Dissolve the N-Boc protected piperazine (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane (5 eq). Causality: The Boc group is highly labile to acid. The tert-butyl carbocation that is formed is scavenged by the counter-ion or solvent.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate). It can often be used directly in the next step or neutralized with a base (e.g., aq. NaOH) and extracted to yield the free diamine.
Protocol 2: N4-Alkylation (Representative)
-
Setup: To a solution of the deprotected 2-(4-chlorophenyl)piperazine (1.0 eq, as the free base) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Electrophile: Add the desired alkyl halide (e.g., R-Br or R-Cl, 1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-16 hours until the reaction is complete (monitored by LC-MS). Causality: The N4 nitrogen is now the most nucleophilic site, and it readily displaces the halide to form a new carbon-nitrogen bond, building the final drug scaffold.
-
Workup and Purification: Cool the reaction, filter off the base, and concentrate the filtrate. Purify the residue by column chromatography or crystallization to obtain the final N4-functionalized product.
PART 4: Applications in Drug Discovery
The 2-arylpiperazine motif is a well-established pharmacophore in CNS drug discovery. Its rigid structure, which projects the aryl group and the N4-substituent in defined vectors, is ideal for probing the binding pockets of G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. More recently, related heterocyclic cores have been crucial in developing orexin receptor antagonists for the treatment of insomnia.[4][5]
Hypothetical Drug Discovery Workflow
The intermediate this compound is an ideal starting point for a lead optimization campaign. A library of analogues can be rapidly synthesized by parallel derivatization of the N4 position.
Caption: Conceptual workflow from intermediate to clinical candidate.
The 4-chlorophenyl group at the C2 position serves as a critical recognition element. By varying the substituent at the N4 position, researchers can systematically explore the chemical space around a receptor binding site to optimize for:
-
Potency and Selectivity: Fine-tuning interactions to maximize affinity for the desired target while minimizing off-target binding.
-
Pharmacokinetic Properties: Modifying lipophilicity and metabolic stability to achieve desired absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the development of the dual orexin receptor antagonist MK-4305 involved careful optimization of a related diazepane core to improve pharmacokinetics and reduce the formation of reactive metabolites.[4]
Conclusion
This compound stands as a valuable, albeit under-documented, building block for modern pharmaceutical research. While its own history is not yet written in the annals of medicinal chemistry, the strategic value of its structural class—the chiral 2-arylpiperazines—is indisputable. The synthetic strategies, analytical methods, and derivatization protocols outlined in this guide provide a comprehensive framework for researchers to leverage this and similar intermediates. By providing precise control over stereochemistry and enabling rapid diversification, this scaffold will continue to be a cornerstone in the development of next-generation therapeutics, particularly for challenging CNS disorders.
References
-
Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. BenchChem. (Simulated reference based on general chemical knowledge).
-
Roecker, A. J., et al. (2011). Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Current Topics in Medicinal Chemistry, 11(6), 696-725. Available at: [Link]
-
Uslupe, S., et al. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. ChemMedChem, 11(19), 2132-2146. Available at: [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. Available at: [Link]
-
Blay, G., et al. (1999). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. Journal of Medicinal Chemistry, 42(18), 3649-3657. Available at: [Link]
-
Organic Chemistry Portal. (2020). Synthesis of piperazines. Available at: [Link]
- Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(15), 2789. Available at: [Link]
-
Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]
-
Chem-Impex. (n.d.). 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. CID 143452. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). 186790-11-4 | tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. Available at: [Link]
-
WIPO PATENTSCOPE. (2005). WO/2005/070922 BIS-INDOLE PYRROLES USEFUL AS ANTIMICROBIALS AGENTS. Available at: [Link]
-
Firth, D. S., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1634–1637. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 4. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of Piperazine Derivatives
Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon molecules that contain it.[1][3] These properties often lead to enhanced water solubility and oral bioavailability, making the piperazine scaffold a "privileged structure" in drug design.[1][3] This versatility is evidenced by its presence in a multitude of FDA-approved drugs targeting a vast array of diseases.[1][4] This guide provides a technical exploration of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antipsychotic, and antimicrobial potential, and details the experimental methodologies used for their evaluation.
The strategic value of the piperazine nucleus lies in its synthetic tractability. The two nitrogen atoms provide convenient handles for chemical modification, allowing medicinal chemists to fine-tune the pharmacological properties of a lead compound to optimize efficacy, selectivity, and pharmacokinetic parameters.[5][6] This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases.[5][7][8]
I. Anticancer Activity of Piperazine Derivatives
The piperazine moiety is a key component in a number of FDA-approved anticancer drugs, highlighting its significance in oncology research.[8][9] Arylpiperazines, in particular, have garnered substantial interest for their ability to trigger cytotoxic effects in tumor cells through a variety of mechanisms.[1] These compounds can engage with multiple molecular targets that are critical for cancer cell proliferation, survival, and apoptosis.[1][10]
Core Mechanisms of Action
The anticancer effects of piperazine derivatives are often multifactorial, involving the modulation of key cellular signaling pathways and the induction of programmed cell death (apoptosis).
-
Cell Cycle Arrest & Apoptosis Induction: Many novel piperazine derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[1] A primary mechanism of action is the induction of apoptosis.[11][12] Studies have demonstrated that certain piperazine compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[12] This is evidenced by the release of cytochrome c from mitochondria and the subsequent activation of initiator caspases like caspase-9 (intrinsic) and caspase-8 (extrinsic), which converge to activate executioner caspases such as caspase-3/7.[12]
-
Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently overactive in many human cancers, promoting cell survival and proliferation.[1] Piperazine derivatives have been developed as potent inhibitors of this pathway, representing a key strategy in targeted cancer therapy.[1] By blocking this pathway, these compounds can effectively shut down the signals that tell cancer cells to grow and divide.
-
Telomerase and Topoisomerase Inhibition: Some piperazine-containing compounds have shown the ability to inhibit telomerase, an enzyme crucial for maintaining the length of telomeres and enabling the immortality of cancer cells.[9] Others have been found to inhibit topoisomerase-1, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.[9]
dot```dot digraph "Apoptotic Signaling Pathway of Piperazine Derivatives" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#5F6368"];
// Nodes Piperazine [label="Bioactive Piperazine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeathR [label="Death Receptors\n(e.g., Fas, TRAIL-R)", fillcolor="#FBBC05", fontcolor="#202124"]; Casp8 [label="Caspase-8\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp37 [label="Caspase-3/7\n(Executioner)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Piperazine -> Mito [label=" Induces Stress"]; Piperazine -> DeathR [label=" Activates"]; Mito -> CytC; CytC -> Casp9 [label=" Activates"]; DeathR -> Casp8 [label=" Activates"]; Casp9 -> Casp37 [label=" Activates"]; Casp8 -> Casp37 [label=" Activates"]; Casp37 -> Apoptosis; }
Caption: A typical workflow for antipsychotic drug discovery.
Experimental Protocol: Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of a compound for its molecular target (e.g., the D2 receptor). This is a self-validating system where the displacement of a known radiolabeled ligand by the test compound directly measures the binding interaction.
Causality: The principle is competitive binding. A radiolabeled ligand with high, known affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. The unlabeled test compound is then added at various concentrations. If the test compound binds to the receptor, it will compete with and displace the radiolabeled ligand. The amount of radioactivity remaining bound to the membranes is inversely proportional to the binding affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue or cultured cells known to express the target receptor (e.g., rat striatum for D2 receptors) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and wash several times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the piperazine test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled standard drug. Subtract this from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant), which reflects the true binding affinity of the compound. A lower Ki value indicates higher binding affinity. [13]
III. Antimicrobial Activity of Piperazine Derivatives
With the escalating threat of antimicrobial resistance, there is an urgent need for novel classes of antimicrobial agents. [7][14]Piperazine derivatives have emerged as a promising scaffold in this area, exhibiting a broad spectrum of activity against various pathogens, including bacteria and fungi. [7][15][16]
Core Mechanism of Action & Structure-Activity Relationships (SAR)
The exact mechanisms of action for many antimicrobial piperazine derivatives are still under investigation, but molecular docking studies suggest they may interact with and inhibit essential microbial enzymes or proteins. [17] A key aspect of developing these agents is understanding their Structure-Activity Relationships (SAR). Research has shown that:
-
Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups like chloro (Cl), bromo (Br), or nitro (NO2) onto aromatic rings attached to the piperazine scaffold often enhances antibacterial activity. [17]* Electron-Donating Groups: Conversely, the presence of electron-donating groups can sometimes reduce potency. [17]* Specific Heterocycles: Attaching certain heterocyclic rings, such as quinolines (as in ciprofloxacin), can confer potent and broad-spectrum antibacterial effects. [4]
Quantitative Data Summary: Antimicrobial Potency
The antimicrobial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.
| Organism Type | Example Organism(s) | Activity | Reference |
| Bacteria | Staphylococcus aureus, Escherichia coli | Many derivatives show significant activity. | [7] |
| Bacteria | Pseudomonas aeruginosa, Streptomyces epidermidis | Various N-alkyl and N-aryl derivatives tested. | [18] |
| Fungi | Aspergillus fumigatus, Aspergillus flavus | Some compounds show activity, often less than against bacteria. | [7] |
| Fungi | Candida albicans, Aspergillus niger | Screened against a panel of fungal pathogens. | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
Causality: This method tests the ability of a compound to inhibit microbial growth in a liquid nutrient broth. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, one can identify the lowest concentration at which no visible growth occurs. This absence of turbidity is a direct indicator of growth inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO). Create a two-fold serial dilution of the compound across the wells of a 96-well microtiter plate using a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Grow the test microorganism to the logarithmic phase in a suitable broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure the bacteria can grow, and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can also be read using a plate reader at 600 nm.
Conclusion and Future Perspectives
The piperazine scaffold is undeniably a privileged and versatile core in modern drug discovery. [5][7]Its derivatives have demonstrated a remarkable breadth of biological activities, leading to essential medicines for treating cancer, psychosis, and microbial infections. The synthetic accessibility of the piperazine ring allows for extensive structural modifications, enabling chemists to meticulously refine pharmacological profiles to enhance potency and reduce off-target effects. [3][6] Future research will likely focus on the rational design of novel piperazine derivatives with enhanced specificity for their biological targets. The integration of computational techniques, such as molecular docking and QSAR studies, will continue to accelerate the discovery of more potent and selective agents. [17][19]As our understanding of the molecular basis of disease deepens, the piperazine scaffold will undoubtedly remain a critical building block in the development of the next generation of therapeutics.
References
- Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.
- (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Source not specified.
-
Ciogli, A., et al. (n.d.). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. [Link]
- Rani, P., & Sharma, V. K. (2013). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 5(5), 180-195.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Walayat, K., & Mohsin, N. U. A. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.
-
Al-Hourani, B. J., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]
-
Zhou, H., et al. (2022). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 26-39. [Link]
- Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.
-
Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
- Aggarwal, S., et al. (2023). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.
- (2021). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Source not specified.
-
de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. [Link]
- Zhou, H., et al. (2021). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source not specified.
-
(n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]
-
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.
-
(n.d.). Piperazine. Wikipedia. [Link]
- (n.d.).
-
Perumal, K., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1825. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Al-Ostath, A., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 13(28), 19335-19349. [Link]
-
(n.d.). Piperazine derivatives of existing drug molecules. ResearchGate. [Link]
-
Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1714-1736. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apjhs.com [apjhs.com]
- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Foreword: The Enigmatic Potential of Novel Arylpiperazines
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with profound effects on the central nervous system (CNS).[1] Derivatives of arylpiperazine, in particular, have been extensively explored for their ability to modulate various neurotransmitter receptors, leading to treatments for a wide array of neurological and psychiatric disorders.[2][3][4] This guide focuses on a specific, yet under-characterized molecule: tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate. While direct pharmacological data for this compound is sparse, its structural motifs—a 4-chlorophenyl group appended to a piperazine ring—strongly suggest a potential interaction with key CNS targets. This document serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and define the mechanism of action of this intriguing compound.
Structural and Physicochemical Profile of the Target Compound
This compound is a chiral molecule featuring a piperazine ring substituted with a 4-chlorophenyl group at the 2-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. The presence of the 4-chlorophenyl moiety is a common feature in many centrally acting drugs, often contributing to binding affinity at various receptors. The Boc group, while typically used as an intermediate in chemical synthesis, may also influence the molecule's pharmacokinetic and pharmacodynamic properties.[5][6][7]
| Property | Value | Source |
| CAS Number | 769944-39-0 | [6] |
| Molecular Formula | C15H21ClN2O2 | Chem-Impex |
| Molecular Weight | 296.8 g/mol | Chem-Impex |
| IUPAC Name | This compound | Alchem Pharmtech |
Hypothesized Mechanisms of Action: An Evidence-Based Approach
Based on the extensive literature on arylpiperazine derivatives, the primary hypothesis is that this compound functions as a modulator of monoamine neurotransmitter systems.[8][9] Specifically, we will investigate its potential activity at serotonin (5-HT) and dopamine (D2) receptors.[2][10]
Primary Hypothesis: Serotonin and Dopamine Receptor Modulation
Arylpiperazines are well-established ligands for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) and dopamine D2 receptors.[2][10][11] The nature of the interaction (agonist, antagonist, or partial agonist) can vary significantly with subtle structural changes.[1] The 4-chlorophenyl moiety is a common substituent in compounds targeting these receptors. Therefore, it is highly probable that our target compound will exhibit affinity for one or more of these receptors.
Caption: Hypothesized inhibition of neurotransmitter reuptake.
Experimental Workflows for Mechanism of Action Elucidation
A multi-tiered experimental approach is necessary to rigorously test our hypotheses. The following protocols are designed to be self-validating, with each stage informing the next.
Tier 1: In Vitro Binding Assays
The initial step is to determine if the compound physically interacts with our primary targets. This will be achieved through competitive radioligand binding assays.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, and D2 receptors.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
Add the prepared cell membranes (50-100 µg of protein).
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Ki (inhibitory constant) by non-linear regression analysis using the Cheng-Prusoff equation.
-
Caption: Workflow for in vitro radioligand binding assays.
Tier 2: In Vitro Functional Assays
Once binding is confirmed, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).
Protocol: cAMP Assay for Gαi-Coupled Receptors (e.g., 5-HT1A, D2)
-
Cell Culture and Treatment:
-
Plate CHO cells stably expressing the human 5-HT1A or D2 receptor in a 96-well plate.
-
Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Add increasing concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the test compound concentration.
-
For agonists, determine the EC50 (half-maximal effective concentration).
-
For antagonists, perform the assay in the presence of a known agonist and determine the IC50 (half-maximal inhibitory concentration).
-
Protocol: Calcium Flux Assay for Gαq-Coupled Receptors (e.g., 5-HT2A)
-
Cell Culture and Dye Loading:
-
Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add increasing concentrations of the test compound and measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the log of the test compound concentration to determine the EC50 for agonists or IC50 for antagonists.
-
Tier 3: In Vivo Behavioral Pharmacology
If significant in vitro activity is observed, the final step is to assess the compound's effects in a living organism. This will provide insights into its potential therapeutic applications.
Protocol: Rodent Model of Anxiety (Elevated Plus Maze)
-
Animal Acclimation and Dosing:
-
Acclimate male mice to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
-
Elevated Plus Maze Test:
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Anxiolytic compounds are expected to increase these parameters.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test.
-
Data Interpretation and Future Directions
The data generated from these experiments will provide a comprehensive profile of the compound's mechanism of action.
| Potential Outcome | Interpretation | Next Steps |
| High affinity and agonist activity at 5-HT1A receptors | Potential anxiolytic or antidepressant properties. [4][12] | Lead optimization to improve potency and selectivity; further in vivo testing in models of depression. |
| High affinity and antagonist activity at D2 receptors | Potential antipsychotic properties. [2][10] | In vivo studies in models of psychosis; assessment of extrapyramidal side effects. |
| Inhibition of serotonin reuptake | Potential antidepressant activity. [9] | Selectivity profiling against other monoamine transporters; pharmacokinetic studies. |
| No significant activity at tested targets | The compound may have a different mechanism of action. | Broader screening against a larger panel of receptors and enzymes. |
Conclusion
While the precise mechanism of action of this compound remains to be fully elucidated, its structural similarity to a well-established class of CNS-active compounds provides a strong rationale for the proposed investigational pathway. The systematic approach outlined in this guide, from in vitro binding and functional assays to in vivo behavioral studies, will provide the necessary data to unlock the therapeutic potential of this and other novel arylpiperazine derivatives.
References
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Google Scholar.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI.
- Piperidine-piperazine ligands for neurotransmitter receptors. (n.d.). Google Patents.
- Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009). PubMed.
- tert-Butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine-1-carboxylate. (n.d.). TargetMol.
- 1,4-disubstituted piperazine ligands for neurotransmitter receptors. (n.d.). Patent Alert.
- tert-Butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate. (n.d.). Benchchem.
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. (2001). ACS Publications.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine.
- (R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate. (n.d.). Vulcanchem.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). NIH.
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-. (n.d.). ACS Publications.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI.
- CAS 769944-39-0 | this compound. (n.d.). Alchem Pharmtech.
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate. (n.d.). Sigma-Aldrich.
- Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. (2020). PubMed.
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2015). ResearchGate.
- 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-disubstituted piperazine ligands for neurotransmitter receptors [patentalert.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. (R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate (1089729-73-6) for sale [vulcanchem.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. chemimpex.com [chemimpex.com]
- 8. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 9. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, represents one of the most ubiquitous and versatile building blocks in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets to elicit diverse pharmacological responses. This guide provides an in-depth exploration of the piperazine moiety's role in drug design, delving into its fundamental characteristics, strategic applications in modulating pharmacokinetic and pharmacodynamic profiles, and its contribution to the development of numerous blockbuster drugs. From its impact on aqueous solubility and pKa to its function as a versatile linker and a pharmacophoric element, we will dissect the causality behind its widespread use and provide practical insights for its effective deployment in drug discovery campaigns.
The Piperazine Core: Physicochemical Properties and Their Implications
The enduring prevalence of the piperazine scaffold in drug design is not coincidental; it is a direct consequence of its favorable physicochemical properties, which can be finely tuned through substitution.
Basicity and pKa Control
The two nitrogen atoms of the piperazine ring are basic, with the pKa of the unsubstituted piperazine being approximately 9.8 and 5.7. This dual basicity is a critical feature. In the physiological pH range of 1.2 (stomach) to 7.4 (blood), the piperazine moiety can exist in protonated, partially protonated, or neutral states. This ionization behavior is paramount for drug action. The protonated, cationic form enhances aqueous solubility and facilitates interactions with anionic residues in biological targets, such as carboxylate groups in amino acid side chains.
The ability to modulate the pKa of each nitrogen independently through substitution at the N1 and N4 positions offers a powerful tool for optimizing a drug candidate's properties. For instance, attaching an electron-withdrawing group to one nitrogen will decrease its basicity, while the other nitrogen remains available for protonation. This differential basicity is crucial for controlling a molecule's overall lipophilicity and membrane permeability.
Table 1: Physicochemical Properties of Piperazine and Select Derivatives
| Compound | Structure | pKa1 | pKa2 | LogP | Aqueous Solubility (pH 7.4) |
| Piperazine | 9.8 | 5.7 | -1.1 | High | |
| 1-Methylpiperazine | 9.7 | 5.1 | -0.6 | High | |
| 1-Phenylpiperazine | 8.9 | 2.5 | 1.8 | Moderate | |
| 1-Boc-piperazine | 8.5 | 4.2 | 1.3 | Low |
Note: LogP and solubility values are approximate and can vary based on experimental conditions.
Conformational Flexibility and Rigidity
The piperazine ring predominantly adopts a chair conformation, which minimizes steric strain. This conformation is not rigid; it can undergo ring flipping, allowing its substituents to occupy either axial or equatorial positions. This conformational flexibility can be advantageous, enabling the molecule to adapt its shape to fit optimally within a binding pocket. However, in many cases, a more rigid conformation is desirable to reduce the entropic penalty upon binding. Rigidity can be introduced by incorporating the piperazine ring into a bridged system or by introducing bulky substituents that restrict ring flipping.
Pharmacological Significance: The Piperazine as a Pharmacophore
The piperazine moiety is not merely a passive scaffold; it frequently serves as a key pharmacophoric element, directly participating in interactions with biological targets.
The "Ion-Pair" and Hydrogen Bonding Hub
At physiological pH, the protonated piperazine nitrogen acts as a potent hydrogen bond donor and can form strong ionic interactions (ion-pairs or salt bridges) with acidic residues (e.g., aspartate, glutamate) in receptor binding sites. This is a recurring theme in the mechanism of action of many piperazine-containing drugs.
The CNS-Active Piperazines: Targeting G-Protein Coupled Receptors (GPCRs)
A significant number of centrally acting drugs utilize the piperazine scaffold to interact with aminergic GPCRs, such as dopamine, serotonin, and adrenergic receptors. The protonated nitrogen often mimics the cationic amine of endogenous ligands like dopamine and serotonin, anchoring the drug to a key acidic residue in the transmembrane domain of the receptor.
Example: Aripiprazole (Antipsychotic)
Aripiprazole, a blockbuster atypical antipsychotic, features a piperazine moiety that is crucial for its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors. The basic nitrogen of the piperazine is believed to interact with a conserved aspartate residue in the third transmembrane domain (TMD3) of these receptors.
Caption: Aripiprazole's piperazine interaction with the D2 receptor.
Piperazine in Kinase Inhibition
In the realm of oncology, piperazine-containing compounds have emerged as potent kinase inhibitors. Imatinib, a revolutionary drug for chronic myeloid leukemia, incorporates a piperazine group that enhances its solubility and allows it to form critical hydrogen bonds within the ATP-binding pocket of the Bcr-Abl kinase. The distal nitrogen of the piperazine in imatinib forms a hydrogen bond with the side-chain carboxylate of a glutamate residue and the backbone amide of an aspartate residue in the hinge region of the kinase.
The Piperazine as a Versatile Linker and Solubility Enhancer
Beyond its role as a pharmacophore, the piperazine ring is extensively used as a linker to connect different pharmacophoric fragments. Its diamine nature allows for straightforward synthetic derivatization at two distinct points (N1 and N4).
Modulating Pharmacokinetics
The introduction of a piperazine moiety can significantly alter a compound's pharmacokinetic profile.
-
Solubility: As discussed, the basicity of piperazine enhances aqueous solubility, which is often a major hurdle in drug development. This improved solubility can lead to better absorption and bioavailability.
-
Metabolic Stability: While piperazine itself can be subject to metabolism (N-dealkylation, ring oxidation), its introduction can sometimes block metabolically labile sites on an adjacent part of the molecule.
-
Efflux Pump Evasion: The ability to fine-tune the basicity and lipophilicity of piperazine-containing drugs can be exploited to circumvent efflux pumps like P-glycoprotein (P-gp), a common mechanism of drug resistance.
Synthetic Strategies and Methodologies
The facile synthesis and derivatization of the piperazine core are key reasons for its popularity.
General Protocol for N-Arylation of Piperazine
The coupling of an aryl halide with piperazine is a fundamental reaction in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.
Step-by-Step Protocol: Buchwald-Hartwig Amination for 1-Arylpiperazine Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst such as Pd2(dba)3 (0.01 mmol), a phosphine ligand like Xantphos (0.02 mmol), and a base such as sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate spectral data
An In-depth Technical Guide to the Spectral Analysis of tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
This guide provides a detailed technical analysis of the spectral data for this compound, a key intermediate in contemporary drug discovery. As direct experimental spectra for this specific compound are not aggregated in public databases, this document synthesizes data from core structural analogues and established spectroscopic principles to provide a robust, predictive guide for researchers. The methodologies and interpretations herein are designed to be self-validating, reflecting standard practices in synthetic and medicinal chemistry.
Introduction and Molecular Structure
This compound is a chiral heterocyclic compound. The piperazine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern dictates pharmacological activity. The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for controlled, regioselective reactions on the second nitrogen, while the 2-substituted 4-chlorophenyl group is a common pharmacophore. Accurate structural verification is paramount, and a multi-technique spectroscopic approach (NMR, MS, IR) is the gold standard.
Below is the chemical structure with key atoms numbered for unambiguous reference in the subsequent spectral analysis.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the title compound is complex due to the chiral center at C2, which renders the protons on the piperazine ring diastereotopic.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (C2', C6') | Protons ortho to the piperazine substituent. Electron-withdrawing effect of the ring deshields them. |
| ~7.28 | d, J ≈ 8.5 Hz | 2H | Ar-H (C3', C5') | Protons ortho to the chlorine atom. Deshielded by the electronegative chlorine. |
| ~4.5-4.7 | br s | 1H | C2-H | Methine proton at the chiral center, deshielded by the adjacent nitrogen and aromatic ring. Broadness due to conformational exchange. |
| ~3.8-4.0 | m | 2H | C6-H (axial & eq.) | Protons on the carbon adjacent to the Boc-protected nitrogen. Deshielded by the carbamate group. Diastereotopic and will show complex splitting. |
| ~3.0-3.2 | m | 2H | C5-H (axial & eq.) | Protons adjacent to the secondary amine (N4). |
| ~2.8-3.0 | m | 2H | C3-H (axial & eq.) | Protons adjacent to the secondary amine (N4). |
| ~2.0 | br s | 1H | N4-H | Exchangeable proton of the secondary amine. Signal may be broad and its position is concentration-dependent. |
| 1.48 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
Expert Interpretation
The key to interpreting the ¹H NMR spectrum lies in recognizing the consequence of the C2 chirality. The protons on C3, C5, and C6 are all diastereotopic, meaning they are chemically non-equivalent. This will result in complex multiplets for the piperazine ring protons, rather than simple triplets or doublets. The aromatic region is predicted to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The large singlet at ~1.48 ppm is the unmistakable signature of the tert-butyl group of the Boc protecting group.
Experimental Protocol: ¹H NMR Acquisition
This protocol describes a standard method for acquiring a high-resolution ¹H NMR spectrum for a small organic molecule.[1][2][3][4]
-
Sample Preparation: Weigh 5-25 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve maximum homogeneity, which ensures sharp, well-resolved peaks.
-
-
Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a standard 90° pulse.
-
Acquire the free induction decay (FID) for a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the averaged FID.
-
Phase-correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In standard broadband-decoupled spectra, each unique carbon appears as a single line, simplifying the spectrum.[5]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~154.7 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |
| ~145-148 | Ar-C (C1') | Quaternary aromatic carbon attached to the piperazine ring. |
| ~132-134 | Ar-C (C4') | Quaternary aromatic carbon attached to chlorine. |
| ~129.0 | Ar-C (C3', C5') | Aromatic CH carbons ortho to the chlorine. |
| ~128.5 | Ar-C (C2', C6') | Aromatic CH carbons meta to the chlorine. |
| ~80.0 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~55-58 | C2 | Methine carbon at the chiral center, attached to two nitrogen atoms and an aromatic ring. |
| ~45-50 | C3, C5, C6 | Piperazine ring methylene carbons. Exact shifts vary based on substitution and conformation. |
| 28.4 | -C(C H₃)₃ (Boc) | Three equivalent methyl carbons of the tert-butyl group. |
Expert Interpretation
The ¹³C spectrum provides a clear carbon count. The downfield region will be dominated by the carbamate carbonyl (~155 ppm) and the aromatic carbons (128-148 ppm). The aliphatic region will show the quaternary and methyl carbons of the Boc group, along with the four distinct carbons of the piperazine ring. The chemical shifts are sensitive to the electronic environment; for instance, the carbon attached to chlorine (C4') is deshielded compared to the other aromatic carbons.
Experimental Protocol: ¹³C NMR Acquisition
This protocol outlines the acquisition of a standard proton-decoupled ¹³C spectrum.[5][6][7][8]
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Typically, 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃ is required due to the low natural abundance (1.1%) of the ¹³C isotope.[1]
-
Instrumentation & Setup: Use the same sample and initial spectrometer setup (lock, shim) as for ¹H NMR.
-
Acquisition:
-
Select the ¹³C observe channel.
-
Use a broadband proton decoupling sequence to collapse ¹³C-¹H coupling, ensuring each carbon appears as a singlet.[5]
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).
-
A 45° pulse angle is often a good compromise between signal intensity and relaxation time for different carbon types.[3][8]
-
Acquire the FID over a large number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is typical.
-
-
Processing:
-
Apply a Fourier transform to the summed FIDs.
-
Phase-correct the spectrum.
-
Calibrate the spectrum by setting the CDCl₃ triplet signal to 77.16 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which is useful for structural elucidation of small molecules.[9]
Predicted Mass Spectrometry Data (EI)
| m/z | Ion | Rationale & Causality |
| 296/298 | [M]⁺˙ | Molecular Ion. The presence of a pair of peaks with a ~3:1 intensity ratio is the characteristic isotopic signature of one chlorine atom (³⁵Cl/³⁷Cl). |
| 240/242 | [M - C₄H₈]⁺˙ | Loss of isobutylene from the tert-butyl group. |
| 196/198 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group (as a radical). |
| 181/183 | [Cl-C₆H₄-CH=NH-CH₂]⁺ | Cleavage of the piperazine ring. |
| 139/141 | [Cl-C₆H₄-N]⁺˙ | Fragment containing the chlorophenyl group. |
| 57 | [C₄H₉]⁺ | Base Peak. The highly stable tert-butyl cation. |
Expert Interpretation
The most critical feature to look for is the molecular ion peak pair at m/z 296 and 298, with the ~3:1 ratio confirming the presence of chlorine. The base peak (most intense signal) is expected to be at m/z 57, corresponding to the very stable tert-butyl cation, a hallmark of Boc-protected compounds. Other significant fragments arise from the loss of isobutylene and the cleavage of the piperazine ring, providing a complete fingerprint of the molecule's structure.
Experimental Protocol: Electron Ionization MS
This protocol describes a general procedure for EI-MS analysis.[10][11][12]
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the ion source of the mass spectrometer. The sample is vaporized by heating under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13] This energy is sufficient to eject an electron from the molecule, forming a radical cation (the molecular ion, M⁺˙).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Caption: Key fragmentation pathways for the title compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an excellent tool for identifying functional groups.
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |
| 3350-3300 | Medium, sharp | N-H Stretch | Vibration of the secondary amine in the piperazine ring. |
| 3050-3000 | Medium | Aromatic C-H Stretch | Stretching of sp² C-H bonds in the chlorophenyl ring. |
| 2975-2950 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl and piperazine methylenes. |
| ~1690 | Strong | C=O Stretch | Key Signal. Carbonyl stretch of the carbamate (Boc group). This is a very strong and characteristic absorption. |
| ~1600, ~1490 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1250, ~1160 | Strong | C-N Stretch & C-O Stretch | Coupled vibrations from the carbamate and piperazine C-N bonds. |
| ~830 | Strong | C-H Bend | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |
| ~750-700 | Medium | C-Cl Stretch | Vibration of the carbon-chlorine bond. |
Expert Interpretation
The IR spectrum is dominated by the very strong carbonyl (C=O) absorption of the Boc group around 1690 cm⁻¹. This peak is a definitive indicator of the protecting group's presence. The C-H stretching region below 3000 cm⁻¹ confirms the aliphatic nature of the piperazine and Boc groups, while the weaker peaks above 3000 cm⁻¹ indicate the aromatic ring. The sharp peak around 3300 cm⁻¹ is characteristic of the N-H bond of the secondary amine.
Experimental Protocol: FTIR (KBr Pellet Method)
This is a standard technique for analyzing solid samples.[14][15][16][17]
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add ~100 mg of dry, IR-grade potassium bromide (KBr) powder.
-
Gently mix and grind the two powders together until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die under a hydraulic press and apply several tons of pressure to form a thin, transparent, or translucent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample chamber.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is ratioed against the background to show only the sample's absorbance.
-
Conclusion
The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific chemical environments of each atom. Mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint, with the chlorine isotope pattern serving as a crucial confirmation. Finally, IR spectroscopy provides unambiguous evidence for the key functional groups, particularly the carbamate carbonyl and the secondary amine. Together, these predicted data points form a cohesive and self-consistent analytical package that would be used to verify the identity and purity of this important synthetic intermediate.
References
-
Drawell, Sample Preparation for FTIR Analysis. Available at: [Link]
-
LPD Lab Services Ltd, FTIR Principles and Sample Preparation. Available at: [Link]
-
RTI Laboratories, FTIR Analysis. Available at: [Link]
-
Srivastava, V. (2024), Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]
-
Chemistry Analytical Lab, Sample preparation for FT-IR. Available at: [Link]
-
Gabelica, V., & Joly, L. (2021). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts, 13.10: Characteristics of ¹³C NMR Spectroscopy (2024). Available at: [Link]
-
Iowa State University, NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Wikipedia, Electron ionization. Available at: [Link]
-
Chemistry Steps, 13C Carbon NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts, 5.4: The 1H-NMR experiment (2022). Available at: [Link]
-
de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. Available at: [Link]
-
University of Wisconsin-Madison, Running 13C spectra. Available at: [Link]
-
Claridge, T. D. W. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]
-
Watson, D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. Available at: [Link]
-
University of Wisconsin-Madison, Running 13C spectra. Available at: [Link]
-
Moorpark College, Experiment #16 – Introduction to IR and NMR Spectroscopy. Available at: [Link]
-
Yılmaz, F. et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
ResearchGate, Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
Molnar, M. et al. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]
-
SciSpace, 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies (2019). Available at: [Link]
-
PubChem, tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 16. jascoinc.com [jascoinc.com]
- 17. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Solubility Assessment of Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Foreword: The Imperative of Solubility in Modern Drug Discovery
Compound Overview and Predicted Solubility Characteristics
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a lipophilic tert-butyl protecting group and a chlorophenyl moiety.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₂₁ClN₂O₂
-
Molecular Weight: 296.8 g/mol [5]
Based on its structure, we can infer several characteristics that will influence its solubility:
-
Lipophilicity: The presence of the chlorophenyl and the tert-butyl groups suggests a significant degree of lipophilicity, which is often inversely correlated with aqueous solubility.
-
Hydrogen Bonding: The piperazine ring contains a secondary amine that can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate and the second nitrogen atom can act as hydrogen bond acceptors. These interactions can facilitate dissolution in protic solvents.
-
Ionizability: The secondary amine in the piperazine ring is basic and can be protonated at acidic pH. This ionization would dramatically increase the compound's aqueous solubility. Therefore, the solubility of this compound is expected to be highly pH-dependent.[2]
Given these features, this compound is likely to be classified as a weakly basic compound with poor intrinsic aqueous solubility. A thorough experimental assessment is therefore essential.
The Gold Standard: Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form under specific conditions of temperature and pressure.[2][6] This measurement represents the true solubility of the compound and is crucial for lead optimization and preformulation studies.[6][7] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[8]
Causality Behind the Shake-Flask Method
The core principle of the shake-flask method is to establish a saturated solution where the rate of dissolution of the solid compound equals the rate of its precipitation. This is achieved by agitating an excess amount of the solid compound in the solvent of interest for a prolonged period, ensuring that equilibrium is reached.[6][8] Subsequent separation of the undissolved solid and quantification of the dissolved compound in the supernatant provides the solubility value.[3]
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.
Materials and Equipment:
-
This compound (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Additional buffers (e.g., citrate buffer for acidic pH, borate buffer for basic pH)
-
Organic co-solvents (e.g., DMSO, Ethanol)
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps[6]
-
Thermomixer or orbital shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)[6]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 1-2 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.[6]
-
Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., PBS, pH 7.4) to the vial.[6]
-
Prepare samples in at least duplicate to ensure reproducibility.[3]
-
-
Equilibration:
-
Phase Separation:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. Alternatively, allow the solid to settle by gravity.
-
Carefully aspirate the supernatant, taking care not to disturb the solid pellet. For enhanced purity, filter the supernatant through a 0.22 µm syringe filter. Note: It is important to pre-condition the filter with the solution to minimize compound adsorption to the filter membrane.
-
-
Quantification via HPLC-UV:
-
Prepare a stock solution of the test compound of known concentration in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Analyze the calibration standards and the saturated filtrate samples by a validated HPLC-UV method. The analytical method should be specific for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the filtrate samples by interpolating their peak areas from the calibration curve. This concentration represents the thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
High-Throughput Screening: Kinetic Solubility
For earlier stages of drug discovery where rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[3][7]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
Unlike thermodynamic solubility, kinetic solubility is measured under non-equilibrium conditions.[9] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[3][10][11] This method is faster and requires less compound but can often overestimate solubility because it measures the point of precipitation from a supersaturated solution, not the dissolution of a solid into a solution.[1]
Common Kinetic Solubility Assay: Nephelometry
Nephelometry measures the light scattered by undissolved particles (precipitate) in a solution.[10][12]
Brief Protocol:
-
A small volume of a concentrated DMSO stock solution of the test compound is added to a microtiter plate.[10]
-
Aqueous buffer is added to each well.[10]
-
The plate is incubated for a short period (e.g., 1-2 hours).[10]
-
A nephelometer measures the light scattering in each well to detect the formation of a precipitate.[10][12] The concentration at which significant light scattering is observed is reported as the kinetic solubility.
Logical Relationship: Kinetic vs. Thermodynamic Assays
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. evotec.com [evotec.com]
- 3. enamine.net [enamine.net]
- 4. 769944-39-0|this compound|BLD Pharm [bldpharm.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. rheolution.com [rheolution.com]
A Technical Guide to 2-Substituted Piperazine Carboxylates: Core Characteristics for Advanced Drug Discovery
Abstract
The 2-substituted piperazine carboxylate motif represents a cornerstone in modern medicinal chemistry, acting as a conformationally constrained chiral scaffold that provides a unique three-dimensional vector space for drug design. This guide offers an in-depth exploration of the core characteristics of this privileged structure, synthesized from peer-reviewed literature and field-proven insights. We will dissect its critical stereochemical and conformational properties, which dictate biological activity, and detail robust synthetic and analytical methodologies. For researchers, scientists, and drug development professionals, this document serves as a technical resource for leveraging the full potential of 2-substituted piperazine carboxylates in creating next-generation therapeutics.
Introduction: A Privileged Scaffold with Defined Chirality
The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, prized for its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability.[1][2][3] The two nitrogen atoms at positions 1 and 4 serve as versatile handles for chemical modification, allowing chemists to fine-tune a molecule's interaction with biological targets and its pharmacokinetic profile.[4][5]
Introducing a carboxylate group at the C2 position transforms the achiral piperazine into a chiral scaffold, adding a critical layer of complexity and opportunity. This substitution pattern effectively creates a constrained amino acid bioisostere, capable of mimicking peptide turns or presenting side chains in well-defined spatial orientations.[6] The resulting enantiomers often exhibit profoundly different pharmacological and toxicological profiles, making stereocontrol in synthesis and robust analytical methods for chiral separation paramount for their development.[7][8] The exploration of this chemical space, however, remains less extensive than that of N-substituted piperazines, highlighting a clear need for advanced synthetic methods to unlock its full potential.[7][9]
Core Physicochemical Characteristics: Stereochemistry and Conformational Control
The therapeutic efficacy of drugs containing a 2-substituted piperazine carboxylate core is intrinsically linked to their three-dimensional structure. Understanding the interplay between stereochemistry and conformational dynamics is therefore not merely academic but a fundamental prerequisite for rational drug design.
Inherent Chirality at the C2 Position
The substitution at the C2 carbon atom renders the molecule chiral. As mandated by regulatory bodies for chiral drugs, each enantiomer must be studied independently, necessitating the development of efficient asymmetric syntheses or chiral resolution techniques.[7] The absolute configuration (R or S) at this center dictates the spatial projection of the carboxylate group and any substituents on the nitrogen atoms, directly influencing how the molecule fits into a target's binding site.
Conformational Analysis: The Dominance of the Axial Conformer
Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[10] However, the conformational landscape is complicated by two key dynamic processes: the interconversion of the two chair forms (ring inversion) and the restricted rotation around the N-amide or N-carbamate bonds.[10][11]
A pivotal characteristic of 1,2-disubstituted piperazines is the notable preference for the C2-substituent to occupy an axial position. This is somewhat counterintuitive to the principles governing substituted cyclohexanes, where bulky groups prefer the equatorial position. This axial preference in 2-substituted piperazines has been confirmed through NMR studies and molecular modeling.[12]
Causality Behind the Axial Preference: The axial orientation places the basic nitrogen (N4) and a substituent on the C2 carbon in a specific spatial relationship that can be crucial for receptor binding. For instance, in a study of α7 nicotinic acetylcholine receptor agonists, the axial conformation was found to be stabilized by an intramolecular hydrogen bond in ether-linked derivatives and closely mimicked the nitrogen-nitrogen distance in potent natural ligands like nicotine and epibatidine.[12] This conformational lock is a powerful tool for reducing the entropic penalty upon binding and enhancing potency and selectivity.
Synthetic Strategies: Accessing the Chiral Scaffold
The synthesis of enantiomerically pure 2-substituted piperazine carboxylates presents two primary challenges: controlling the stereocenter at C2 and achieving selective functionalization of the N1 and N4 nitrogens.
Asymmetric Synthesis
Several robust strategies have been developed to install the C2 stereocenter with high fidelity.
-
From the Chiral Pool: A common and reliable approach involves using enantiopure starting materials, such as α-amino acids or their derivatives. The inherent chirality of the amino acid is carried through the synthetic sequence to establish the stereochemistry of the final piperazine ring.[13]
-
Catalytic Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral pyrazin-2-one precursor using a chiral catalyst (e.g., a palladium complex with a chiral ligand). This approach can provide access to chiral disubstituted piperazin-2-ones with excellent enantioselectivities, which can then be reduced to the desired piperazine.[14][15]
-
Asymmetric Lithiation-Trapping: Direct C-H functionalization of an N-Boc protected piperazine can be achieved using a strong base like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine. The resulting enantiomerically enriched lithiated intermediate is then quenched with an electrophile (e.g., CO2 for a carboxylate) to yield the α-substituted product.[16][17]
Analytical Characterization: Ensuring Enantiomeric Purity
Given the stereochemical complexity, rigorous analytical characterization is non-negotiable. While NMR spectroscopy is invaluable for conformational analysis,[11] High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming enantiomeric purity.
Protocol: Chiral HPLC Separation of Enantiomers
This protocol provides a self-validating system for the separation and quantification of enantiomers of a 2-substituted piperazine carboxylate derivative. The choice of a chiral stationary phase (CSP) is the most critical factor. [18] 1. Objective: To resolve and quantify the enantiomeric excess (e.e.) of a chiral 2-substituted piperazine carboxylate sample.
2. Materials & Equipment:
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica), are often highly effective for piperazine derivatives. [18][19]* Mobile Phase Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and an amine modifier like diethylamine (DEA).
-
Racemic standard and enantiopure reference samples.
3. Method Development & Execution:
-
Step 1: Column Selection & Equilibration:
-
Rationale: Polysaccharide-based CSPs provide a chiral environment with grooves and cavities, allowing for differential interaction (hydrogen bonds, π-π stacking, dipole-dipole) with the two enantiomers, leading to different retention times.
-
Procedure: Install a Chiralpak® IC column (or similar) and equilibrate with the mobile phase (e.g., 90:10:0.1 v/v/v ACN/MeOH/DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved. [19]Set column temperature to 35 °C.
-
-
Step 2: Sample Preparation:
-
Rationale: Proper sample dissolution ensures accurate injection and prevents column blockage.
-
Procedure: Prepare a stock solution of the racemic standard in the mobile phase at ~1 mg/mL. Prepare a working standard at ~0.1 mg/mL by dilution. Prepare the test sample at the same concentration. Filter all solutions through a 0.45 µm filter.
-
-
Step 3: Analysis:
-
Rationale: Injecting the racemate first is essential to confirm that the method can resolve the two enantiomers and to identify their respective retention times.
-
Procedure:
-
Inject 10 µL of the racemic standard.
-
Record the chromatogram. Two well-resolved peaks should be observed.
-
(Optional) Inject a sample enriched in one enantiomer to confirm peak identity.
-
Inject the test sample under the same conditions.
-
Set the UV detector to an appropriate wavelength (e.g., 205 nm if no strong chromophore is present, or higher if derivatized or N-arylated). [18]
-
-
-
Step 4: Data Interpretation:
-
Rationale: The relative area of the two peaks corresponds to the ratio of the enantiomers.
-
Procedure: Integrate the peak areas for both enantiomers (Peak 1 and Peak 2). Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area Peak 1 - Area Peak 2) / (Area Peak 1 + Area Peak 2)] x 100
-
| Parameter | Typical Starting Condition | Rationale / Comment |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Proven effectiveness for piperazine derivatives. [18][19] |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1) | ACN/MeOH provides polarity. DEA is a basic modifier that improves peak shape for basic analytes by masking residual silanols on the silica support. [19] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate, balances resolution and run time. |
| Temperature | 35 °C | Controls viscosity and can improve resolution. |
| Detection | UV at 205 nm | Low wavelength for compounds lacking a strong chromophore. [18] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Conclusion and Future Outlook
The 2-substituted piperazine carboxylate scaffold is far more than a simple building block; it is a sophisticated tool for medicinal chemists. Its key characteristics—inherent chirality, a preference for axial conformation, and amenability to orthogonal functionalization—provide a powerful platform for designing potent and selective therapeutics. Future advancements in this field will likely focus on developing novel C-H functionalization methods to access previously unexplored chemical space directly and on applying this scaffold to new and challenging biological targets. A thorough understanding of the fundamental principles outlined in this guide is essential for any scientist aiming to innovate in this exciting area of drug discovery.
References
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jocpr.com [jocpr.com]
Methodological & Application
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate synthesis protocol
An Application Note and Synthesis Protocol for: tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The protocol details a robust and widely utilized method: the N-Boc protection of 1-(4-chlorophenyl)piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.
Introduction and Scientific Context
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous marketed drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents.[1] Its unique physicochemical properties, such as its ability to modulate aqueous solubility and its capacity to engage in multiple hydrogen bonding interactions, make it a valuable component in drug design.[1]
The target molecule, this compound, serves as a crucial building block. The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto one of the piperazine nitrogens allows for selective functionalization of the remaining secondary amine. The Boc group is favored due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions, providing a versatile handle for subsequent synthetic transformations. This protocol outlines a standard and efficient synthesis via nucleophilic addition of the piperazine to di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The more nucleophilic secondary amine of the 1-(4-chlorophenyl)piperazine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, along with byproducts of tert-butanol and carbon dioxide.
Reaction:
1-(4-chlorophenyl)piperazine + Di-tert-butyl dicarbonate → this compound
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier |
| 1-(4-Chlorophenyl)piperazine | 196.68 | 5.00 g | 25.42 | 1.0 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.82 g | 26.69 | 1.05 | TCI Chemicals |
| Dichloromethane (DCM), Anhydrous | 84.93 | 100 mL | - | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | - | - |
| Brine (Saturated NaCl aq.) | - | 50 mL | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Flash chromatography system (optional, for high purity)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)piperazine (5.00 g, 25.42 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a separate beaker, dissolve di-tert-butyl dicarbonate (5.82 g, 26.69 mmol) in a minimal amount of DCM and add it dropwise to the stirred piperazine solution over 15-20 minutes.
-
Expert Insight: Slow, cooled addition is crucial to control the exotherm of the reaction and prevent the formation of potential side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v) to confirm the consumption of the starting material.
-
Aqueous Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution to quench any unreacted Boc anhydride and neutralize acidic byproducts.
-
50 mL of water.
-
50 mL of brine to facilitate phase separation and remove bulk water.[2]
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of sufficient purity for subsequent steps. For higher purity, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to the final isolated product.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis. The protocol involves handling hazardous chemicals that require careful management.
Hazard Identification
-
1-(4-Chlorophenyl)piperazine and its salts: Can be toxic if swallowed, cause skin irritation, and serious eye damage.[3][4][5] May also cause respiratory irritation.[5][6]
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, skin and eye irritant. It is also a lachrymator.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required at all times.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before use.
-
Body Protection: A flame-resistant laboratory coat must be worn.
-
Respiratory Protection: All operations should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[6][7][8]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[4][7]
Always have the Safety Data Sheet (SDS) for each chemical readily available in the laboratory.[3][4][6][7][8]
References
- Fisher Scientific. (2025). SAFETY DATA SHEET for 1-(3-Chlorophenyl)piperazinium chloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET for Piperazine Anhydrous.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet for (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 1-(3-Chlorophenyl)piperazinium chloride.
- CymitQuimica. (2024). Safety Data Sheet for 3-Chlorophenyl piperazine.
- TargetMol. (n.d.). tert-Butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine-1-carboxylate.
-
Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 72(Pt 4), 360–363. [Link]
- Alchem Pharmtech. (n.d.). CAS 769944-39-0 | this compound.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate.
- O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Google Patents. (2010). WO2010070371A1 - Process for the preparation of piperazine derivatives.
-
Pope, B. M., et al. (1963). Carbazic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]
- MedChemExpress. (2021). tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate-SDS.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sds.edqm.eu [sds.edqm.eu]
Application Notes and Protocols for the Analysis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate. This key pharmaceutical intermediate requires robust analytical control to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs). These application notes offer detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind the selection of specific methods and parameters.
Introduction: The Analytical Imperative
This compound is a crucial building block in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders[1]. The isomeric purity, quantification of impurities, and unequivocal structural confirmation are critical quality attributes that dictate the safety and efficacy of the final drug product. The presence of the Boc-protecting group, the chiral center at the 2-position of the piperazine ring, and the substituted phenyl ring present unique analytical challenges that necessitate a multi-faceted approach.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles, enabling the user to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Analytical Considerations
| Property | Value / Information | Analytical Implication |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | Guides mass spectrometry analysis. |
| Molecular Weight | 296.8 g/mol | Determines the expected mass-to-charge ratio in MS. |
| Structure | A substituted piperazine with a Boc-protecting group and a chlorophenyl moiety. | The aromatic ring provides a chromophore for UV detection in HPLC. The basic nitrogen atoms can influence chromatographic behavior. The tert-butyl group is characteristic in NMR and MS fragmentation. |
| Solubility | Generally soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Dictates sample and standard preparation procedures for chromatographic analysis. |
| Chirality | The carbon at the 2-position of the piperazine ring is a chiral center. | Chiral separation techniques may be necessary if the stereoisomeric purity is a critical quality attribute. |
Chromatographic Analysis: Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of this compound and quantifying related substances. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the preferred method for routine purity analysis and assay due to its robustness and the presence of a UV-active chromophore (the chlorophenyl group) in the molecule.
Rationale for Method Development:
-
Stationary Phase: A C18 reversed-phase column is selected for its versatility and ability to retain the moderately nonpolar analyte.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) is used to achieve optimal retention and peak shape. The buffer (e.g., phosphate or formate) helps to control the ionization state of the secondary amine in the piperazine ring, minimizing peak tailing. A gradient elution is employed to ensure the timely elution of both polar and nonpolar impurities.
-
Detection: The chlorophenyl group exhibits significant UV absorbance around 225-235 nm, providing a sensitive and selective detection wavelength.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Quantification can be performed using an external standard calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of impurities and degradation products, providing molecular weight information that is invaluable for structural elucidation.
Rationale for Method Development:
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective for this molecule due to the presence of basic nitrogen atoms that are readily protonated.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements, which aids in determining the elemental composition of unknown impurities. A triple quadrupole mass spectrometer is ideal for targeted quantification.
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: The same HPLC conditions as in section 3.1 can be used, as they are compatible with MS detection. The use of a volatile buffer like formic acid or ammonium formate is crucial.
-
Mass Spectrometry Parameters (Example for ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-800.
-
-
Data Analysis:
-
The expected [M+H]⁺ ion for the parent compound is m/z 297.13.
-
Characteristic fragment ions can be observed in MS/MS experiments. A common fragmentation pathway involves the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).
-
The accurate mass of any detected impurities can be used to propose their elemental composition and potential structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile impurities and can be a complementary technique to HPLC. The thermal stability of the analyte must be considered, as the Boc group can be thermally labile.
Rationale for Method Development:
-
Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is appropriate for separating the analyte from potential impurities.
-
Injection: A split/splitless inlet is used. A split injection is preferred for screening to avoid column overload, while a splitless injection provides higher sensitivity for trace analysis.
-
Detection: Mass spectrometry provides definitive identification of eluted peaks based on their mass spectra and fragmentation patterns.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injection Mode: Split (50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques, particularly NMR, are essential for the unequivocal identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the chlorophenyl ring. The substitution pattern will lead to a characteristic splitting pattern (e.g., two doublets for a para-substituted ring).
-
Piperazine Protons: A complex set of multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) due to the protons on the piperazine ring.
-
tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the aromatic region (δ 115-150 ppm).
-
Carbonyl Carbon: A signal around δ 154 ppm from the Boc group.
-
Quaternary Carbon (Boc): A signal around δ 80 ppm.
-
Piperazine Carbons: Signals in the aliphatic region (δ 40-60 ppm).
-
tert-Butyl Carbons: A signal around δ 28 ppm.
-
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
Workflow Visualization
Caption: Integrated analytical workflow for the comprehensive characterization of this compound.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the quality control of this compound. The combination of chromatographic and spectroscopic techniques ensures a comprehensive assessment of the compound's identity, purity, and impurity profile. It is imperative that these methods are properly validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before implementation in a regulated environment.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Supporting Information for a relevant synthesis paper. (Note: A specific paper for the target molecule was not found, this is a placeholder for where such a reference would be cited).
- Al-Othman, Z. A., Ali, I., & Al-Warthan, A. A. (2012). A review on the analysis of piperazine and its derivatives. Arabian Journal of Chemistry, 5(4), 389-400.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Wei, J., et al. (2021). Synthesis and crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1139–1143. [Link]
- Fjellaksel, R., et al. (2017). Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor. RSC Advances, 7(85), 54123-54127.
- Reddy, P. R., & Kumar, K. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Adamowicz, P., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 86, 124-135.
-
J&K Scientific LLC. Product Application for 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]
-
Wójcik, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. [Link]
- Patel, D. B., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4).
- Li, Y., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Anagrel. Product information for tert-Butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate. [Link]
-
Chem-Space. Product information for this compound. [Link]
-
Office of Justice Programs. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
-
PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
- Yurdakul, Ş., & Dal, H. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 269-282.
Sources
Application Notes and Protocols: Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate as a key pharmaceutical intermediate. This document covers its synthesis, purification, analytical characterization, and applications, with a focus on providing practical, field-proven insights and protocols.
Introduction and Scientific Context
This compound (CAS No. 769944-39-0) is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structural motif, featuring a piperazine ring substituted with a 4-chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.[3] The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[4] The presence of the Boc group allows for selective functionalization at the unprotected secondary amine, providing a strategic handle for further synthetic transformations. The 4-chlorophenyl group can play a crucial role in modulating the pharmacological activity of the final compound through various molecular interactions.
This intermediate is particularly relevant in the development of therapeutics for neurological and psychiatric disorders.[5] Arylpiperazine derivatives have shown a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and anxiolytic effects.[4] A notable example is the structural relationship of this intermediate class to the multimodal antidepressant Vortioxetine, highlighting the importance of substituted arylpiperazines in modern drug discovery.[6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthesis.
| Property | Value | Source |
| CAS Number | 769944-39-0 | [2][8] |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | [8] |
| Molecular Weight | 296.79 g/mol | [8] |
| Appearance | White to off-white solid | [5] |
| Storage | Sealed in dry, 2-8°C | [8] |
Synthesis Protocol: A Representative Method
While multiple synthetic routes to arylpiperazines exist, a common and effective method involves the palladium-catalyzed Buchwald-Hartwig amination. This protocol provides a representative, step-by-step procedure for the synthesis of this compound.
Reaction Scheme:
Figure 1: Synthesis via Buchwald-Hartwig Amination.
Materials:
-
1-Bromo-4-chlorobenzene
-
tert-Butyl piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Protocol:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-chlorobenzene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure catalytic activity.
-
Anhydrous Solvent: Water can react with the strong base (NaOtBu) and interfere with the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine nitrogen, facilitating its entry into the catalytic cycle.
-
Ligand: BINAP is a bulky phosphine ligand that stabilizes the palladium center and promotes the desired reductive elimination step to form the C-N bond.
Purification Protocol
The crude product typically requires purification to remove residual starting materials, catalyst, and byproducts. Flash column chromatography is the most common method.
Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). The polarity of the solvent system may need to be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Figure 2: General workflow for product purification.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the piperazine ring protons (multiplets, ~2.8-4.0 ppm), and the aromatic protons of the 4-chlorophenyl group (doublets, ~6.8-7.3 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm for CH₃ and ~80 ppm for the quaternary carbon), the piperazine ring carbons (~40-55 ppm), and the aromatic carbons (~115-150 ppm). |
| Mass Spec. | The expected molecular ion peak [M+H]⁺ at m/z ≈ 297.13. |
| HPLC-UV | A single major peak indicating high purity when monitored at a suitable UV wavelength (e.g., 254 nm). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.[9] |
Self-Validating System: The combination of these analytical techniques provides a self-validating system. The mass spectrometry data confirms the molecular weight, while the NMR spectra provide detailed structural information, confirming the connectivity of the atoms. HPLC provides a quantitative measure of purity.
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of various pharmaceutical candidates, particularly those targeting CNS disorders.[5] The Boc-protected nitrogen allows for selective reactions at the other nitrogen, while the Boc group can be easily removed under acidic conditions to allow for further derivatization.
Example Application: Synthesis of a Vortioxetine Analog
The core structure of this intermediate is found in precursors to the antidepressant Vortioxetine.[6][7] The synthesis of Vortioxetine and its analogs often involves the coupling of a substituted arylpiperazine with another aryl group. The Boc-protected intermediate can be deprotected and then reacted with a suitable aryl halide or other electrophile to construct the final drug molecule.
Figure 3: General synthetic utility of the intermediate.
Safety and Handling
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.[8]
-
Disclaimer: The safety information provided is based on related compounds. It is the user's responsibility to obtain and consult the specific SDS for this compound before use and to conduct a thorough risk assessment.
References
-
A Guide to the Vortioxetine Synthesis Process. (2025, December 17). Pharmaffiliates. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). PMC. [Link]
- Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (2015).
-
Tert-Butyl 4-(2-Chlorophenyl) Piperazine-1-Carboxylate | Intermediate of Vortioxetine. Molkem. [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019, September 16). PMC. [Link]
-
New route of synthesis to vortioxetine salts. (2019). SciSpace. [Link]
- Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (2015).
-
VORTIOXETINE. New Drug Approvals. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). MDPI. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2021). PMC. [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). ResearchGate. [Link]
-
Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate. (2015, October 14). European Patent Office. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). JOCPR. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. [Link]
-
Synthesis of tert-butyl... | Download Scientific Diagram. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). NIH. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for the Boc Deprotection of Piperazine
Introduction: The Critical Role of Piperazine and the Necessity of Boc Deprotection
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1] Its unique scaffold, featuring two nitrogen atoms, offers synthetic handles to modulate critical physicochemical properties such as solubility and bioavailability, and to forge specific interactions with biological targets.[1] However, the symmetrical nature of piperazine poses a significant synthetic hurdle: the selective functionalization of one nitrogen atom while the other remains available for subsequent transformations.[1][2]
To address this challenge, the tert-butyloxycarbonyl (Boc) protecting group has become an indispensable tool in organic synthesis.[3][4] It effectively masks one of the piperazine nitrogens, enabling chemists to meticulously orchestrate their synthetic strategies.[5][6] The Boc group's stability across a wide array of reaction conditions, coupled with its facile and selective removal under acidic conditions, underscores its utility.[3][7]
This technical guide provides an in-depth exploration of the experimental procedures for the Boc deprotection of piperazine derivatives. We will delve into the mechanistic underpinnings of this crucial transformation, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][8][9] The reaction proceeds through a well-established mechanism:
-
Protonation: The initial step involves the protonation of the carbamate oxygen by the acid.[4][10]
-
Formation of a Stable Carbocation: This is followed by the loss of a stable tert-butyl cation, leading to the formation of a carbamic acid intermediate.[4][10]
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[4][10]
-
Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically affording the corresponding salt (e.g., trifluoroacetate or hydrochloride).[10]
A critical aspect of this mechanism is the generation of the reactive tert-butyl cation.[11] This electrophilic species can lead to unwanted side reactions, most notably the alkylation of nucleophilic residues on the substrate or other molecules in the reaction mixture, a phenomenon known as t-butylation.[11] The management of this reactive intermediate is a key consideration in protocol design.
Diagram 1: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of Boc deprotection and side product formation.
Selecting the Optimal Deprotection Method
The choice between TFA and HCl is often dictated by the specific substrate and the overall synthetic strategy.[3] The following table provides a comparative overview to guide your decision-making process.
| Feature | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Hydrochloric Acid (HCl) in Dioxane/Methanol |
| Reagent Form | Liquid, often used as a 20-50% (v/v) solution in DCM.[8] | Commercially available as a solution (e.g., 4M in dioxane).[9][12] |
| Reaction Conditions | Typically room temperature, 30 minutes to a few hours.[11] | Room temperature, generally 1 to 4 hours.[3][11] |
| Work-up | Removal of excess TFA and DCM under reduced pressure.[8] The resulting TFA salt may be an oil.[9] | The hydrochloride salt often precipitates and can be isolated by filtration.[8][11] |
| Advantages | Highly effective and rapid deprotection.[8][9] | Yields a crystalline hydrochloride salt that is often easier to handle and purify.[9] Can be more selective in the presence of other acid-sensitive groups.[13][14] |
| Disadvantages | TFA is corrosive and requires careful handling. The trifluoroacetate salt can be difficult to handle.[9] Can cleave other acid-sensitive groups.[8] | Dioxane is a suspected carcinogen and requires appropriate safety precautions.[15] |
| Best Suited For | General-purpose deprotection where the TFA salt is not problematic. | Substrates where isolation of a crystalline salt is desired; instances requiring milder conditions. |
Experimental Protocols
The following protocols are provided as a general guideline. It is always recommended to monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR.[3]
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[9]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[3]
-
TFA Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[8] The addition should be done carefully in a fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until all the starting material has been consumed (typically 30 minutes to 2 hours).[8][11]
-
Removal of Volatiles: Once the reaction is complete, remove the excess TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[11]
-
Work-up (for Free Base): a. Dissolve the residue in water. b. Carefully add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8). c. Extract the aqueous layer with DCM (3 x volumes).[8] d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine as the free base.[8]
Behind the Steps:
-
Anhydrous DCM: The use of an anhydrous solvent prevents unwanted side reactions with water.
-
Excess TFA: A significant excess of TFA is used to drive the reaction to completion.
-
Basification: Neutralizing the excess acid with NaHCO₃ is crucial for isolating the free amine. This step should be performed carefully due to CO₂ evolution.
-
Brine Wash: The brine wash helps to remove any remaining water from the organic layer.
Caption: Troubleshooting workflow for low product yield.
Conclusion
The deprotection of the Boc group from N-Boc-piperazine derivatives is a fundamental and frequently employed transformation in the synthesis of a vast array of biologically important molecules. B[3]oth TFA and HCl are reliable and effective reagents for this purpose, and the selection between them should be guided by the specific substrate, the presence of other functional groups, and the desired final salt form. The protocols and troubleshooting guidance provided in these application notes offer a robust foundation for researchers to successfully and efficiently perform this critical synthetic step, thereby accelerating drug discovery and development efforts.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
- Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Benchchem. (n.d.). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Prasanthi, G., & et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1).
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Protheragen. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Szymański, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196.
- Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- Millipore Sigma. (2025). SAFETY DATA SHEET.
- Benchchem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- Loba Chemie. (n.d.). 4M HYDROCHLORIC ACID IN DIOXANE MSDS.
- Gases Grit. (n.d.). Hydrogen chloride in 1,4- dioxane 4 M.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. gasesgrit.com [gasesgrit.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Abstract
This application note provides detailed protocols for the quantitative and qualitative analysis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the compound's chiral nature and the importance of both chemical and stereoisomeric purity, two distinct High-Performance Liquid Chromatography (HPLC) methods are presented. Method 1 details an achiral, reverse-phase HPLC-UV method for the determination of chemical purity and assay. Method 2 describes a chiral normal-phase HPLC method for the separation and quantification of its enantiomers. This guide offers field-proven insights into method development, explaining the rationale behind chromatographic choices, and provides robust, step-by-step protocols suitable for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The presence of a stereocenter at the C2 position of the piperazine ring necessitates careful control and analysis of its stereochemistry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] Furthermore, the Boc (tert-butyloxycarbonyl) protecting group is common in organic synthesis, and its integrity must be monitored.[3]
This document establishes reliable HPLC methods for two critical quality attributes:
-
Chemical Purity and Assay: To quantify the target compound and separate it from potential process-related impurities or degradation products.
-
Enantiomeric Purity: To resolve and quantify the two enantiomers and determine the enantiomeric excess (% ee).
The 4-chlorophenyl moiety provides a suitable chromophore for UV detection, making direct analysis without derivatization feasible and highly efficient.[4]
Method 1: Achiral Purity and Assay by Reverse-Phase HPLC
This method is designed to assess the chemical purity of this compound. A reverse-phase C18 column is employed, which separates compounds based on their hydrophobicity. The Boc-protected piperazine is relatively non-polar and will be well-retained, allowing for effective separation from more polar potential impurities, such as the de-protected amine.[5]
Rationale for Methodological Choices
-
Stationary Phase: A C18 column is the gold standard for reverse-phase chromatography, offering robust and reliable performance for a wide range of medium-polarity organic molecules.[6]
-
Mobile Phase: An acetonitrile/water gradient provides a broad elution window to separate compounds with varying polarities. Trifluoroacetic acid (TFA) at 0.1% is added as an ion-pairing agent. It sharpens the peaks of basic compounds like piperazines by protonating the free amine (if any) and silanol groups on the silica support, thereby reducing peak tailing. While the Boc group is acid-labile, its stability in 0.1% TFA during the short residence time on an HPLC column is generally acceptable for analytical purposes.[7]
-
Detection: Based on the UV absorbance of the related compound 1-(4-chlorophenyl)piperazine, a detection wavelength of 258 nm is selected as a starting point.[4] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal wavelength.
Experimental Protocol: Achiral Analysis
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA, HPLC grade).
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% B to 95% B over 15 min; hold at 95% B for 3 min; return to 50% B over 1 min; hold for 6 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Run Time | 25 min |
Procedure:
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water.
-
For Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Sample Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the reference standard, and then the sample(s).
-
Data Analysis Workflow
The following diagram illustrates the logical flow for analyzing the data from the achiral HPLC method.
Caption: Workflow for Achiral HPLC Purity and Assay Analysis.
Method 2: Chiral Separation by Normal-Phase HPLC
This method is designed to separate the enantiomers of this compound. Chiral separations are achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including piperazine derivatives.[2][8] A normal-phase mobile system is often preferred for these columns as it can provide better selectivity for enantiomeric separations.
Rationale for Methodological Choices
-
Stationary Phase: A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H or equivalent), is an excellent starting point. These phases offer robust enantioselective recognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
Mobile Phase: A simple mobile phase of n-Hexane and Isopropanol (IPA) is used. The ratio is a critical parameter that must be optimized to achieve baseline separation (Resolution > 1.5). For basic analytes like piperazines, adding a small amount of an amine modifier, such as diethylamine (DEA), is crucial.[9] DEA acts as a competitive base, binding to acidic sites on the stationary phase that can cause peak tailing and poor resolution.
-
Detection: The UV detection wavelength remains the same as in the achiral method (258 nm).
Experimental Protocol: Chiral Analysis
Instrumentation and Materials:
-
HPLC system with an isocratic pump, autosampler, column oven, and PDA or UV detector.
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, 4.6 mm x 250 mm, 5 µm particle size).
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA, HPLC grade).
-
Diethylamine (DEA, HPLC grade).
-
Racemic this compound standard and sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm (or equivalent) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Run Time | 30 min |
Procedure:
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane, 100 mL of IPA, and 1.0 mL of DEA.
-
Combine in a suitable container, mix thoroughly, and degas before use.
-
-
Standard Preparation (0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of the racemic reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Preparation (0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 1 hour or until a stable baseline is achieved. Note: Column equilibration is critical for reproducible chiral separations.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample(s) to determine the enantiomeric ratio.
-
Data Analysis and Validation
The primary goal is to achieve baseline resolution between the two enantiomeric peaks. The quality of the separation is assessed by the resolution factor (Rs), which should be ≥ 1.5.
Caption: Decision workflow for chiral HPLC data analysis.
System Suitability
For both methods, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Method 1 (Achiral) | Method 2 (Chiral) |
| Tailing Factor | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 | ≥ 2000 |
| Resolution (Rs) | N/A (Purity) | ≥ 1.5 (between enantiomers) |
| %RSD for Area (n=6) | ≤ 2.0% | ≤ 2.0% |
Conclusion
The two distinct HPLC methods detailed in this application note provide a robust framework for the comprehensive quality control of this compound. The reverse-phase method is suitable for determining chemical purity and assay, while the normal-phase chiral method allows for the accurate determination of enantiomeric purity. These protocols are designed to be starting points and may require minor optimization based on the specific instrumentation and potential impurities encountered. Adherence to these scientifically grounded methodologies will ensure reliable and accurate analytical results for researchers and drug development professionals.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Cayman Chemical. (n.d.). 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8).
- Journal of Chromatographic Science. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2012).
- Sigma-Aldrich. (n.d.).
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jocpr.com [jocpr.com]
Application Note: Structural Elucidation of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate using NMR Spectroscopy
Abstract
This technical guide provides a detailed protocol and analysis framework for the structural characterization of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various pharmacologically active compounds, rigorous structural verification is paramount. This document outlines the experimental workflow from sample preparation to advanced spectral interpretation, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting these methods for other complex heterocyclic systems. While specific experimental data for the title compound is not available in public literature, this note establishes a robust analytical protocol and provides a detailed, referenced prediction of the expected spectral features based on closely related analogs.
Introduction: The Structural Challenge of Substituted Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The introduction of substituents, such as the N-Boc protecting group and an aryl moiety at the C2 position, imparts specific chemical properties but also introduces significant complexity to its NMR spectral analysis. This compound (Figure 1) is a chiral heterocyclic compound whose structural integrity is crucial for its intended downstream applications.
NMR spectroscopy is the definitive tool for the unambiguous structural elucidation of such molecules in solution. However, the analysis is often non-trivial due to two primary phenomena:
-
Restricted Amide Bond Rotation: The partial double bond character of the carbamate (N-Boc) C-N bond hinders free rotation, leading to the potential for distinct rotamers (conformational isomers) that are observable on the NMR timescale.[2]
-
Piperazine Ring Inversion: The piperazine ring typically exists in a chair conformation. The interconversion between the two chair forms can be slow enough at room temperature to result in separate signals for axial and equatorial protons, further complicating the spectrum.[2]
This guide will address these complexities and provide a systematic approach to spectral assignment.
Molecular Structure and Predicted NMR Complexity
A clear understanding of the molecular structure is the first step in predicting and interpreting its NMR spectra.
Figure 1. Structure of this compound.
The numbering system shown will be used for spectral assignments. The protons on C3, C5, and C6 are diastereotopic, meaning even with rapid ring inversion, they are chemically non-equivalent and should, in principle, give rise to separate signals. The presence of the bulky tert-butyl and 4-chlorophenyl groups is expected to influence the conformational equilibrium of the piperazine ring.
Experimental Protocols
Sample Preparation
Accurate and reproducible NMR data begins with meticulous sample preparation.
Materials:
-
This compound (≥95% purity)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes (high precision)
-
Volumetric flasks and pipettes
Protocol:
-
Solvent Selection: CDCl₃ is a good first-choice solvent for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, the N-H proton signal can be broad and its chemical shift concentration-dependent. DMSO-d₆ is an excellent alternative as it often results in sharper N-H signals due to stronger hydrogen bonding with the solvent.[3]
-
Standard Sample: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: TMS is used as the internal reference for both ¹H and ¹³C chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition Workflow
The following workflow is recommended for a comprehensive structural analysis.
Figure 3. Key predicted HMBC correlations for structural confirmation.
Conclusion
The NMR spectroscopic analysis of this compound requires a multi-faceted approach combining 1D and 2D techniques. The inherent complexities arising from restricted rotation and ring conformational dynamics necessitate careful experimental design and interpretation. By following the protocols outlined in this application note, researchers can confidently elucidate and verify the structure of this and other similarly complex piperazine derivatives, ensuring the quality and integrity of materials used in pharmaceutical research and development.
References
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
Xiao, Z., Yuan, M., Zhang, S., Wu, J., Qi, S., & Li, Q. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Available from: [Link]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41363-41375. Available from: [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 769944-39-0 | this compound. Retrieved from [Link]
-
Fjellaksel, R., Boomgaren, M., Sundset, R., Haraldsen, I. H., Hansen, J. H., & Riss, P. J. (2017). Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor. Organic Spectroscopy International. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 63(5-6), 461-470. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
Application Notes and Protocols for Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Introduction
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry.[1][2] Its structure, featuring a piperazine ring, a 4-chlorophenyl substituent, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds.[3][4] The piperazine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties, which can enhance water solubility and modulate basicity.[2][5] The Boc group provides a stable yet easily removable protection for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom.[6][7] This guide provides a comprehensive overview of the material's safety data, handling protocols, and key applications in synthetic chemistry.
I. Material Safety Data Sheet (MSDS) Overview
A thorough understanding of the safety profile of this compound is paramount for its safe handling in a laboratory setting. While a specific, comprehensive MSDS for this exact compound is not universally available, a hazard assessment can be constructed from data on structurally similar compounds and its constituent functional groups.
Hazard Identification
Based on available data for similar Boc-protected piperazines and chlorinated aromatic compounds, this compound is anticipated to present the following hazards[8][9]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[9]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[9]
GHS Hazard Pictograms and Statements:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[8][9] H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[8][9] H335: May cause respiratory irritation.[8][9] |
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 769944-39-0 | [1][10][11] |
| Molecular Formula | C15H21ClN2O2 | [8] |
| Molecular Weight | 296.79 g/mol | [8] |
| Appearance | Solid | [9] |
| Storage Temperature | 2-8°C | [8] |
II. Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Caption: Step-by-step spill response workflow.
For minor spills, use an absorbent material to clean up and place it in a sealed container for disposal. [12]For major spills, evacuate the area and contact emergency responders. [12]Prevent the spilled material from entering drains or waterways. [12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [9][13]* Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. [14]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [9]
IV. Application Notes: Synthetic Protocols
The primary application of this compound is as an intermediate in organic synthesis. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with acid. [15][16]
Boc Deprotection Protocol
The removal of the Boc group is a common step to liberate the secondary amine for further functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution at room temperature. Caution: TFA is highly corrosive and should be handled in a fume hood. [15]3. Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, carefully neutralize the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product.
N-Alkylation of the Deprotected Piperazine
Once the Boc group is removed, the newly freed secondary amine can undergo various reactions, such as N-alkylation.
Materials:
-
2-(4-chlorophenyl)piperazine (from the deprotection step)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
A suitable solvent (e.g., acetonitrile or dimethylformamide (DMF))
Procedure:
-
Reactant Setup: Dissolve the deprotected piperazine (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent in a round-bottom flask.
-
Alkyl Halide Addition: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Workup: After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
V. References
-
AbacipharmTech. This compound.
-
BLDpharm. 769944-39-0|this compound.
-
Alchem Pharmtech. CAS 769944-39-0 | this compound.
-
Santa Cruz Biotechnology. N-Boc-piperazine.
-
OxyChem. CHLORINATED ORGANICS HANDBOOK.
-
CookeChem. This compound, 95% , 769944-39-0.
-
Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
-
Sigma-Aldrich. tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate.
-
USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.
-
ECHEMI. 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets.
-
ECHEMI. 3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER SDS, 886767-49-3 Safety Data Sheets.
-
MedChemExpress. tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate-SDS.
-
Fisher Scientific. SAFETY DATA SHEET - N-BOC-Piperazine.
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
ECHEMI. N-BOC-Piperazine SDS, 57260-71-6 Safety Data Sheets.
-
BenchChem. Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
-
MainChem. 186790-11-4 | tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate.
-
CymitQuimica. Safety Data Sheet - 3-Chlorophenyl piperazine.
-
Grokipedia. tert-Butyloxycarbonyl protecting group.
-
TargetMol. tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate.
-
Fisher Scientific. SAFETY DATA SHEET - Piperazine.
-
Quora. What is the protection of BOC in organic synthesis processes?.
-
PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
-
BenchChem. The Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Organic Synthesis: A Technical Guide.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate.
-
PubChem. tert-Butyl piperazine-1-carboxylate.
-
TargetMol. tert-Butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine-1-carboxylate.
-
NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
-
Santa Cruz Biotechnology. 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester.
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
Sources
- 1. 769944-39-0|this compound|BLD Pharm [bldpharm.com]
- 2. connectjournals.com [connectjournals.com]
- 3. tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate_TargetMol [targetmol.com]
- 4. tert-Butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine-1-carboxylate_TargetMol [targetmol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound , 95% , 769944-39-0 - CookeChem [cookechem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. abacipharma.com [abacipharma.com]
- 11. alchempharmtech.com [alchempharmtech.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Safe Handling of tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Introduction
tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative utilized in medicinal chemistry and drug development as a building block for the synthesis of complex molecules. Its structure incorporates a Boc-protected amine, a piperazine ring, and a chlorophenyl moiety, each contributing to its specific reactivity and hazard profile. This guide provides a comprehensive overview of the safe handling procedures, potential hazards, and emergency response protocols for this compound, designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure a thorough understanding and a culture of safety in the laboratory.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its chemical structure. The piperazine core can cause skin and eye irritation, while the Boc-protecting group can release tert-butyl cations under acidic conditions, which may lead to unforeseen side reactions.[1] The chlorinated phenyl ring indicates that toxic fumes, such as hydrogen chloride and nitrogen oxides, may be released upon decomposition under fire conditions.[2]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the nature of the experiment (e.g., heating, reaction with strong acids), and the potential for exposure.
Summary of Hazards:
| Hazard Class | Description | GHS Classification |
| Acute Toxicity, Oral | Harmful if swallowed. | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 |
This data is synthesized from safety data sheets for the compound and its structural analogs.[3][4]
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The level of PPE required may vary depending on the scale and nature of the experiment.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[5] Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures after handling the compound. For prolonged or high-risk tasks, consider double-gloving.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] When there is a risk of splashing, chemical splash goggles and a face shield should be worn.[5]
-
Skin and Body Protection: A standard laboratory coat is required at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be used.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[3] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Chemical Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7] The compound is stable under recommended storage conditions.[2]
-
Incompatible Materials: Avoid contact with strong acids, which can cause the cleavage of the Boc-protecting group, and strong oxidizing agents.[1][7]
Experimental Protocols: From Benchtop to Reaction
Workflow for General Handling
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Protocol for Weighing and Preparing Solutions
Objective: To accurately weigh the solid compound and prepare a solution for experimental use, minimizing exposure risk.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate glassware (e.g., beaker, flask)
-
Selected solvent (e.g., dichloromethane, methanol)
-
Magnetic stir bar and stir plate
Procedure:
-
Preparation: Ensure the analytical balance is clean and located in a draft-free area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Tare Balance: Place the weighing paper or boat on the balance and tare it.
-
Weighing: Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula. Avoid creating dust.[3] If dust is generated, use a gentle tapping motion to settle it.
-
Record Mass: Record the final mass of the compound.
-
Dissolution: Transfer the weighed solid to the appropriate glassware containing the selected solvent and a magnetic stir bar. Stir until fully dissolved. The choice of solvent will depend on the subsequent reaction conditions.
-
Cleanup: Clean the spatula and the weighing area. Dispose of the weighing paper in the designated solid waste container.
Causality Note: Performing the weighing process in a ventilated enclosure minimizes the risk of inhaling airborne particulates.[3]
Protocol for a Representative Reaction: Boc-Deprotection
Objective: To safely perform a common reaction involving this compound, the acidic cleavage of the Boc-protecting group, with an understanding of the potential hazards.
Background: The tert-butyloxycarbonyl (Boc) group is labile to strong acids.[6] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation and subsequent decarboxylation to yield the free amine.[8] The tert-butyl cation is a reactive intermediate that can potentially alkylate other nucleophiles in the reaction mixture.[1]
Materials:
-
Solution of this compound
-
Strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid in an organic solvent)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stir bar and stir plate
-
Ice bath (optional, for controlling exothermic reactions)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood. If the reaction is expected to be exothermic, prepare an ice bath.
-
Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.
-
Reaction Initiation: To the stirred solution of the starting material, slowly add the strong acid at a controlled temperature (e.g., 0 °C to room temperature). The addition should be dropwise to manage any potential exotherm. Caution: Strong acids are corrosive and should be handled with extreme care.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a basic solution, such as saturated sodium bicarbonate, until the evolution of gas (CO2) ceases. This neutralizes the excess acid. Caution: The quenching process can be vigorous and should be performed slowly and with adequate cooling if necessary.
-
Extraction: Transfer the mixture to a separatory funnel and perform an aqueous extraction to separate the product from inorganic salts.
-
Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate the solvent under reduced pressure.
-
Waste Disposal: Dispose of all aqueous and organic waste in appropriately labeled containers.
Causality Note: The slow addition of acid and the use of a cooling bath are crucial for controlling the reaction rate and preventing a dangerous temperature increase. The quenching step is necessary to neutralize the corrosive acid and to facilitate the isolation of the deprotected amine product.
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
Spill Response
The following diagram illustrates the decision-making process for responding to a chemical spill.
Procedure for a Small Spill:
-
Alert Personnel: Immediately alert others in the vicinity.[9]
-
Evacuate: If necessary, evacuate the immediate area.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.[9]
-
Containment: Prevent the spill from spreading by using absorbent materials like vermiculite or sand around the perimeter of the spill.[10]
-
Absorption: Cover the spill with an inert absorbent material.
-
Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
For a Major Spill:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Emergency Services: Activate the nearest fire alarm and call emergency services.
-
Isolate: Close the laboratory doors to contain the spill.
-
First Aid: Attend to any injured personnel if it is safe to do so.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the procedures outlined in this guide. A proactive approach to safety, including a thorough understanding of the compound's hazards, consistent use of appropriate PPE, and knowledge of emergency procedures, is paramount for the well-being of all laboratory personnel.
References
- Angene Chemical. (2024, November 1). tert-Butyl 3-(tert-butyl)
- MedChemExpress. (2025, September 30). tert-Butyl (R)-3-(4-chlorophenyl)
- Thermo Fisher Scientific. (2012, February 13).
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
-
Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]
- MedChemExpress. (2025, September 30). tert-Butyl (R)-3-(4-chlorophenyl)
- Key Organics. (2017, December 1). tert-butyl 4-(4-acetylphenyl)
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
-
PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. Retrieved from [Link]
- Fisher Scientific. (2010, November 24).
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- CymitQuimica. (2024, November 1).
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Benchchem. (n.d.). Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Chlorine Dioxide.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
Sources
- 1. BOC deprotection [hi.bzchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]
Application Note: Bicyclo[1.e.1]pentan-1-amine as a Building Block for Novel Compound Synthesis
Abstract
In modern medicinal chemistry, the drive to "escape from flatland" has prioritized the incorporation of three-dimensional, saturated scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Bicyclo[1.1.1]pentanes (BCPs) have emerged as a premier building block in this effort, serving as a non-classical, non-aromatic bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[2][3][4][5] The replacement of a planar phenyl ring with a rigid, three-dimensional BCP moiety can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability, while maintaining or even improving biological potency.[6][7][8] This guide provides a detailed overview of Bicyclo[1.1.1]pentan-1-amine, a key derivative for introducing the BCP core. We present its fundamental properties, detailed protocols for its use in cornerstone synthetic reactions, and workflows for the characterization of novel BCP-containing compounds.
Part 1: Physicochemical & Structural Properties of Bicyclo[1.1.1]pentan-1-amine
Bicyclo[1.1.1]pentan-1-amine offers a unique geometric and electronic profile compared to its aromatic (aniline) and classical saturated (cyclohexylamine) counterparts. Its rigid, cage-like structure enforces a specific vector for its substituents, mimicking the 1,4-disposition of a phenyl ring but with a distinct three-dimensional character.[7] This sp³-rich nature is a key factor in improving properties like solubility and reducing non-specific binding often associated with planar, aromatic systems.[7][8]
The primary amine handle serves as a versatile anchor point for a wide array of synthetic transformations, making it an invaluable starting material for library synthesis and lead optimization campaigns.[9][10]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key properties of Bicyclo[1.1.1]pentan-1-amine in comparison to commonly used amine building blocks.
| Property | Bicyclo[1.1.1]pentan-1-amine | Aniline | Cyclohexylamine | Rationale for Importance in Drug Design |
| Molecular Weight ( g/mol ) | 83.13 | 93.13 | 99.17 | Lower molecular weight contributes to better ligand efficiency. |
| cLogP | 1.15 (Predicted) | 0.90 | 1.49 | Lipophilicity is a critical determinant of solubility, permeability, and off-target effects. The BCP core offers a moderate value. |
| pKa (Conjugate Acid) | 10.97 (Predicted)[11][12] | 4.63 | 10.66 | Basicity influences the ionization state at physiological pH, affecting solubility, receptor interaction, and cell penetration. |
| Bond Distance (C1-C3) | ~1.87 Å | ~2.8 Å (para C-C) | N/A | The BCP scaffold provides a compact, rigid linker, closely mimicking the distance of a para-substituted phenyl ring.[8] |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 0.17 | 1.0 | Higher Fsp³ is correlated with improved clinical success rates, likely due to enhanced solubility and reduced metabolic liability.[13] |
Expert Insight: Why Choose BCP-amine? The decision to replace an aniline or other phenyl moiety with Bicyclo[1.1.1]pentan-1-amine is driven by the goal of optimizing drug-like properties. While aniline provides a flat, electron-rich system capable of π-π stacking, it is also prone to oxidative metabolism (e.g., by CYP450 enzymes), which can lead to toxicity or rapid clearance.[7] The saturated BCP core is metabolically more robust.[7] Compared to cyclohexylamine, the BCP-amine offers a rigid, defined exit vector for substituents, which is crucial for maintaining precise interactions with a biological target, whereas the conformational flexibility of the cyclohexane ring can be entropically penalizing upon binding.
Part 2: Core Synthetic Applications & Protocols
Bicyclo[1.1.1]pentan-1-amine is amenable to a wide range of standard transformations. We present protocols for three fundamental C-N bond-forming reactions: amide coupling, Buchwald-Hartwig amination, and reductive amination.
Logical Diagram of Synthetic Utility
The following diagram illustrates the central role of Bicyclo[1.1.1]pentan-1-amine as a precursor to diverse functionalized compounds.
Caption: Key C-N bond-forming reactions using Bicyclo[1.1.1]pentan-1-amine.
Protocol 2.1: Amide Bond Formation via HATU Coupling
Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is chosen for its high efficiency, low rate of racemization for chiral carboxylic acids, and excellent solubility. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to mop up the acid formed during the reaction without competing in the coupling.
Methodology:
-
Preparation: In a dry, argon-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid. A color change to yellow is often observed.
-
Amine Addition: Add a solution of Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 eq) and an additional 1.2 eq of DIPEA in DMF to the activated mixture. Note: The extra base is required to free the amine from its HCl salt.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Buchwald-Hartwig C-N Cross-Coupling
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[14] The choice of ligand is critical. A biarylphosphine ligand like RuPhos is selected here for its effectiveness in coupling with a range of aryl chlorides and bromides under relatively mild conditions. Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the catalytic cycle.[15]
Methodology:
-
Preparation: To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 eq), Bicyclo[1.1.1]pentan-1-amine (1.2 eq), RuPhos Pd G3 precatalyst (2 mol %), RuPhos ligand (4 mol %), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (0.1 M).
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath. Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Part 3: Experimental Workflow & Characterization
A robust workflow is essential for the successful synthesis and validation of novel BCP-containing compounds.
General Experimental Workflow Diagram
Caption: Standard workflow for synthesis, purification, and analysis.
Characterization Insights: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation of BCP derivatives. The high symmetry of the BCP core gives rise to a characteristic signal pattern.
-
¹H NMR: The protons on the BCP core typically appear as two distinct signals.
-
Bridgehead Proton (C3-H): This single proton is highly shielded and appears upfield, often as a septet around 1.8-2.2 ppm .
-
Bridge Protons (CH₂): The six equivalent bridge protons appear as a multiplet, typically a doublet, further downfield around 2.3-2.6 ppm .
-
Expert Note: The exact chemical shifts are highly dependent on the nature of the substituents at the C1 and C3 positions. Electron-withdrawing groups will shift the signals downfield.[16][17]
-
-
¹³C NMR: The BCP core typically shows three signals: the two bridgehead carbons (C1, C3) and the bridge methylene carbons (CH₂). The chemical shifts are sensitive to substitution.
Part 4: Case Study in Drug Discovery
A seminal example highlighting the value of the BCP motif was reported in the development of γ-secretase inhibitors for Alzheimer's disease.[6][7]
-
The Challenge: The parent compound, BMS-708163, contained a central para-substituted fluorophenyl ring. While potent, the compound suffered from poor aqueous solubility and low passive permeability, limiting its oral bioavailability.[6]
-
The Solution: Researchers at Bristol-Myers Squibb replaced the fluorophenyl ring with a 1,3-disubstituted BCP core.[6]
-
The Outcome: The resulting BCP-containing analogue (compound 3 in the study) was equipotent to the original inhibitor but demonstrated significantly improved physicochemical properties.[6] This translated to a ~4-fold increase in oral exposure (AUC) in a mouse model.[6] This work provided a compelling case for the broader application of BCPs as phenyl ring replacements to overcome common drug development hurdles.[6][7]
Part 5: Safety & Handling
-
Bicyclo[1.1.1]pentan-1-amine Hydrochloride: This compound is a stable, crystalline solid. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Reagents:
-
HATU: Can be irritating to the skin and eyes. Handle in a well-ventilated fume hood.
-
DIPEA: Corrosive and flammable liquid. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate gloves.
-
Palladium Catalysts: Can be toxic and are often pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. Available from: [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]
-
Anderson, E. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]
- Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Unpublished. Note: This reference appears to be a preprint or in-press version of reference 1.
-
ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentan-1-amine (21) by Schmidt reaction... ResearchGate. Available from: [Link]
-
Bychek, R., & Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie. Available from: [Link]
-
Wu, J., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. Available from: [Link]
-
Baran, P. S., et al. (2017). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Hirst, D. J., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (n.d.). Solution characterization data for BCP1. A) ³¹P NMR spectrum (CDCl3)... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of substituted bicyclo[1.1.1]pentane scaffolds. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. Available from: [Link]
-
Li, Z., & Wang, P. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Anderson, J., et al. (2022). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. Available from: [Link]
-
University of Southampton. (2025). Synthesis of substituted bicyclo[1.1.1]pentane scaffolds. ePrints Soton. Available from: [Link]
-
Gianatassio, R., et al. (2016). Strain Release Amination. Science. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Experimental pKa values of F-BCP carboxylic acids and amines. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
MacMillan, D. W. C., et al. (2021). Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complexes. Organic Letters. Available from: [Link]
-
MacMillan, D. W. C., et al. (2021). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Nature. Available from: [Link]
-
ResearchGate. (n.d.). NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin. ResearchGate. Available from: [Link]
-
Hadjipetrou, M., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Available from: [Link]
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 11. Bicyclo[1.1.1]pentan-1-amine | 177287-49-9 [m.chemicalbook.com]
- 12. Bicyclo[1.1.1]pentan-1-amine | 177287-49-9 [amp.chemicalbook.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of Piperazine Derivatives in Human Plasma
Introduction
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs across various therapeutic areas, including oncology (e.g., Imatinib), psychiatry (e.g., Olanzapine), and infectious diseases.[1] Beyond pharmaceuticals, certain piperazine derivatives have emerged as recreational designer drugs, posing significant public health and forensic challenges.[1] Given their prevalence and potent biological activity, a highly sensitive, selective, and robust analytical method for the accurate quantification of these compounds in biological matrices is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and toxicological screening.[2][3]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its superior sensitivity and specificity.[4][5] This application note provides a comprehensive, field-tested protocol for the quantification of a representative piperazine derivative, 1-benzylpiperazine (BZP), in human plasma. The principles and methodologies described herein are broadly applicable to a wide range of piperazine-containing analytes and serve as a foundational guide for researchers, scientists, and drug development professionals.
Principle of the LC-MS/MS Method
The power of this method lies in the synergy between the physical separation capabilities of High-Performance Liquid Chromatography (HPLC) and the mass-based detection of tandem mass spectrometry.
-
Liquid Chromatography (LC): The HPLC system separates the target analyte from endogenous plasma components based on its physicochemical properties. A reversed-phase C18 column is employed, which retains the moderately polar piperazine derivative, allowing interfering matrix components to be washed away.
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), and enters the mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly selective and sensitive MS/MS scan mode.[6] In MRM, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific, characteristic product ion is monitored by the third quadrupole (Q3).[7][8] This precursor → product ion transition is unique to the analyte, effectively filtering out background noise and enhancing the signal-to-noise ratio for precise quantification.[6]
Caption: Overall workflow of the LC-MS/MS method for piperazine derivative analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Analytes: 1-Benzylpiperazine (BZP) certified reference standard, 1-Benzylpiperazine-d7 (BZP-d7) as Internal Standard (IS).
-
Solvents: HPLC-grade acetonitrile and methanol; LC-MS grade water.
-
Reagents: Formic acid (≥98%).
-
Matrix: Blank human plasma (K2-EDTA anticoagulant).
Standard and Sample Preparation
Causality: The primary goal of sample preparation is to remove proteins and phospholipids from the plasma, which can cause ion suppression and clog the LC system, while efficiently recovering the analyte.[9] Protein precipitation is a simple, fast, and effective method for this class of compounds.
Internal Standard (IS) Selection: An ideal internal standard co-elutes and experiences identical ionization effects as the analyte, thereby correcting for variability during sample prep and injection.[10][11] A stable isotope-labeled (SIL) version of the analyte, such as BZP-d7, is the gold standard as its physicochemical behavior is nearly identical to the analyte.[12]
Protocol:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of BZP and BZP-d7 in methanol.
-
Working Solutions:
-
Prepare a series of BZP working solutions by serial dilution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a 100 ng/mL working solution of the internal standard (BZP-d7) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, standard, or unknown).
-
Add 10 µL of the 100 ng/mL BZP-d7 internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
Causality: Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte, well-separated from the solvent front and any early-eluting matrix components to minimize ion suppression.[13] The acidic mobile phase (0.1% formic acid) ensures the basic piperazine nitrogen atoms are protonated, leading to good peak shape and high ionization efficiency in positive ESI mode.
| Parameter | Condition |
| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transition Optimization: The most critical step in MS method development is selecting optimal MRM transitions. The precursor ion for BZP is its protonated molecule [M+H]⁺. This ion is fragmented in the collision cell, and the most stable and abundant product ions are selected for quantification (quantifier) and confirmation (qualifier).[14] Using at least two transitions enhances the method's selectivity and reliability.[14]
Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| BZP | 177.1 | 91.1 | 100 | 25 | Quantifier |
| BZP | 177.1 | 134.1 | 100 | 20 | Qualifier |
| BZP-d7 (IS) | 184.2 | 98.1 | 100 | 25 | Quantifier |
Bioanalytical Method Validation
To ensure the reliability and integrity of the data for regulatory submissions or clinical studies, the method must be validated according to established guidelines from bodies like the U.S. Food and Drug Administration (FDA).[15][16] The current standard to follow is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[17][18]
Trustworthiness through Validation: A validated method is a self-validating system. By rigorously testing these parameters, we demonstrate that the protocol is accurate, precise, and robust for its intended purpose.
| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) [18][19] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response is ≥5x the response of a blank sample; Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, accuracy within ±15% of nominal; precision (CV) ≤15%. |
| Matrix Effect | The direct or indirect alteration of analyte response due to co-eluting matrix components.[4][13][20] | The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix. |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Conclusion
This application note details a robust, selective, and sensitive LC-MS/MS method for the quantification of piperazine derivatives in human plasma, using BZP as a model compound. The protocol emphasizes the rationale behind key experimental choices, from sample preparation and internal standard selection to instrument optimization. By adhering to the principles of bioanalytical method validation as outlined by regulatory bodies, this method provides a trustworthy and reliable framework for researchers in pharmaceutical development, clinical diagnostics, and forensic toxicology.
References
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration.
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration.
-
Bioanalytical Method Validation Guidance for Industry (2001). U.S. Food and Drug Administration.
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration.
-
Matrix effects: Causes and solutions. ResearchGate.
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
-
An In-Depth Technical Guide to Tandem Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals. Benchchem.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Omics Online.
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. National Institutes of Health.
-
What Is An Internal Standard And Why Is It Used In LC-MS? Chemistry For Everyone.
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate.
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
-
Tandem mass spectrometry | Spectroscopy Class Notes. Fiveable.
-
What Is the Principle of Tandem Mass Spectrometry. Mtoz Biolabs.
-
Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Longdom Publishing.
-
Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed.
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Institutes of Health.
-
Application Notes and Protocols for LC-MS/MS Analysis of 1-(2-Cyclohexylethyl)piperazine in Biological Samples. Benchchem.
-
Tandem Mass Spectroscopy in Diagnosis and Clinical Research. National Institutes of Health.
-
Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. ResearchGate.
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health.
-
Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. National Institutes of Health.
-
A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. Benchchem.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
-
Acquisition methods utilized to collect MRM transitions for a twelve transition MRM assay based on three peptides with four transitions per peptide. ResearchGate.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. longdom.org [longdom.org]
- 3. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What Is the Principle of Tandem Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. longdom.org [longdom.org]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. nebiolab.com [nebiolab.com]
- 12. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. mdpi.com [mdpi.com]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. moh.gov.bw [moh.gov.bw]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 19. hhs.gov [hhs.gov]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Storage and Stability of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Introduction
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any critical raw material in drug development, ensuring its purity, potency, and stability throughout its lifecycle is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of this compound. The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
The molecular structure, featuring a Boc-protected amine, a piperazine ring, and a chlorophenyl group, dictates its susceptibility to specific degradation pathways. Understanding these liabilities is crucial for developing robust storage solutions and stability-indicating analytical methods.
Recommended Storage and Handling
Proper storage and handling are the first line of defense against the degradation of this compound. Based on the chemical properties of the Boc-protecting group and the piperazine moiety, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The piperazine ring can be susceptible to oxidation. An inert atmosphere displaces oxygen, reducing this risk. |
| Light | Protect from light (Amber vial) | The chlorophenyl group may impart photosensitivity to the molecule. Protection from light prevents potential photodegradation. |
| Moisture | Tightly sealed container in a desiccated environment | The Boc group is susceptible to acid-catalyzed hydrolysis. Excluding moisture minimizes this degradation pathway. |
Handling Precautions:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Stability Testing Protocols
A comprehensive stability testing program is essential to establish the retest period and to understand the degradation profile of the compound. The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[1]
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the thermal stability of the compound and its sensitivity to moisture.
Experimental Workflow:
Caption: Workflow for Long-Term and Accelerated Stability Testing.
Protocol:
-
Sample Preparation: Place accurately weighed samples of this compound into vials that mimic the proposed long-term storage container-closure system.
-
Initial Analysis (T=0): Analyze a set of samples immediately to establish the initial purity and assay values.
-
Storage: Place the remaining samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Timepoint Pulls: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), remove samples from the stability chambers.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (see Section 5). Key parameters to assess include:
-
Appearance
-
Assay
-
Purity (identification and quantification of any degradation products)
-
-
Data Evaluation: Compare the results at each time point to the initial (T=0) data to identify any significant changes.
Forced Degradation (Stress Testing)
Forced degradation studies are crucial for elucidating potential degradation pathways and for developing and validating a stability-indicating analytical method.[2] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate and quantify the degradants.
Stress Conditions:
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for up to 48 hours. | Cleavage of the Boc-protecting group. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for up to 48 hours. | Potential hydrolysis of the carbamate, though Boc groups are generally stable to base. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for up to 48 hours. | Oxidation of the piperazine ring. |
| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 80°C) for up to 7 days. | General thermal decomposition. |
| Photostability | Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3] A "dark control" should be run in parallel. | Degradation of the chlorophenyl moiety and potentially the piperazine ring. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.
Caption: Potential Degradation Pathways of this compound.
-
Acid-Catalyzed Hydrolysis: The most likely degradation pathway is the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group in the presence of acid, yielding 2-(4-chlorophenyl)piperazine and gaseous byproducts (isobutylene and carbon dioxide).
-
Oxidative Degradation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and potentially ring-opened products.[4]
-
Photodegradation: Aromatic halides, such as the chlorophenyl group, can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light.[5] This could lead to the formation of the corresponding phenyl-piperazine derivative or other related photoproducts.
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate assessment of the compound's stability.[6][7] The method must be able to separate the parent compound from all potential process-related impurities and degradation products.
Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the parent compound and potential degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method must be demonstrated by its ability to resolve the parent peak from all degradation product peaks generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is recommended.[1]
Conclusion
The stability of this compound is critical for its successful application in pharmaceutical development. By implementing the recommended storage and handling procedures and conducting rigorous stability testing as outlined in these application notes, researchers can ensure the quality and integrity of this important synthetic intermediate. The provided protocols for long-term, accelerated, and forced degradation studies, along with the framework for a stability-indicating analytical method, offer a comprehensive approach to managing the stability of this compound.
References
-
Eagle Analytical. Stability Indicating Method Development & Validation. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
AmbioPharm. What is a stability indicating method? | Peptide Testing. [Link]
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]
-
PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. Stability Indicating Analytical Method Development and Validation. [Link]
-
ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]
-
National Institutes of Health. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. [Link]
-
PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
National Institutes of Health. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
-
ResearchGate. The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. [Link]
-
Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
ResearchGate. A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Link]
-
ResearchGate. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
-
Unknown. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
ACS Publications. Effect of Ozone and Sulfur Dioxide on the Photolytic Degradation of Chlorobenzene in Air. [Link]
-
Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]
-
PubMed Central. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. [Link]
-
PubMed Central. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]
-
OpenBU. Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. [Link]
-
USGS Publications Warehouse. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]
-
Semantic Scholar. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
Oxford Academic. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. [Link]
-
ResearchGate. pH stability and photodegradation of sunscreen UV-A filters (Avobenzone) chlorination products. [Link]
-
PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]
-
The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
-
ResearchGate. Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. [Link]
-
MDPI. Oxime Esters as Efficient Initiators in Photopolymerization Processes. [Link]
-
PubMed Central. Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. [Link]
Sources
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. ijsdr.org [ijsdr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eagleanalytical.com [eagleanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Sourcing and Utilizing Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Introduction
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, identified by CAS number 769944-39-0, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a piperazine core with a Boc-protected nitrogen and a substituted chlorophenyl group, makes it a versatile intermediate for synthesizing a wide array of complex molecules. The tert-butoxycarbonyl (Boc) protecting group is crucial, enabling selective functionalization at the second nitrogen atom.[3][4] This guide provides a comprehensive overview for researchers on sourcing this compound, verifying its quality, and employing it in common synthetic applications.
Part 1: Supplier Landscape and Procurement Strategy
Sourcing high-quality starting materials is the foundation of successful and reproducible research. The market for specialized chemical intermediates like this compound includes a range of suppliers, from large global corporations to smaller, specialized labs.
Evaluating and Selecting a Supplier
When selecting a supplier, researchers should consider several factors beyond just price. Purity, availability of analytical data (Certificate of Analysis), and supplier reliability are paramount. A Certificate of Analysis (CoA) is a non-negotiable document that provides lot-specific data on purity (typically by HPLC or GC), identity (by ¹H NMR or MS), and other physical properties.
Below is a comparative table of representative suppliers. Note that stock levels and pricing are subject to change and should be verified directly.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Certificate of Analysis |
| AbacipharmTech | CB17381 | >95% | mg to g scale | Provided with purchase |
| Alchem Pharmtech | Z-00591 | >95% | mg to g scale | Provided with purchase |
| BLDpharm | - | >95% | mg to kg scale | Provided with purchase |
| CookeChem | BD103672 | 95% | mg to g scale | Available online (SDS) |
The Procurement and Verification Workflow
A systematic approach to procurement and verification ensures that the material used in an experiment is of known quality, which is essential for the trustworthiness of the results.
Figure 1. A logical workflow from identifying the need for the compound to its final release for laboratory use.
Part 2: Application Notes & Experimental Protocols
Safety, Handling, and Storage
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Standard GHS pictograms include GHS07 (Exclamation Mark).[6]
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[5][8]
-
Wash hands thoroughly after handling.[5]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.[9]
-
The recommended storage temperature is often between 2-8°C.[6][9]
-
Keep away from strong oxidizing agents and strong acids.[8]
Protocol: Quality Control of Incoming Material
It is crucial to verify the identity and purity of the starting material. Do not rely solely on the supplier's CoA.
Objective: To confirm the identity and estimate the purity of this compound.
Materials:
-
Received compound
-
Deuterated chloroform (CDCl₃) for NMR
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (for LC-MS)
-
NMR tubes, vials, pipettes
Methodology:
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Acquire a proton NMR spectrum.
-
Rationale: This confirms the chemical structure. Key expected signals include the tert-butyl protons (singlet, ~1.5 ppm), piperazine ring protons (multiplets, ~3.0-4.5 ppm), and the aromatic protons of the 4-chlorophenyl group (doublets, ~7.2-7.4 ppm). The integration of these signals should correspond to the number of protons (9H, 7H, and 4H, respectively).
-
-
LC-MS Analysis:
-
Prepare a ~1 mg/mL stock solution in acetonitrile. Dilute to ~10 µg/mL in 50:50 ACN/water.
-
Inject onto a C18 HPLC column. A typical gradient might be 10-95% ACN (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.
-
Monitor by UV (e.g., at 254 nm) and Mass Spectrometry (ESI+).
-
Rationale: This assesses purity and confirms the molecular weight. The expected molecular weight is 296.79 g/mol .[6] In ESI+ mode, the primary ion observed should be the [M+H]⁺ ion at m/z ≈ 297.8. The UV chromatogram provides a purity profile.
-
Protocol: Example Synthetic Application (N-Alkylation)
The free secondary amine of the piperazine ring is a nucleophile, readily participating in reactions like alkylation or acylation. This protocol describes a representative N-alkylation.
Objective: To synthesize Tert-butyl 2-(4-chlorophenyl)-4-(2-hydroxyethyl)piperazine-1-carboxylate.
Figure 2. Workflow for a typical N-alkylation reaction using the title compound.
Materials:
-
This compound (1.0 equiv)
-
2-Bromoethanol (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc), Hexanes, Water, Brine
Methodology:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 297 mg).
-
Add anhydrous potassium carbonate (2.5 mmol, 345 mg).
-
Add anhydrous acetonitrile (10 mL).
-
Rationale: Acetonitrile is a polar aprotic solvent suitable for this Sₙ2 reaction. K₂CO₃ is a mild base used to scavenge the HBr byproduct.
-
-
Reagent Addition and Reaction:
-
Begin stirring the suspension.
-
Add 2-bromoethanol (1.2 mmol, 85 µL) to the flask.
-
Heat the reaction mixture to 65°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Rationale: Heating increases the reaction rate. Monitoring is essential to avoid over-running the reaction and generating impurities.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃ and KBr) and rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR and LC-MS as described in Protocol 2.2. The mass of the product will have increased by 44.05 g/mol corresponding to the addition of a -CH₂CH₂OH group.
-
References
- tert-Butyl 2-(4-chlorophenyl)
- CAS 769944-39-0 | tert-Butyl 2-(4-chlorophenyl)
- This compound, 95%, 769944-39-0 - CookeChem. (URL: )
- 769944-39-0|tert-Butyl 2-(4-chlorophenyl)
- tert-Butyl (R)-3-(4-chlorophenyl)
- tert-Butyl 4-(4-amino-2-chlorophenyl)
- SAFETY DATA SHEET - Generic Boc-piperazine. (URL: )
- SAFETY DATA SHEET - Piperazine - Sigma-Aldrich. (URL: )
- SAFETY DATA SHEET - Piperazine - Fisher Scientific. (URL: )
- Safety D
- tert-Butyl 3-(4-chlorophenyl)
- Application Notes and Protocols for Boc-Protection of Piperazine Deriv
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: )
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound , 95% , 769944-39-0 - CookeChem [cookechem.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate - Lead Sciences [lead-sciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Piperazine Synthesis
Welcome to the Technical Support Center for Piperazine Synthesis. As a heterocycle of immense importance in the pharmaceutical industry, piperazine is a core component in numerous blockbuster drugs.[1][2] However, its synthesis and functionalization are not without challenges. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimental work. We will delve into the causality behind experimental choices, offering solutions grounded in chemical principles to optimize your reaction conditions and improve outcomes.
Part 1: Frequently Asked Questions (FAQs) on Core Synthetic Strategies
This section addresses foundational questions regarding the primary methods for constructing the piperazine ring and its derivatives.
Q1: What are the most common industrial methods for synthesizing the parent piperazine ring?
A: Industrially, piperazine is often produced via catalytic processes involving the cyclization of ethanolamines or ethyleneamines.[3] Key methods include:
-
Reaction of Ethanolamine (MEA): Heating ethanolamine in the presence of ammonia over a catalyst at high temperatures (150–220°C) and pressures (100–250 atm) is a widely used method.[4] Modified ZSM-5 zeolites have also been explored as catalysts for this conversion.[5]
-
Cyclization of Diethanolamine (DEA): DEA can be converted to aminoethylethanolamine (AEEA), which then undergoes cyclization.[6]
-
The Dow Process: This continuous process involves passing polyethylene polyamines (like ethylenediamine or diethylenetriamine) over a fixed-bed catalyst, such as Raney nickel or cobalt, at elevated temperatures (150-250°C) and pressures (300-1000 psi).[7][8]
-
Reaction of Ethylene Glycol with Ethylenediamine: This method involves reacting ethylene glycol and ethylenediamine in the presence of ammonia and a hydrogenation catalyst.[9]
These bulk synthesis methods are often less suitable for laboratory-scale synthesis of functionalized piperazines due to the harsh conditions and complex product mixtures.
Q2: For laboratory synthesis, what are the principal strategies for introducing substituents onto the piperazine nitrogen atoms?
A: In a laboratory or drug development setting, the focus is typically on functionalizing the piperazine core. The main strategies are:
-
N-Alkylation: This involves the nucleophilic substitution reaction of piperazine with alkyl halides or sulfonates.[10] Controlling selectivity between mono- and di-alkylation is a primary challenge.[11][12]
-
Reductive Amination: The reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent is a powerful method for creating N-alkyl derivatives.[10]
-
N-Arylation: The coupling of piperazine with aryl halides is crucial for many pharmaceutical targets. Common methods include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction.[10][13]
-
N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acyl piperazines. Similar to alkylation, selectivity can be an issue.[11]
Q3: Why is C-H functionalization of the piperazine ring less common and what are the modern approaches?
A: The structural diversity of piperazine-containing drugs is largely limited to substitution at the nitrogen atoms.[1] C-H functionalization of the carbon backbone is challenging because the presence of the second nitrogen atom can lead to side reactions or inhibit catalyst activity.[1] However, recent advances have opened new avenues:
-
Photoredox Catalysis: Visible-light-promoted methods can generate α-amino radicals from N-Boc protected piperazines, which can then couple with various partners like arenes or vinyl groups.[1][2][14][15]
-
Tin and Silicon Amine Protocols (SnAP/SLAP): These methods involve the cyclization of intermediates generated from aldehydes and specialized tin or silicon-containing reagents, allowing for the construction of C-substituted piperazine rings.[1]
Part 2: Troubleshooting Guides for Common Experimental Issues
This core section is formatted as a series of direct question-and-answer troubleshooting scenarios.
Issue 1: Poor Selectivity - Dominant Formation of 1,4-Di-Substituted Byproduct
Q: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
A: This is the most frequent challenge in piperazine chemistry, arising because the two secondary amine groups have comparable reactivity.[11] In some cases, the initially formed mono-substituted product can even be more nucleophilic than the starting piperazine, accelerating the second reaction.[11]
Causality & Strategic Solutions:
-
Statistical Control (Excess Reagent): The simplest approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile.[11][16] This statistically favors the reaction of the electrophile with an abundant, unsubstituted piperazine molecule over the less concentrated mono-substituted product.
-
Drawback: Requires a difficult downstream purification to remove the large excess of polar piperazine starting material.
-
-
Kinetic Control (Slow Addition): A slow, controlled addition of the alkylating or arylating agent, often at a reduced temperature, can help manage the reaction rate and minimize the formation of the di-substituted product.[16]
-
Protecting Group Strategy: This is the most reliable method for achieving high mono-selectivity.[12] By temporarily blocking one nitrogen with a protecting group (e.g., tert-butyloxycarbonyl, Boc), you ensure that only one nitrogen is available for reaction.
-
Workflow: 1) Protect piperazine (e.g., to form N-Boc-piperazine). 2) Perform the substitution reaction on the free nitrogen. 3) Remove the protecting group.
-
Drawback: Adds two steps to the synthetic sequence (protection/deprotection), which can lower the overall yield.[11]
-
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl) forms the mono-salt. The protonated nitrogen is deactivated, directing substitution to the free, non-protonated nitrogen.[11]
Troubleshooting Decision Workflow for Low Mono-Substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
Q: I am attempting an N-arylation of piperazine using Buchwald-Hartwig coupling, but I am getting very low yields or no product at all. What are the likely causes?
A: Low yields in palladium-catalyzed cross-coupling reactions with piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[13][16]
Troubleshooting Checklist:
-
Inert Atmosphere: The active catalyst, Pd(0), is highly sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas your solvent thoroughly and use Schlenk techniques or a glovebox.[13]
-
Catalyst and Ligand Choice: This is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often required.[16] It is highly recommended to screen a small variety of ligands and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[16]
-
Solvent and Base: Anhydrous solvents like toluene, dioxane, or THF are typically used.[16] The presence of water can lead to catalyst deactivation and hydrolysis of starting materials. Ensure your solvent is rigorously dry. The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is also crucial and can significantly impact the reaction rate.
-
Temperature: These reactions often require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[13][16] If you are running the reaction at room temperature, it may be too slow.
Issue 3: Difficulty in Product Purification
Q: My reaction is complete, but I am struggling to isolate a pure product. Standard extraction and crystallization methods are failing.
A: Purifying piperazine-containing compounds is challenging due to their high polarity, basicity, and hygroscopicity.[17] These properties often lead to high water solubility and difficult handling.
Purification Strategies:
-
Salt Formation: A highly effective method is to selectively precipitate your product as a salt. For instance, piperazine can be precipitated from an acetone solution by adding acetic acid to form crystalline piperazine diacetate, leaving many organic byproducts behind in the solvent.[17][18] The free base can be regenerated later if needed.
-
Crystallization as a Hydrate: Piperazine uniquely forms a stable hexahydrate that can be precipitated from an aqueous solution by adding a water-insoluble alcohol (like isooctanol).[17][19] This can be an effective way to separate it from other water-soluble amines.
-
Chromatography:
-
Reverse-Phase HPLC: Due to the high polarity, reverse-phase chromatography is often more suitable than normal-phase.
-
Normal-Phase Silica Gel: If using silica gel, be aware that the basic nitrogen atoms can cause significant tailing and irreversible binding. To mitigate this, you can pre-treat the silica with a base (e.g., triethylamine) or use a mobile phase containing a small amount of ammonia (e.g., in methanol) to improve elution.
-
-
Ion-Exchange Resins: For removing ionic impurities or isolating the piperazine product, ion-exchange chromatography can be a powerful tool.[20]
General Synthesis and Purification Workflow
Caption: General experimental workflow for piperazine synthesis.
Part 3: Data Tables and Experimental Protocols
This section provides quantitative data and detailed methodologies to guide your experimental design.
Table 1: Comparison of Strategies for Mono-N-Alkylation
| Strategy | Reagent Stoichiometry (Piperazine:Electrophile) | Typical Yield (Mono-product) | Pros | Cons |
| Excess Piperazine | 5:1 to 10:1 | 70-80%[11] | One-step reaction, cost-effective.[11] | Difficult removal of excess piperazine; poor atom economy.[12] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step[11] | High selectivity, clean reaction profile.[11] | Multi-step process (protection/deprotection), higher cost.[11][12] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[11] | One-pot synthesis, good yields.[11] | Lower nucleophilicity may require longer reaction times or activation.[11] |
Protocol 1: Mono-N-Alkylation using Excess Piperazine
This protocol describes a general procedure for the synthesis of a mono-alkylated piperazine.
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (K₂CO₃) (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a round-bottom flask, add piperazine (10 mmol) and acetonitrile (20 mL). Stir until dissolved.
-
Add potassium carbonate (2 mmol) to the solution.
-
Slowly add the alkyl halide (1 mmol) to the stirring mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue. This is the challenging step; purification may require chromatography or crystallization as a salt to remove the excess piperazine.
-
Protocol 2: Buchwald-Hartwig Amination using N-Boc-Piperazine
This protocol is for the synthesis of a mono-N-aryl piperazine derivative.[16]
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base under an inert atmosphere.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Part 4: Safety Precautions
Working with piperazine and its reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[21][22]
-
Ventilation: Piperazine can release harmful fumes.[22] Always handle it in a well-ventilated area, preferably within a chemical fume hood.[23]
-
Handling: Piperazine is corrosive and alkaline.[23] Avoid all personal contact, including inhalation and skin contact.[23] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[21]
-
Storage: Store piperazine in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials.[21] Keep containers securely sealed.
-
Spill Cleanup: In case of a spill, evacuate the area.[24] Remove all ignition sources. Collect the spilled material using dry cleanup procedures to avoid generating dust and place it in a labeled container for hazardous waste disposal.[23]
References
-
Dinsmore, C. J., & Beshore, D. C. (2021). Recent Advances in Piperazine Synthesis. Synthesis, 53(15), 2539-2558. Thieme E-Books & E-Journals. [Link]
-
Sergeev, D. V., et al. (2021). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 13(3), 220-232. ResearchGate. [Link]
-
Mondal, S., et al. (2022). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Suvchem. [Link]
- Godfrey, N. H. (1959). U.S. Patent No. 2,919,275. U.S.
-
Piperazine Supplier Blog. (2025). What safety precautions should be taken when using piperazine?. Blog. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. MDPI. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7056. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Piperazine: Synthesis and Core Properties. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
- Godleski, S. A., & Smith, J. M. (1969). U.S. Patent No. 3,481,933. U.S.
- MacKenzie, C. A., & Mills, J. (1959). U.S. Patent No. 2,901,482. U.S.
-
Boley, A. J., et al. (2021). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(44), 18451–18457. PubMed Central. [Link]
-
Lee, H., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2993. PubMed Central. [Link]
-
van der Lugt, C. J., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]
- Dickson, J. T. (1964). U.S. Patent No. 3,138,598. U.S.
-
Kollar, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. MDPI. [Link]
-
Voice, A. K., et al. (2013). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]
-
New Jersey Department of Health. (n.d.). Piperazine Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2015). Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite. Academax. [Link]
-
Kollar, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite-Academax [idesign.academax.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2901482A - Manufacturing process for piperazine - Google Patents [patents.google.com]
- 9. US3138598A - Method for preparing piperazines - Google Patents [patents.google.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 19. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 20. osti.gov [osti.gov]
- 21. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 22. ycdehongchem.com [ycdehongchem.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. nj.gov [nj.gov]
Technical Support Center: Synthesis of tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your reaction outcomes.
The synthesis of asymmetrically substituted piperazines like this compound is a nuanced process. Achieving high yield and purity requires careful control over regioselectivity and the suppression of common side reactions. This guide provides a structured approach to identifying and solving these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A1: Low yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial. Start by verifying the purity of your starting materials, particularly the 2-(4-chlorophenyl)piperazine precursor. Ensure all reagents, especially catalysts and bases for any cross-coupling steps, are handled under strictly anhydrous and inert conditions.[1] Monitor each step of the reaction (e.g., via TLC or LC-MS) to identify where the material loss is occurring. Inefficient purification and suboptimal reaction conditions (temperature, concentration, time) are also common culprits.
Q2: I'm trying to protect 2-(4-chlorophenyl)piperazine with Boc anhydride and getting a mixture of products. How can I selectively protect the N1 position?
A2: This is a classic regioselectivity challenge. The two nitrogen atoms in the 2-(4-chlorophenyl)piperazine precursor have different steric and electronic environments. The N4 nitrogen is a typical secondary alkyl amine, which is generally more nucleophilic and less sterically hindered than the N1 nitrogen adjacent to the bulky aryl group. Standard protection conditions will often favor the formation of the undesired tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate isomer. To favor N1 protection, you may need to modulate the reaction conditions—for example, by using specific solvent systems or bases that can influence the relative reactivity of the two nitrogen atoms through selective solvation or ion-pairing.
Q3: During the C-N coupling step to form the aryl-piperazine bond, my reaction stalls or fails. What are the likely causes?
A3: Assuming a palladium-catalyzed process like the Buchwald-Hartwig amination is used to construct a precursor, reaction failure often points to catalyst deactivation or suboptimal component choice.[2] Key factors include:
-
Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is substrate-dependent. Sterically hindered biarylphosphine ligands are often required for efficient coupling.[3]
-
Base: The strength and solubility of the base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) are critical. An inappropriate base can lead to poor catalyst turnover or side reactions.[1]
-
Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen).[1]
-
Solvent: The solvent must be anhydrous and capable of solubilizing all components. Toluene and dioxane are common choices.[1]
Q4: My LC-MS analysis shows a byproduct with a mass corresponding to the addition of a tert-butyl group to my product. What is this and how do I prevent it?
A4: This side product likely arises from t-butylation. This occurs during a separate deprotection step if one is used in your synthetic route. When a Boc group is cleaved under acidic conditions (e.g., with TFA), a reactive tert-butyl cation is generated.[4] This cation can then act as an electrophile and alkylate nucleophilic sites on your target molecule, such as the unprotected piperazine nitrogen or the electron-rich chlorophenyl ring.[4] To prevent this, add a scavenger like triethylsilane (TES) or anisole to the deprotection reaction to trap the tert-butyl cation.[4]
Troubleshooting Guides
Guide 1: Regioselectivity in N-Boc Protection
A primary challenge is controlling the site of Boc protection on the 2-(4-chlorophenyl)piperazine core. The formation of the undesired N4-Boc isomer and the N1,N4-di-Boc byproduct are common side reactions.
Problem: Poor selectivity during the reaction of 2-(4-chlorophenyl)piperazine with Di-tert-butyl dicarbonate (Boc₂O).
Root Cause Analysis
The N4 nitrogen is more sterically accessible and typically more nucleophilic than the N1 nitrogen, which is flanked by the bulky 4-chlorophenyl group. This inherent difference in reactivity often leads to a product mixture under standard conditions.
Caption: Competing pathways in the Boc-protection of 2-(4-chlorophenyl)piperazine.
Solutions & Optimization
Controlling selectivity requires fine-tuning the reaction parameters to exploit the subtle differences between the two nitrogen atoms.
| Parameter | Condition | Rationale & Expected Outcome |
| Stoichiometry | Use ≤ 1.0 equivalent of Boc₂O | Minimizes the formation of the di-protected byproduct. Requires careful monitoring to avoid incomplete conversion. |
| Temperature | Low Temperature (-20 °C to 0 °C) | Lowering the kinetic energy of the system can enhance the selectivity by favoring the pathway with the higher activation energy, which may be the N1-protection in some solvent systems. |
| Solvent | Aprotic (DCM, THF) vs. Protic (MeOH) | Protic solvents like methanol can accelerate Boc protection but may alter selectivity through hydrogen bonding.[5] Aprotic solvents are standard but a screen may be necessary. |
| Base | Weak non-nucleophilic base (e.g., NaHCO₃) | A base is used to neutralize the acid byproduct.[5] A weak base is sufficient and avoids potential side reactions. |
Experimental Protocol: Optimized Mono-N-Boc Protection
-
Dissolve 2-(4-chlorophenyl)piperazine (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in a small volume of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 30-60 minutes using a syringe pump.
-
Monitor the reaction progress closely by TLC or LC-MS every 30 minutes.
-
Upon consumption of the starting material or when the desired product concentration is maximized, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product immediately by flash column chromatography on silica gel to separate the N1-Boc, N4-Boc, and any di-Boc isomers.
Guide 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming the N-aryl bond, often used in the synthesis of the 2-arylpiperazine core itself.[2][6] However, its success is highly dependent on a finely tuned catalytic system.
Problem: Low conversion, hydrodehalogenation, or other side reactions during a Buchwald-Hartwig amination step.
Root Cause Analysis
The catalytic cycle involves several sensitive steps, including oxidative addition, ligand exchange, and reductive elimination.[3] Side reactions can occur if any step is inefficient or if competing pathways exist. Hydrodehalogenation, for example, is a common side reaction where the aryl halide is reduced instead of coupled.
Caption: Buchwald-Hartwig cycle with a competing hydrodehalogenation side reaction.
Solutions & Optimization
A systematic screen of reaction parameters is the most effective troubleshooting strategy.
| Component | Variable to Screen | Rationale & Common Choices |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) or Pd(II) precursors that initiate the catalytic cycle.[1] |
| Ligand | XantPhos, RuPhos, BINAP | The ligand stabilizes the palladium center and facilitates key steps. Bulky, electron-rich phosphine ligands are often essential for challenging couplings.[1][3] |
| Base | NaO-t-Bu, Cs₂CO₃, K₃PO₄ | Base strength and solubility are critical. NaO-t-Bu is strong but can cause side reactions. Cs₂CO₃ is milder.[1] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and appropriate for the reaction temperature (typically 80-110 °C).[1] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the reaction, but excessive heat can lead to catalyst decomposition. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the piperazine derivative (1.2–1.5 equiv.), and the base (e.g., NaO-t-Bu, 1.4 equiv.).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
In a separate vial under inert atmosphere, prepare the catalyst by mixing the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube via syringe, followed by the catalyst solution.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and quench carefully with water.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
RSC Publishing. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available from: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
- Google Patents. Synthesis method of N-Boc piperazine.
-
National Institutes of Health. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available from: [Link]
-
National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Improving the Yield of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Welcome to our dedicated technical support center for the synthesis and optimization of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to navigate the complexities of this synthesis and enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of 2-substituted piperazines, such as the target molecule, can be approached through several modern synthetic strategies. Unlike the more common N-alkylation or N-arylation of the piperazine core, substitution at the C2 position requires more advanced methods. Key strategies include:
-
Direct α-C–H Functionalization: This is a highly efficient approach that involves the direct introduction of the 4-chlorophenyl group at the C2 position of an N-Boc protected piperazine. This can be achieved through methods like lithiation followed by trapping with an electrophile, or through photoredox catalysis.[1][2][3][4]
-
De Novo Ring Synthesis: This strategy involves constructing the piperazine ring with the desired substitution pattern already in place. This can be achieved through cyclization reactions, such as visible-light-promoted decarboxylative annulation or intramolecular hydroamination.[5][6]
-
Multi-component Reactions: Reactions like the Ugi reaction can be employed to assemble the piperazine core from simpler starting materials in a single step, incorporating the desired substituents.[7]
Q2: My yield of the desired mono-Boc protected piperazine is low, and I'm observing significant formation of the di-Boc byproduct. How can I improve the selectivity?
A2: This is a common challenge in the initial Boc-protection step of piperazine. To favor mono-protection, consider the following adjustments:
-
Stoichiometry Control: Use a carefully controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically around 1.0 equivalent relative to piperazine. A large excess of piperazine can also favor mono-substitution.
-
Slow Addition: Add the Boc₂O solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
-
Use of an Alternative Boc Donating Reagent: Consider using tert-butyl 1H-imidazole-1-carboxylate, which can offer higher selectivity for mono-protection.[8]
Q3: I am attempting a direct α-arylation of N-Boc piperazine, but the reaction is sluggish and yields are low. What are the critical parameters to optimize?
A3: Direct α-arylation via lithiation and Negishi coupling is a powerful but sensitive reaction. Key parameters to optimize include:
-
Base and Lithiation Conditions: The choice of strong base (e.g., s-BuLi) and the lithiation time and temperature are critical. In situ IR spectroscopy can be a valuable tool to monitor the formation of the lithiated intermediate.[3]
-
Transmetalation and Catalyst System: The efficiency of the transmetalation from lithium to zinc and the subsequent palladium-catalyzed cross-coupling are crucial. The choice of palladium source and ligand (e.g., RuPhos) can significantly impact the yield.[3]
-
Solvent and Additives: Anhydrous solvents are essential. The presence of coordinating solvents or additives like TMEDA can influence the reactivity of the organolithium species.
Q4: During the final purification step, I'm having difficulty separating my product from unreacted starting materials and byproducts. What purification strategies are recommended?
A4: Purification of piperazine derivatives can be challenging due to their basic nature. Consider the following:
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain high-purity material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: Utilize the basicity of the piperazine nitrogen for an extractive workup. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to protonate the piperazine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract the product with an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield in Direct α-C–H Arylation of N-Boc Piperazine
| Potential Cause | Troubleshooting Steps |
| Incomplete Lithiation | - Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents).- Use freshly titrated s-BuLi.- Optimize lithiation time and temperature; consider in situ monitoring if available.[3] |
| Poor Transmetalation/Coupling | - Use a high-purity source of ZnCl₂.- Screen different palladium catalysts and phosphine ligands.[3]- Ensure the aryl halide is of high purity. |
| Side Reactions | - Ring fragmentation of the lithiated intermediate can occur. Using a sterically hindered N-alkyl group on the other nitrogen can sometimes minimize this.[3]- Over-arylation is possible if the reaction is not carefully controlled. |
| Work-up and Purification Issues | - Ensure complete quenching of the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).- Optimize column chromatography conditions as described in the FAQs. |
Issue 2: Formation of Impurities in De Novo Synthesis via Cyclization
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Optimize reaction time and temperature for the cyclization step.- Ensure the catalyst (e.g., palladium for hydroamination, iridium for photoredox cyclization) is active.[5][6]- For photoredox reactions, ensure the light source is of the correct wavelength and intensity. |
| Formation of Oligomers or Polymers | - Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. |
| Diastereoselectivity Issues | - The choice of catalyst and reaction conditions can influence the diastereomeric ratio. Chiral ligands or catalysts may be necessary to achieve high diastereoselectivity.[6] |
| Difficult Purification | - Isomeric byproducts can be difficult to separate. Consider derivatization to aid in separation, followed by removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Direct α-Arylation of N-Boc-N'-benzylpiperazine via Lithiation-Negishi Coupling
This protocol is adapted from methodologies described for the α-arylation of N-Boc protected heterocycles.[3]
-
Lithiation: To a solution of N-Boc-N'-benzylpiperazine (1.0 eq.) in anhydrous THF (0.14 M) at -78 °C under an argon atmosphere, add s-BuLi (1.3 eq., 1.3 M solution in hexanes) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.5 eq.) in THF to the reaction mixture and allow it to warm to room temperature over 30 minutes.
-
Negishi Coupling: To the resulting solution, add the palladium catalyst (e.g., Pd(dba)₂), the phosphine ligand (e.g., RuPhos), and 4-chloro-1-iodobenzene (1.2 eq.). Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Visible-Light-Promoted Decarboxylative Annulation for 2-Arylpiperazine Synthesis
This protocol is based on the method developed by Gueret et al. for the synthesis of 2-substituted piperazines.[5]
-
Reaction Setup: In a reaction vessel, combine the glycine-based diamine (1.0 eq.), 4-chlorobenzaldehyde (1.2 eq.), the iridium photocatalyst (e.g., [Ir(ppy)₂(dtbpy)]PF₆, 1-2 mol%), and a suitable solvent (e.g., DMSO).
-
Reaction Execution: De-gas the reaction mixture and place it under an inert atmosphere. Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, perform an aqueous work-up, extracting the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Visualizing the Workflow
Diagram 1: General Workflow for Direct α-Arylation
Caption: Workflow for the synthesis via direct α-arylation.
Diagram 2: Troubleshooting Low Yield in α-Arylation
Caption: Decision tree for troubleshooting low yields.
References
-
Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162. Available at: [Link]
-
O'Brien, P., et al. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
O'Brien, P., et al. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]
-
Royal Society of Chemistry. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2023). Assembly of 2-substituted piperazines 1 (a) and fused piperazine derivative 5 (b) from primary amines via sequential double oximinoalkylation and reductive cyclization. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
PubMed. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. Available at: [Link]
- American Chemical Society. (2002). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]met. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm020881h
-
American Chemical Society. (2009). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. Available at: [Link]
-
National Institutes of Health. (2016). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Boc Protection of 2-Substituted Piperazines
Welcome to the technical support center for the Boc protection of 2-substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing mono-protected piperazine derivatives. The inherent asymmetry of 2-substituted piperazines introduces unique challenges, from controlling regioselectivity to overcoming steric hindrance. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve clean, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-Boc protection of a 2-substituted piperazine so challenging?
The primary challenge arises from the two secondary amine nitrogens (N1 and N4) having different steric and electronic environments. The substituent at the C2 position sterically hinders the adjacent N1 nitrogen, making the N4 nitrogen generally more nucleophilic and reactive towards di-tert-butyl dicarbonate (Boc₂O). However, achieving perfect selectivity for the N4 position can be difficult, often resulting in a mixture of N1-protected, N4-protected, and di-protected products, which complicates purification.[1][2][3]
Q2: I'm getting a significant amount of the di-Boc protected byproduct. How can I favor mono-protection?
The formation of the 1,4-disubstituted byproduct is a common issue when attempting to synthesize monosubstituted piperazines.[4] There are several effective strategies to enhance the yield of the mono-protected product:
-
Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of the piperazine starting material statistically favors the formation of the mono-substituted product.[5]
-
Slow Addition of Boc₂O: Adding the Boc anhydride solution dropwise at a low temperature (e.g., 0 °C) helps to control the reaction rate and minimize the chances of the second nitrogen reacting.[5]
-
Acid-Mediated Protection: This is a highly effective method. By adding one equivalent of an acid (like HCl or TFA), you can protonate one of the nitrogen atoms, forming a piperazinium salt. This deactivates it towards the electrophilic Boc₂O, allowing the free nitrogen to react selectively.[3][6] This approach can yield 70-80% of the mono-Boc product.[6]
Q3: My reaction is very slow or shows no conversion. What could be the cause?
Several factors can lead to a sluggish or stalled reaction:
-
Steric Hindrance: A bulky substituent at the 2-position can significantly hinder both nitrogen atoms, slowing down the reaction. In such cases, prolonged reaction times or elevated temperatures may be necessary.
-
Poor Solubility: The piperazine starting material or the Boc anhydride may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction.[7] Consider a different solvent system where all components are soluble.
-
Inadequate Base: If a base is used to scavenge the acid byproduct, ensure it is non-nucleophilic and strong enough to facilitate the reaction. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).
Q4: Are there viable alternatives to the Boc group for protecting 2-substituted piperazines?
Yes, several orthogonal protecting groups offer advantages, especially in multi-step syntheses where specific deprotection conditions are required.[8] Key alternatives include:
-
Carboxybenzyl (Cbz or Z): This group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (H₂/Pd/C), which is a very mild deprotection method.[8][9]
-
Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine in DMF. This provides excellent orthogonality with acid-labile groups like Boc.[8][9]
-
Trityl (Trt): This group is highly acid-labile and can be removed under very mild acidic conditions (e.g., 1% TFA), allowing for selective deprotection in the presence of a Boc group.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the Boc protection of 2-substituted piperazines.
Problem 1: Low Yield of the Desired Mono-Boc Product
| Symptom | Possible Cause | Suggested Solution |
| Mixture of starting material, mono-, and di-Boc products | Incorrect stoichiometry of Boc₂O. | Carefully control the stoichiometry. For mono-protection, use 1.0 equivalent of Boc₂O. Consider using a slight excess of the piperazine. |
| Reaction conditions favor di-protection. | Perform the reaction at a lower temperature (0 °C) and add the Boc₂O solution slowly to the piperazine solution. | |
| Mainly unreacted starting material | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the reaction is slow, allow it to stir for a longer period (e.g., 24 hours) or gently warm the reaction mixture. |
| Steric hindrance from the 2-substituent. | Consider using a more reactive Boc-donating reagent or a catalytic method (e.g., with iodine) to enhance the reaction rate.[6] | |
| Formation of unexpected byproducts | Side reactions with other functional groups. | Ensure that other functional groups in your molecule are compatible with the reaction conditions. If not, consider an alternative protecting group strategy. |
| Ring fragmentation. | In some cases, particularly with certain substitution patterns, strongly basic or acidic conditions can lead to ring fragmentation.[7][10] Use milder conditions and carefully control the temperature. |
Problem 2: Difficulty in Purifying the Product
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of mono- and di-Boc products on silica gel chromatography | Similar polarities of the products. | Optimize your chromatography conditions. A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate) may improve separation. Consider using a different stationary phase, such as alumina. |
| An alternative is to intentionally drive the reaction to completion with excess Boc₂O to form the di-Boc product, which may be easier to purify. Then, selectively deprotect one Boc group, though this adds steps. | ||
| Product is an oil and difficult to handle | The product may not be crystalline. | Try to form a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to handle and purify by recrystallization. |
| Contamination with unreacted Boc₂O or its byproducts | Incomplete work-up. | During the aqueous work-up, wash the organic layer with a dilute solution of sodium bicarbonate to remove unreacted Boc₂O and acidic byproducts. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using Acid Mediation
This method is highly effective for achieving mono-protection by deactivating one of the piperazine nitrogens.[3][6]
Materials:
-
2-substituted piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-substituted piperazine (1.0 equiv.) in MeOH or DCM (to a concentration of approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA or HCl (1.0 equiv.) in the same solvent dropwise to the stirred piperazine solution.
-
Stir the mixture for 15-30 minutes at 0 °C to ensure salt formation.
-
Add a solution of Boc₂O (1.0 equiv.) in the same solvent dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure mono-Boc-protected 2-substituted piperazine.
Protocol 2: Boc Deprotection using TFA in DCM
This is a standard and robust method for removing the Boc group.[7][9]
Materials:
-
Boc-protected 2-substituted piperazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (e.g., at a 0.1 M concentration).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 1-2 hours).
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.
Visualizing the Process
Troubleshooting Workflow for Boc Protection
Caption: A workflow diagram for troubleshooting common issues in Boc protection reactions.
Orthogonal Protecting Group Strategy
Caption: Orthogonality of common amine protecting groups for piperazine synthesis.
References
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc - Benchchem.
- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem.
- Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - BJOC. Available at: [Link]
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers - Benchchem.
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]
- Application Notes and Protocols for Boc-Protection of Piperazine Derivatives - Benchchem.
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available at: [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Available at: [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. Available at: [Link]
- Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
-
Selective Mono-Boc-Protection of Bispidine - Sciforum. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Available at: [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. Available at: [Link]
- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Synthesis of Chiral Piperazines
Welcome to the Technical Support Center for the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. The piperazine motif is a privileged structure in medicinal chemistry, but introducing and maintaining chirality presents a unique set of challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, ensuring you can optimize your reactions for yield, purity, and stereochemical integrity.
Table of Contents
-
Troubleshooting Guide: Common Challenges & Solutions
-
Low Enantioselectivity or Complete Racemization
-
Poor Chemical Yields
-
Difficult Purification of Chiral Piperazine Products
-
Unexpected Side Reactions
-
-
Frequently Asked Questions (FAQs)
-
Protecting Group Strategies
-
Catalyst Selection
-
Chiral Resolution Techniques
-
Scale-Up Considerations
-
-
Experimental Protocols
-
Protocol 1: Asymmetric Lithiation for α-Functionalization
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
-
References
Troubleshooting Guide: Common Challenges & Solutions
This section addresses the most common hurdles in chiral piperazine synthesis, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Enantioselectivity or Complete Racemization
Achieving high enantiomeric excess (ee) is often the primary goal. Low ee or complete racemization can be a frustrating outcome.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Catalyst or Chiral Auxiliary | The chiral catalyst or auxiliary may not be optimal for the specific substrate, leading to poor stereochemical control. | Screen a variety of chiral ligands or auxiliaries. For instance, in palladium-catalyzed asymmetric allylic alkylation, electron-deficient PHOX ligands have shown success.[1][3][4] For asymmetric hydrogenations, iridium catalysts with ligands like JosiPhos can be effective.[5][6] |
| Racemization During Deprotection | Harsh acidic or basic conditions used to remove protecting groups can lead to epimerization at the chiral center.[7] The proton at a chiral carbon adjacent to a nitrogen can be labile.[7] | Employ milder deprotection conditions. For Boc groups, consider using p-toluenesulfonic acid (p-TsOH) instead of strong acids like trifluoroacetic acid (TFA). For Cbz groups, ensure neutral conditions for hydrogenolysis.[7] |
| Unstable Intermediates | Certain reaction intermediates, such as planar carbanions or enamines, can be achiral and lead to a loss of stereochemical information upon subsequent reaction.[8][9] | Modify reaction conditions to disfavor the formation of these intermediates. This could involve using lower temperatures, less polar solvents, or different reagents that proceed through a more concerted mechanism. |
| Equilibration to the More Stable Diastereomer | In cases of disubstituted piperazines, the initial kinetic product may not be the thermodynamically most stable isomer. Over time or under certain conditions, epimerization can occur to yield the more stable diastereomer.[8] | Monitor the reaction progress carefully and isolate the product as soon as the desired kinetic isomer is formed. If the thermodynamic product is desired, you can intentionally employ conditions that promote epimerization, such as photoredox catalysis.[8] |
Troubleshooting Workflow for Racemization
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Degradation Pathways of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability issues and troubleshoot unexpected experimental results. Understanding the degradation pathways of this critical building block is paramount for ensuring the integrity of your research and the quality of your final compounds.
This document provides in-depth, scientifically grounded answers to common questions, detailed troubleshooting protocols, and visual aids to clarify complex degradation mechanisms.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar peak in my HPLC/LC-MS analysis that corresponds to a mass loss of 100.12 amu. What is this impurity?
A1: This is a classic and highly probable degradation event. The observed mass loss of 100.12 amu corresponds to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The resulting degradant is 2-(4-chlorophenyl)piperazine .
Causality and Mechanism: The Boc group is notoriously sensitive to acidic conditions.[1][2] The degradation proceeds via an acid-catalyzed hydrolysis mechanism. A proton source facilitates the cleavage of the tert-butyl carbamate, releasing the free secondary amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene.
Common Sources of Acidity in Experiments:
-
Analytical Conditions: Using an acidic mobile phase (e.g., containing formic acid or trifluoroacetic acid) in your HPLC/LC-MS method can cause on-column degradation.
-
Workup Procedures: Incomplete quenching of an acidic reaction or an acidic aqueous wash can leave residual acid.
-
Reagents: Use of certain reagents, such as Lewis acids, can also facilitate Boc-group removal.[2]
-
Storage: Improper storage with exposure to acidic vapors in the laboratory environment.
Troubleshooting Recommendation: To confirm if this is the issue, neutralize a sample of your compound before injection or use a neutral mobile phase for analysis, if possible. For synthetic steps, ensure all acidic reagents are thoroughly removed during workup. Consider using a milder deprotection method if this is an intended step, such as aqueous phosphoric acid.[3]
Q2: My compound is showing signs of degradation upon storage in solution, even when protected from light and acid. What could be the cause?
A2: When acid- and light-mediated degradation are ruled out, the most likely culprit is oxidation . The piperazine ring, particularly the unprotected secondary amine (N-4 position), is susceptible to oxidative degradation.
Causality and Mechanism: Atmospheric oxygen, dissolved oxygen in solvents, or trace peroxide impurities can initiate oxidation. The secondary amine can be oxidized to various products. Furthermore, the carbon atom adjacent to the aryl group (C-2, a benzylic position) is activated and can also be a site for oxidation.
Potential Oxidative Degradants:
-
N-Oxides: Oxidation at the unprotected N-4 nitrogen to form the corresponding N-oxide.
-
Piperazinones: Oxidation of the carbon atom alpha to a nitrogen, leading to the formation of a carbonyl group, resulting in a piperazinone derivative.[4]
-
Ring-Opened Products: More aggressive oxidation can lead to the cleavage of the piperazine ring. Studies on piperazine itself show that oxidation can lead to products like ethylenediamine and eventually ammonia and formate under certain conditions.[4][5][6]
-
Imine Derivatives: Oxidation can involve H-abstraction from the carbon atoms adjacent to the nitrogen, leading to the formation of imine or cyclic imine products.[7][8][9]
Troubleshooting Recommendation: Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or sparged solvents to remove dissolved oxygen. For long-term storage, consider storing the compound as a solid in a desiccator at reduced temperatures.[10]
Q3: I've noticed a significant loss of my parent compound and the appearance of several new peaks after my sample was left on the benchtop exposed to lab lighting. What's happening?
A3: This strongly suggests photodegradation . Arylpiperazine scaffolds are known to be sensitive to light, and exposure to UV or even ambient laboratory light can trigger degradation.[11][12]
Causality and Mechanism: The aromatic chlorophenyl ring and the piperazine moiety can absorb light energy, promoting the molecule to an excited state. This can initiate several degradation pathways, including photo-oxidation and bond cleavage. The presence of a chlorine atom on the phenyl ring can sometimes facilitate photolytic C-Cl bond cleavage, although degradation of the piperazine ring is often more prevalent.
Potential Photodegradation Products:
-
Photo-oxidative Products: Similar to the oxidative products mentioned in Q2, but the degradation is initiated by light. This can include the formation of sulfoxide-like products if other susceptible moieties are present in a larger molecule.[11]
-
Radical-Mediated Products: Light can induce the formation of radical species, leading to a complex mixture of degradation products through various coupling and cleavage reactions.
Troubleshooting Recommendation: Always protect samples containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to light during experimental setup and analysis. A formal photostability study is recommended as part of a forced degradation protocol (see Guide 1).
Q4: I'm running a reaction at elevated temperatures and observing significant byproduct formation. Is my compound thermally stable?
A4: The compound has two primary sites for thermal degradation : the Boc group and the piperazine ring itself.
Causality and Mechanism:
-
Boc Group Thermolysis: The tert-butyl carbamate can undergo thermal elimination at elevated temperatures (often >100-150°C), similar to its acid-catalyzed cleavage, to yield the deprotected piperazine, isobutylene, and CO₂.[13]
-
Piperazine Ring Degradation: The piperazine ring itself can degrade at high temperatures (e.g., 135-175°C), especially in aqueous conditions. This can involve ring-opening reactions or the formation of products like N-formylpiperazine or N-(2-aminoethyl)piperazine.[14][15]
Troubleshooting Recommendation: If possible, run your reaction at a lower temperature. If high temperatures are required, minimize the reaction time. Perform a small-scale thermal stress test (see Guide 1) to understand the temperature limits for your compound's stability.
Visualizing the Degradation Landscape
The following diagram illustrates the primary degradation pathways discussed.
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at similar time points and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at various time points.
-
Thermal Degradation: Place a small amount of the solid compound in a vial and heat it in an oven at 80°C. At each time point, dissolve a portion of the solid for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or a suitable transparent container to a light source as specified in ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark at the same temperature.
Data Summary Tables
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Method | Temperature | Duration | Potential Primary Degradant |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hrs | 2-(4-chlorophenyl)piperazine |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 2 - 24 hrs | Generally stable, but monitor |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 4 - 48 hrs | N-Oxides, Piperazinones |
| Thermal | Dry Heat (Solid) | 80°C (or higher) | 24 - 72 hrs | 2-(4-chlorophenyl)piperazine |
| Photolytic | UV/Vis Light | Ambient | Per ICH Q1B | Complex mixture, photo-oxidized products |
Table 2: Key Species and Their Calculated Monoisotopic Masses for LC-MS Identification
| Compound | Chemical Formula | Monoisotopic Mass (Da) | m/z [M+H]⁺ |
| Parent Compound | C₁₅H₂₁ClN₂O₂ | 296.1343 | 297.1415 |
| Deprotected (Boc-loss) | C₁₀H₁₃ClN₂ | 196.0818 | 197.0891 |
| N4-Oxide Derivative | C₁₅H₂₁ClN₂O₃ | 312.1292 | 313.1364 |
| Piperazinone Derivative | C₁₅H₁₉ClN₂O₃ | 310.1135 | 311.1208 |
Guide 2: Developing a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) or parent compound due to degradation.
Key Requirements:
-
Specificity: The method must be able to produce a response for the parent compound that is free from interference from degradants, impurities, or excipients.
-
Peak Purity: All major degradation peaks should be well-resolved from the parent peak (Resolution > 1.5). Peak purity analysis (e.g., using a PDA detector or MS) should be performed to confirm homogeneity.
Recommended Starting HPLC-UV/MS Method:
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to ensure elution of all components.
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 30 - 40°C
-
Detection: UV at a suitable wavelength (e.g., 225 nm or 254 nm) and/or Mass Spectrometry (ESI+ mode).
-
Note: If on-column degradation is suspected due to the acidic mobile phase, a method using a neutral pH buffer (e.g., ammonium acetate or phosphate buffer) should be developed.
References
-
Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453-2464. [Link]
-
Nielsen, P. T. (2013). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]
-
Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 4(5), 776-785. [Link]
-
Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Freeman, S. A. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
ScienceDirect. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of PharmTech Research. [Link]
-
Chromatography Online. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Chromatography Online. [Link]
-
National Institutes of Health. (2019). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC. [Link]
-
ResearchGate. (1973). The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. ResearchGate. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Global Research Online. [Link]
-
Alchem Pharmtech. (n.d.). CAS 769944-39-0 | this compound. Alchem Pharmtech. [Link]
-
National Institutes of Health. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC. [Link]
-
ResearchGate. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
PubMed. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PubMed. [Link]
-
Henson Fischer. (n.d.). 186790-11-4 | tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. Henson Fischer. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2017). Studies on photodegradation process of psychotropic drugs: a review. PMC. [Link]
-
MDPI. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
-
PubMed. (2007). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]
-
PubMed. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
-
ResearchGate. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions. ResearchGate. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Removing Impurities from Piperazine Compounds
Welcome to the Technical Support Center for Piperazine Compound Purification. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of piperazine and its derivatives. This resource is structured in a question-and-answer format to directly address specific issues, explaining not just the "how" but the critical "why" behind each experimental choice.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational knowledge required before undertaking any purification protocol.
Q1: What are the most common impurities I should expect in my crude piperazine compound?
Understanding the potential impurities is the first step in designing an effective purification strategy. Impurities in piperazine compounds typically arise from three main sources: the synthesis process, subsequent side reactions, or degradation.
-
Starting Materials and Byproducts: Unreacted starting materials are a frequent source of contamination. For instance, syntheses starting from ethylene diamine or diethylene triamine can leave residual amounts of these polyethylene polyamines in the crude product.[1]
-
Side-Reaction Products: The synthesis conditions can lead to the formation of structurally similar impurities that can be challenging to separate. Common examples include pyrazines, diazabicyclo-octane, and various N-alkyl or N-hydroxyalkyl piperazines.[1][2]
-
Degradation Products: Piperazine compounds can degrade if stored improperly or exposed to high temperatures, leading to impurities such as N-formylpiperazine and ammonia.[1]
-
Structurally Similar Impurities: Compounds like alkylated piperazines or related pyrazines can co-precipitate with the desired product, making simple crystallization ineffective.[1]
Q2: What are the primary challenges when purifying piperazine-containing compounds?
The main difficulties in purifying piperazine compounds stem from the inherent physicochemical properties of the piperazine ring itself.[1][3]
-
High Polarity and Basicity: With two nitrogen atoms, the piperazine ring is highly polar and basic, with typical pKa values around 5.3 and 9.7.[1] This high polarity can cause problems in chromatography, such as poor retention and peak tailing in reverse-phase HPLC, or strong, sometimes irreversible, binding to the silica gel in normal-phase chromatography.[1][3]
-
Hygroscopicity: Piperazine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the air. This complicates accurate weighing and handling and can introduce water as an impurity.[1][3]
-
Salt and Hydrate Formation: These compounds easily form salts and various hydrates (e.g., piperazine hexahydrate).[1][4][5] While this property can be exploited for purification, it can also create inconsistencies in the material's physical form if not carefully controlled.[1][3]
Q3: How do I choose the most suitable purification method for my piperazine compound?
The optimal purification method depends on the scale of your experiment, the desired final purity, and the specific impurities present.[1] The following table provides a comparative overview of common techniques.
| Purification Method | Best For | Advantages | Disadvantages & Causality |
| Fractional Distillation | Thermally stable, liquid compounds with non-volatile impurities or impurities with significantly different boiling points.[1][6] | Effective for large-scale purifications; relatively straightforward.[1] | Not effective for azeotropes or impurities with similar boiling points. High temperatures can cause degradation of sensitive compounds.[1][6][7] |
| Column Chromatography | Small to medium scale; separating structurally similar impurities.[1] | Offers high resolution and is versatile for a wide range of compounds.[1] | Can be low-yielding due to the high polarity and basicity of piperazines causing irreversible binding to acidic silica gel.[3] Method optimization is often required.[1] |
| Recrystallization via Salt Formation | Achieving very high purity for solid compounds, especially when dealing with structurally similar impurities.[1][2] | Highly selective, capable of removing a wide range of impurities by altering the compound's solubility profile.[1] Can yield highly crystalline, easy-to-handle solids. | Requires an additional step to regenerate the free base if needed. The choice of acid and solvent is critical for success.[1] |
| Acid-Base Extraction | Separating basic piperazine compounds from neutral or acidic organic impurities.[8] | A powerful and scalable workup technique. It leverages the basicity of the piperazine nitrogen to move it into an aqueous phase as a salt, leaving non-basic impurities behind in the organic phase.[8][9][10] | Not effective for separating the target compound from other basic impurities. Emulsion formation can complicate phase separation. |
Troubleshooting Guides: Addressing Specific Experimental Issues
This section provides solutions to specific problems you may encounter during purification.
Guide 1: Issues in Crystallization
Problem: My piperazine derivative won't crystallize and keeps "oiling out."
-
Causality: An oily product instead of a crystalline solid is often due to the presence of residual solvents or a high concentration of impurities that depress the melting point and disrupt the crystal lattice formation.[3] The compound itself may also simply have a low melting point.
-
Solutions:
-
Ensure Complete Solvent Removal: Use a high vacuum pump and gentle heating (if the compound is stable) to thoroughly remove any residual solvent.[3]
-
Attempt Further Purification: If impurities are the likely cause, first purify the oil by column chromatography to remove contaminants, then re-attempt crystallization.[3]
-
Induce Crystallization via Salt Formation: This is often the most effective solution. Convert the oily free base into a solid salt, such as a hydrochloride or diacetate salt, which typically has a higher melting point and a more rigid structure conducive to crystallization.[3]
-
Modify the Solvent System: Experiment with different recrystallization solvents or solvent systems (e.g., add an anti-solvent like water or hexane slowly to a solution of your compound in a good solvent like methanol or DMSO).[3][11]
-
Problem: My crystal yield is very low after recrystallization.
-
Causality: Low recovery is typically because the compound remains too soluble in the mother liquor even after cooling, or because crystallization was incomplete.[11]
-
Solutions:
-
Select a Less Solubilizing Solvent: Choose a solvent where your compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Use an Anti-Solvent: After dissolving your compound in a minimal amount of a "good" solvent, slowly add an "anti-solvent" (in which the compound is insoluble) to induce precipitation.[3]
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling promotes the formation of small, often impure, crystals and can trap impurities.[3]
-
Concentrate the Solution: Reduce the volume of the solvent before cooling to ensure the solution is saturated.[3]
-
Guide 2: Issues in Chromatography
Problem: My piperazine compound shows significant peak tailing in reverse-phase HPLC.
-
Causality: This is a classic issue for basic compounds like piperazines. The basic nitrogen atoms interact strongly with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak symmetry.[1]
-
Solutions:
-
Use a Mobile Phase Additive: Add a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the piperazine, ensuring it is in a single ionic form and improving peak shape.[1] Alternatively, a competing base like triethylamine (TEA) can be added to mask the active silanol sites.[1]
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., 2-3) will keep the piperazine fully protonated and minimize interactions with the stationary phase.[1]
-
Consider an Alternative Stationary Phase: Columns with different stationary phases, such as phenyl or cyano-based columns, may offer different selectivity and better performance for basic compounds.[1]
-
Problem: My compound is stuck on the normal-phase (silica gel) column.
-
Causality: The highly polar and basic nature of piperazine can lead to very strong, or even irreversible, binding to the acidic silica gel stationary phase.[3]
-
Solutions:
-
Gradually Increase Eluent Polarity: Systematically increase the polarity of your mobile phase. For very polar compounds, it may be necessary to add methanol or even ammonia to the eluent.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or switching to reverse-phase chromatography.
-
Pre-treat the Silica Gel: For strongly basic compounds, it can be beneficial to pre-treat the silica gel by slurrying it with a solvent containing a small amount of a base (like triethylamine) before packing the column. This neutralizes the most acidic sites.
-
Workflow Diagrams and Protocols
Purification Method Selection Workflow
The following diagram provides a decision-making framework for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a piperazine purification method.
Detailed Protocol: Purification of Piperazine via Diacetate Salt Formation
This protocol is highly effective for achieving excellent purity by selectively precipitating piperazine as its diacetate salt from a solution containing various impurities.[2]
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Piperazine can cause skin and eye irritation.[12]
Materials:
-
Crude piperazine-containing mixture
-
Acetone (anhydrous)
-
Glacial Acetic Acid
-
Filtration apparatus (Büchner funnel, filter flask)
-
Stir plate and magnetic stir bar
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve the crude piperazine mixture in acetone at a temperature between 20-40°C. The target concentration should be between 0.5 to 20 weight percent piperazine.[2] Ensure the solution is clear. If there are insoluble particulates, filter the solution while warm.
-
Causality: Acetone is chosen as the solvent because while piperazine itself is soluble, its diacetate salt is not. This differential solubility is the basis for the selective precipitation.[2]
-
-
Acidification and Precipitation:
-
While stirring the acetone solution, slowly add glacial acetic acid. The amount of acid should be at least stoichiometric to form the diacetate salt, and up to 5 times the stoichiometric amount can be used.[2]
-
As the acid is added, crystalline piperazine diacetate will begin to precipitate out of the solution.[1][2]
-
Causality: The acetic acid protonates both nitrogen atoms of the piperazine ring, forming the diacetate salt. This salt is significantly less soluble in the non-polar acetone environment, causing it to precipitate, while many organic impurities remain dissolved.[2]
-
-
Complete Precipitation:
-
Isolation and Washing:
-
Drying:
-
Dry the purified piperazine diacetate salt in a vacuum oven at a moderate temperature to remove all traces of acetone.
-
-
(Optional) Regeneration of Free Base:
-
If the piperazine free base is required, the purified diacetate salt can be dissolved in water, and a strong base (e.g., NaOH) can be added to deprotonate the piperazine. The free base can then be extracted into an organic solvent.[1]
-
Troubleshooting Crystallization: A Logical Flowchart
Caption: Troubleshooting decision tree for common crystallization issues.
References
-
Piperazine - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 10, 2026, from [Link]
- Purification of piperazine. (1959). Google Patents.
- Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation. (2007). Google Patents.
-
Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved January 10, 2026, from [Link]
- Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine. (2007). Google Patents.
-
Workup for Removing Amines. (n.d.). University of Rochester Chemistry Department. Retrieved January 10, 2026, from [Link]
- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (2007). Google Patents.
-
How to extract/isolate piperazine from water without distillation?. (2013). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Retrieved January 10, 2026, from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). Chemistry Stack Exchange. Retrieved January 10, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. Retrieved January 10, 2026, from [Link]
- Recovery and purification of piperazine. (1969). Google Patents.
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation - Google Patents [patents.google.com]
- 7. JP2007051142A - Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nj.gov [nj.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Recrystallization of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Introduction
Welcome to the technical support guide for the purification of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate. As a key intermediate in numerous synthetic pathways, achieving high purity of this compound is critical for downstream success. Recrystallization is a powerful and scalable purification technique, but its success hinges on a well-developed protocol.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple set of instructions to provide a framework for method development and troubleshooting. Since a universally optimized recrystallization protocol for this specific molecule is not widely published, this document empowers you to develop a robust, in-house method tailored to your material's specific impurity profile.
Part 1: Understanding the Molecule & Recrystallization Strategy
Before diving into experimental protocols, understanding the physicochemical properties of this compound is paramount.
-
Structure: The molecule contains a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a moderately polar piperazine ring, and a chlorophenyl group which adds to its hydrophobicity. This combination of polar and non-polar regions dictates its solubility behavior.
-
General Solubility: Based on its structure, the compound is expected to be soluble in many common organic solvents.[1] The key to successful recrystallization is identifying a solvent or solvent system where its solubility is high at an elevated temperature but low at room or sub-ambient temperatures.[1]
Method Development Workflow
The process of developing a recrystallization protocol is systematic. The following flowchart outlines the logical progression from solvent screening to a final, optimized procedure.
Caption: Workflow for developing a recrystallization protocol.
Part 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is the essential first step to identify a suitable solvent system.
Objective: To identify a solvent or solvent pair that effectively dissolves the compound when hot and allows it to crystallize upon cooling.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
Heat gun or sand bath
-
A selection of solvents (see table below)
-
Glass stirring rods
Procedure:
-
Place approximately 10-20 mg of your crude, dry material into several separate test tubes.
-
To each tube, add a different test solvent dropwise (e.g., 0.25 mL at a time) at room temperature, stirring or agitating after each addition.[1] Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
If the compound is insoluble or sparingly soluble at room temperature, begin to gently heat the mixture while stirring.
-
Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the outcome. An ideal solvent will produce a good yield of crystalline solid.[1]
Solvent Selection Table:
| Solvent Class | Example Solvents to Screen | Expected Solubility Profile |
| Alcohols | Methanol, Ethanol, Isopropanol | Good candidates. Polarity can be tuned. Often show a good temperature-solubility gradient. |
| Esters | Ethyl Acetate | Often a good choice for moderately polar compounds. |
| Ketones | Acetone | Can be a very good solvent; may require an anti-solvent due to high solvating power. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | THF may be too strong a solvent alone. Diethyl ether could be a potential anti-solvent. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Likely to be poor solvents on their own but excellent as anti-solvents when paired with a more polar solvent. |
| Chlorinated | Dichloromethane (DCM) | High solvating power, likely needs an anti-solvent. Use with caution due to volatility. |
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the development and execution of a recrystallization procedure.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system, causing it to separate as a liquid instead of a solid. This is a common problem, especially with impure compounds or when using mixed solvent systems.[2]
-
Primary Cause & Solution: The cooling process is likely too rapid, or the solvent is not ideal. Re-heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (1-5% of the total volume) to slightly decrease the saturation level.[2][3] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slow cooling rate.[3]
-
Secondary Cause & Solution: The chosen anti-solvent may be too non-polar, causing the compound to crash out of solution. Try a slightly more polar anti-solvent or add the anti-solvent at a slightly warmer temperature before cooling.
Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?
A2: This is one of the most frequent issues and usually points to one of two problems: too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[2]
-
Too Much Solvent: If you have used an excessive amount of solvent, the concentration of the compound may be too low to crystallize even when cold.[2]
-
Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to reduce the total volume.[4] Then, attempt the cooling process again.
-
-
Supersaturation: The solution may need a "push" to start forming crystals.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small amount of the pure, solid compound, add a single tiny crystal (a "seed crystal") to the cooled solution. This will act as a template for further crystal growth.[5][6]
-
Q3: The recrystallization resulted in a very poor yield. How can I improve it?
A3: A low yield is typically due to using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor.[1][3]
-
Solution 1: Minimize Solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve your compound.[1] During your optimization phase, carefully track the solvent volume needed per gram of crude material.
-
Solution 2: Check the Mother Liquor. After filtering your crystals, you can cool the filtrate (mother liquor) to a lower temperature (e.g., in a dry ice/acetone bath) to see if more product crystallizes. Note that this second crop may be less pure than the first.
-
Solution 3: Proper Washing. When washing the filtered crystals, use a minimal amount of ice-cold solvent.[1] Using room-temperature or warm solvent will re-dissolve some of your purified product.
Q4: My final product is not pure enough. What are the next steps?
A4: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.
-
Cause 1: Impurities have similar solubility. If an impurity has a solubility profile very similar to your product in the chosen solvent, it will co-crystallize.
-
Solution: You must screen for a different solvent system.[7] Look for a solvent that either leaves the impurity completely insoluble (allowing for hot filtration) or keeps it fully dissolved even when the solution is cold.
-
-
Cause 2: Crystallization was too fast. Rapid crystal growth can trap impurities within the crystal lattice.[3]
-
Solution: Slow down the cooling process. As mentioned previously, use slightly more solvent than the bare minimum and insulate the flask to ensure slow, controlled cooling.[3] This allows for the formation of a more ordered, and therefore purer, crystal structure.
-
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Recrystallization1 - University of Colorado Boulder. (n.d.). Retrieved from [Link]
- Crystallization method of Boc-amino acid - CN112661672A. (2021). Google Patents.
-
Problems with Recrystallisations - University of York. (n.d.). Retrieved from [Link]
-
Guide to Recrystallisation : r/chemistry - Reddit. (2022). Retrieved from [Link]
-
Recrystallization - University of California, Los Angeles. (n.d.). Retrieved from [Link]
-
Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Protocol for Piperazine Derivatives
Here is the technical support center guide for the column chromatography of piperazine derivatives.
Welcome to the technical support guide for the purification of piperazine derivatives via column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these highly valuable but chromatographically difficult compounds. My goal is to provide not just a protocol, but the underlying chemical principles and field-proven insights to empower you to solve purification challenges effectively.
The piperazine moiety is a cornerstone in modern drug discovery, but its inherent basicity presents a significant purification hurdle.[1][2] The two nitrogen atoms (pKa ~5.3 and 9.7) make these molecules highly polar and prone to strong interactions with the standard stationary phase, silica gel.[1] This guide will walk you through robust methods to achieve high purity and recovery.
The Core Challenge: Acid-Base Interactions on Silica
The primary obstacle in purifying piperazine derivatives on silica gel is an unintended acid-base interaction. Standard silica gel is not inert; its surface is covered with weakly acidic silanol groups (Si-OH).[3] The basic nitrogen atoms of a piperazine derivative can form strong ionic interactions with these acidic sites.[4] This leads to several common problems:
-
Severe Peak Tailing: A portion of the analyte is strongly retained, slowly "leaking" from the column instead of eluting as a sharp band.[5][6][7]
-
Irreversible Adsorption: The compound binds so strongly it cannot be eluted from the column, resulting in very low or zero recovery.[4]
-
Compound Degradation: The acidic nature of the silica surface can sometimes catalyze the degradation of sensitive molecules.[4]
Understanding this fundamental interaction is the key to troubleshooting and developing a successful purification protocol. Our entire strategy will revolve around mitigating this effect.
Visualizing the Problem and Solution
The following diagram illustrates the mechanism of peak tailing for basic compounds on silica and how a basic mobile phase modifier corrects the issue.
Caption: Mechanism of peak tailing and its mitigation.
Detailed Purification Protocol
This protocol is a self-validating system. The initial Thin Layer Chromatography (TLC) analysis is not just a preliminary step; it is the most critical diagnostic tool for predicting the success of your column.[8][9][10]
Step 1: Stationary Phase Selection
While standard silica gel is the most common choice, its acidic nature requires modification of the mobile phase. For particularly stubborn separations, consider these alternatives:
| Stationary Phase | Characteristics & Use Case |
| Silica Gel (Standard) | Most common and cost-effective. Requires a basic additive in the mobile phase to prevent tailing.[11] |
| Neutral or Basic Alumina | An alternative to silica. Its basic surface can be advantageous for highly basic compounds, sometimes eliminating the need for mobile phase additives.[11][12] |
| Amine-Functionalized Silica | The silica surface is chemically modified with amino groups, creating a basic environment. This is an excellent, albeit more expensive, option that often provides sharp peaks without mobile phase additives.[4][13] |
Step 2: Mobile Phase Selection & Optimization via TLC
The choice of solvent (mobile phase) is the most critical variable.[8] Your goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35 .[9] This range provides the optimal balance for good separation on the column.
Procedure:
-
Prepare several TLC test chambers.
-
Create stock solutions of potential solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Crucially, to each solvent system, add a basic modifier. The standard choice is 0.5-2% triethylamine (TEA) by volume.[6] For very polar amines, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.[6][14]
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plates in the different solvent systems.
-
Identify the system that gives your target compound an Rf of ~0.3 and provides the best separation from impurities.
| Compound Polarity | Recommended Starting Solvent System | Basic Modifier |
| Non-polar | 5-20% Ethyl Acetate in Hexanes | + 1% Triethylamine |
| Moderately Polar | 30-80% Ethyl Acetate in Hexanes | + 1% Triethylamine |
| Polar | 2-10% Methanol in Dichloromethane | + 1% Triethylamine |
| Very Polar | 5-15% (7N NH3 in MeOH) in Dichloromethane | Ammonia is the modifier |
Step 3: Column Packing
A well-packed column is essential for good resolution. The "wet slurry" method is highly recommended to avoid air bubbles and channels, which ruin separation.[11][15]
-
Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer (1-2 cm) of sand.
-
In a separate beaker, mix your chosen stationary phase (e.g., silica gel) with your initial, least polar eluent to form a consistent slurry.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the column to help the stationary phase settle evenly.
-
Open the stopcock to drain some solvent, which helps compact the bed. Ensure the solvent level never drops below the top of the stationary phase.
-
Add another thin layer of sand on top to protect the surface during sample loading.
Step 4: Sample Loading
How you apply your sample to the column significantly impacts the separation quality. You have two primary options:
-
Wet Loading: Best for samples that are readily soluble in the mobile phase.[16]
-
Dissolve your crude product in the absolute minimum amount of a solvent (DCM is a good choice).
-
Carefully pipette this concentrated solution directly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the stationary phase before adding the mobile phase.[17]
-
-
Dry Loading: The preferred method for samples that are poorly soluble in the starting eluent or when maximum resolution is needed.[18][19][20][21]
-
Dissolve your crude product in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Step 5: Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Apply gentle positive pressure (using a pump or air line) to begin eluting the column.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions onto TLC plates and developing them.
-
Combine the pure fractions containing your desired compound and remove the solvent via rotary evaporation.
General Workflow Diagram
Caption: Standard workflow for piperazine purification.
Troubleshooting Guide
Q: My piperazine compound is completely stuck on the column and won't elute, even with highly polar solvents.
A: This is a classic symptom of irreversible adsorption due to strong acid-base interactions.[4]
-
Primary Cause: You likely did not add a basic modifier (like triethylamine) to your mobile phase. The basic piperazine is strongly bound to the acidic silanol groups on the silica.
-
Solution: Unfortunately, the compound on the current column may not be recoverable. For your next attempt, ensure you add 0.5-2% triethylamine or another suitable base (like pyridine or ammonia) to your eluent from the very beginning, including for column packing and equilibration.[4][22] Alternatively, switch to a more inert stationary phase like neutral alumina or amine-functionalized silica.[4]
Q: My compound is eluting, but the fractions show severe tailing on the TLC plate.
A: Peak tailing is a milder form of the strong interaction problem.[5][7] It indicates that while the mobile phase is strong enough to eventually elute your compound, the interaction with the silica is still significant enough to cause a smeared band rather than a sharp one.
-
Cause 1: Insufficient Basic Modifier: Your concentration of triethylamine may be too low to effectively "mask" all the active silanol sites.
-
Solution: Increase the concentration of triethylamine in your mobile phase, for example, from 0.5% to 1.5% or 2.0%.
-
-
Cause 2: Column Overload: You may have loaded too much sample for the column size.[7] The stationary phase becomes saturated, leading to poor peak shape.
-
Solution: Reduce the sample load or use a larger column. A general rule is to use a stationary phase weight that is 30-100 times the weight of your crude sample.
-
Q: I'm getting poor separation between my product and a closely-related impurity.
A: This is a selectivity issue. The goal is to maximize the difference in Rf values (ΔRf) between your compounds.
-
Solution 1: Optimize the Solvent System: This is the first and most important step. Go back to TLC and screen a wider variety of solvent systems. Try changing one of the solvents entirely (e.g., switch from Hexane/EtOAc to DCM/Methanol or Toluene/Acetone) to alter the selectivity.[23]
-
Solution 2: Use a Finer Mesh Silica: Higher-grade silica gel (e.g., 230-400 mesh) has a larger surface area and provides better resolution, although it will be slower.
-
Solution 3: Try a Different Stationary Phase: An amine-functionalized column can sometimes offer different selectivity compared to standard silica, potentially resolving compounds that co-elute on silica.[13]
Q: My compound appears to be degrading on the column.
A: The acidic surface of silica gel can act as a catalyst for the degradation of certain sensitive functional groups.
-
Solution 1: Deactivate the Silica: Adding triethylamine not only improves peak shape but also neutralizes the acidity, which can prevent degradation.[4]
-
Solution 2: Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.
-
Solution 3: Work Quickly: Do not let the compound sit on the column for an extended period. Once loaded, elute it as efficiently as possible. Stopping the column mid-run can lead to diffusion and potential degradation.[22]
Frequently Asked Questions (FAQs)
1. Why is adding a base like triethylamine (TEA) so critical? Triethylamine acts as a "silanol suppressor" or "masking agent."[24][25] It is a small, basic molecule that competes with your piperazine derivative for the acidic Si-OH sites on the silica surface. By adding a small percentage of TEA to the mobile phase, you effectively saturate these sites, creating a more neutral surface over which your basic compound can travel without sticking, resulting in sharp, symmetrical peaks.[5][24]
2. How much triethylamine should I add? A concentration of 0.5-2% (v/v) in the mobile phase is a standard and effective range.[6] Start with 1%. For TLC analysis, ensure you add the same percentage to your developing solvent to get an accurate prediction of the column's behavior.
3. Can I use a different stationary phase to avoid adding a base? Yes. Basic or neutral alumina can be effective for purifying amines.[12] Amine-functionalized silica is specifically designed for this purpose and often gives excellent results with standard non-polar/polar solvent systems (like hexane/ethyl acetate) without any additives.[4]
4. When is dry loading a better choice than wet loading? Dry loading is superior when:
-
Your crude sample has low solubility in the starting eluent.[16] Forcing it to dissolve in a stronger solvent for wet loading would compromise the start of the separation.[20]
-
You need the highest possible resolution for a difficult separation. Dry loading applies the sample in a very narrow, even band at the top of the column.[19]
-
Your sample was synthesized in a high-boiling polar solvent like DMF or DMSO. Dry loading allows you to remove these problematic solvents before chromatography.[21]
5. How do I choose the initial solvent system to test on TLC? The choice depends on the expected polarity of your compound. A good starting point for a typical organic molecule is a 20-30% ethyl acetate in hexane mixture.[14] If the spots don't move from the baseline, increase the polarity (more ethyl acetate). If they run to the top of the plate (high Rf), decrease the polarity (more hexane). Remember to include 1% TEA in all test solvents.[22]
References
- ResearchGate. (2015). How can I select the solvent system for column chromatography? [URL: https://www.researchgate.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [URL: https://www.phenomenex.com/Tools/TechTips/ti/peak+tailing+of+basic+analytes]
- Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography? [URL: https://www.youtube.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. [URL: https://www.benchchem.com/technical-support-center/purification-of-piperazine-containing-compounds]
- University of Alberta. (n.d.). Column chromatography. [URL: https://www.chem.ualberta.ca/~orglab/chemed/technique/colchrom.html]
- BenchChem. (2025). Technical Support Center: Purification of Oily Piperazine Derivatives. [URL: https://www.benchchem.
- Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). [URL: https://www.reddit.com/r/chemistry/comments/vj5z7g/when_do_you_dry_load_and_when_do_you_wet_load/]
- LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [URL: https://www.chromatographyonline.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [URL: https://www.pharmagrowthhub.com/peak-tailing-phenomenon-symptoms-and-corrections/]
- Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. [URL: https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Application%20Notes/Overview%20of%20Silica%20Column%20Sample%20Loading%20Techniques%20App%20Note.pdf]
- Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. [URL: https://www.reddit.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [URL: https://www.chemistryviews.org/details/education/2143051/Tips_and_Tricks_for_the_Lab_Column_Choices.html]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [URL: https://www.sas.rochester.edu/chm/resource/solvents/column-solvents.html]
- SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [URL: https://sielc.com/hplc-application-note/separation-of-piperazine-1-ethyl-on-newcrom-r1-hplc-column.html]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-piperazine/]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [URL: https://www.jocpr.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [URL: https://www.element-lab.co.uk/resources/peak-tailing-in-hplc]
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [URL: https://www.acdlabs.com/resources/knowledgebase/chromatography/peak-tailing-fronting-splitting/]
- ResearchGate. (2019). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [URL: https://www.researchgate.
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? [URL: https://www.researchgate.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [URL: https://www.reddit.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [URL: https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Posters/Method%20Development%20Strategies%20for%20Amine%20Bonded%20Phase%20Columns.pdf]
- Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? [URL: https://www.biotage.
- Chromatography Forum. (2005). use of Triethylamine. [URL: https://www.chromforum.org/viewtopic.php?t=3413]
- Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography? [URL: https://www.biotage.
- Sepu Technology. (2024). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? [URL: https://www.sepu-tech.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [URL: https://www.biotage.
- StudyCorgi. (2024). What Is Column Chromatography? Principles and Protocols. [URL: https://studycorgi.
- U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [URL: https://www.osti.gov/servlets/purl/1892520]
- Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. [URL: https://bitesizebio.
- Chromatography Forum. (2009). Amine column degradation. [URL: https://www.chromforum.org/viewtopic.php?f=3&t=17085]
- Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [URL: https://chemistry.stackexchange.
- SiliCycle. (2021). How to Choose the Right Chromatographic Phase? [URL: https://www.silicycle.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [URL: https://www.sas.rochester.edu/chm/resource/how-to/column.html]
- National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281358/]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [URL: https://www.colorado.
- J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. [URL: https://www.jstage.jst.go.jp/article/cpb/64/12/64_c16-00448/_pdf]
- Chemistry LibreTexts. (2022). Thin Layer Chromatography. [URL: https://chem.libretexts.
- ResearchGate. (2006). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. [URL: https://www.researchgate.net/publication/227690184_Selection_of_suitable_stationary_phases_and_optimum_conditions_for_their_application_in_the_separation_of_basic_compounds_by_reversed-phase_HPLC]
- Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [URL: https://www.biotage.
- Science Forums. (2011). Amine purification. [URL: https://www.scienceforums.
- Reddit. (2022). Chromotography with free amines? [URL: https://www.reddit.com/r/chemhelp/comments/xmsj2y/chromotography_with_free_amines/]
- SiliCycle. (2021). Thin Layer Chromatography Plates: Use and Best Practices. [URL: https://www.silicycle.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [URL: https://www.researchgate.net/post/How_do_I_purify_the_resulting_compound_after_a_nitro-_to_amine-group_reduction]
- National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815049/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. biotage.com [biotage.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. silicycle.com [silicycle.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. biotage.com [biotage.com]
- 14. Chromatography [chem.rochester.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. reddit.com [reddit.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. reddit.com [reddit.com]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
- 22. Chromatography [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. welch-us.com [welch-us.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Piperazine Intermediates
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of piperazine intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to troubleshoot common issues and optimize your synthetic strategies. Here, you will find in-depth troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflow diagrams to support your process development.
Troubleshooting Guides & FAQs
This section directly addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Selectivity in Mono-Substitution Reactions
Question: My large-scale reaction is yielding a significant amount of the 1,4-di-substituted byproduct, leading to a low yield of the desired mono-substituted piperazine. How can I enhance the selectivity for mono-substitution?
Answer: The formation of di-substituted byproducts is a prevalent challenge in piperazine chemistry, stemming from the comparable reactivity of both nitrogen atoms in the piperazine ring.[1] On a larger scale, this issue can be exacerbated by localized concentration gradients and temperature fluctuations. To improve mono-selectivity, consider the following scientifically-grounded strategies:
-
Stoichiometric Control: A common and effective industrial approach is to use a significant excess of piperazine (typically 5-10 equivalents) relative to the electrophile.[2] This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1]
-
Controlled Reagent Addition: A slow, controlled addition of the alkylating or arylating agent at a consistent, low temperature is crucial during scale-up.[1] This helps to maintain a low concentration of the electrophile, minimizing the chance of it reacting with the already formed mono-substituted product.
-
Protonation Strategy: Utilizing a protonated piperazine salt can effectively protect one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.[3][4] This method offers a cost-effective alternative to traditional protecting groups.
-
Use of Protecting Groups: For high-value intermediates where maximizing yield and purity is critical, employing a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is a highly reliable method.[1][2] This approach ensures that only one nitrogen atom is available for the reaction, though it introduces additional protection and deprotection steps to the overall synthesis.
Issue 2: Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: I'm consistently observing low yields in my pilot-scale Buchwald-Hartwig amination reaction for synthesizing N-aryl piperazines. What are the likely causes, and how can I optimize this critical C-N coupling reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for forging the N-aryl bond, but its transition from lab to plant scale can be fraught with challenges. Low yields often point to issues with catalyst activity, reaction conditions, or starting material quality.[1] Here are key areas to investigate:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is paramount.[1] For less reactive or sterically hindered aryl chlorides, more electron-rich and bulky phosphine ligands are often necessary.[1] It is highly recommended to perform a small-scale screen of various modern ligands (e.g., RuPhos, XPhos, SPhos) to identify the optimal combination for your specific substrate.
-
Solvent and Base Selection: Anhydrous solvents like toluene, dioxane, or THF are standard for this reaction.[1] Water can lead to catalyst deactivation and must be rigorously excluded. The choice of base is also critical; common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate. The base's strength and solubility can significantly impact the reaction rate and yield.
-
Reaction Temperature and Mixing: Inadequate heating or poor mixing in a large reactor can lead to incomplete reactions. Ensure that the internal temperature of the reactor is accurately monitored and maintained within the optimal range, typically between 80-110 °C.[1] Robust agitation is necessary to keep the catalyst and reagents suspended and interacting.
Issue 3: Challenges in the Purification of Piperazine Intermediates
Question: The purification of my piperazine-containing intermediate is proving difficult at scale. The compound's basicity and polarity are causing issues with standard chromatographic methods, and crystallization attempts are yielding an oil. What are some effective, scalable purification strategies?
Answer: The physicochemical properties of piperazine derivatives, particularly their basicity and polarity, often complicate purification.[5][6] While silica gel chromatography is a go-to method in the lab, its cost and scalability can be prohibitive for large quantities. Here are several robust methods suitable for industrial-scale purification:
-
Acid-Base Extraction: This classic technique is highly effective for separating basic piperazine products from non-basic impurities.[3] The crude product mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic piperazine derivative will move into the aqueous layer as a salt. The layers are then separated, and the aqueous layer is basified to regenerate the free base, which can be extracted back into an organic solvent.
-
Crystallization via Salt Formation: A highly effective and scalable method is to convert the piperazine derivative into a crystalline salt, such as a dihydrochloride or diacetate.[3] This can often be achieved by treating a solution of the crude product with an appropriate acid. The resulting salt frequently has much better crystallization properties than the free base and can be isolated in high purity by filtration.[6]
-
Distillation: For thermally stable, lower molecular weight piperazine intermediates, fractional distillation under reduced pressure can be an excellent method for removing both less volatile and more volatile impurities.[5]
Data Presentation
Table 1: Effect of Stoichiometry on Mono-vs. Di-substitution
| Molar Ratio (Piperazine : Electrophile) | Expected Mono-substituted Product Yield (%) | Expected Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
| Note: These are generalized yields and will vary based on specific substrates and reaction conditions.[3] |
Experimental Protocols
Protocol 1: Scalable Mono-N-alkylation of Piperazine Using Excess Reagent
Materials:
-
Piperazine (10 molar equivalents)
-
Alkyl Halide (1 molar equivalent)
-
Potassium Carbonate (2 molar equivalents)
-
Acetonitrile (sufficient volume for a stirrable slurry)
Procedure:
-
Charge a suitable reactor with piperazine, potassium carbonate, and acetonitrile.
-
Stir the mixture to ensure a uniform slurry.
-
Begin a slow, controlled addition of the alkyl halide to the mixture at ambient temperature. Monitor the internal temperature to control any exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by a suitable analytical method (e.g., TLC, GC, HPLC).[1]
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
The excess piperazine can be recovered through distillation or crystallization.
-
The remaining crude product can be further purified by acid-base extraction or crystallization as a salt.
Protocol 2: Purification of a Piperazine Intermediate via Diacetate Salt Formation
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial Acetic Acid
Procedure:
-
Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent of the piperazine intermediate.[3][6]
-
While stirring, slowly add glacial acetic acid. A stoichiometric amount of at least two equivalents is required to form the diacetate salt.[5]
-
The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to 10-30°C to maximize precipitation.[3][5]
-
Isolate the precipitated salt by filtration.
-
Wash the collected precipitate with cold acetone to remove residual impurities.[3][5]
-
Dry the purified piperazine diacetate under vacuum.
-
If the free base is required, the diacetate salt can be neutralized with a suitable base and extracted.[6]
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Diagram 2: General Purification Strategy for Piperazine Intermediates
Caption: General purification strategy for piperazine derivatives.
References
-
Angelini, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Available from: [Link]
-
Plantz, A. Z., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. 16th International Conference on Greenhouse Gas Control Technologies, GHGT-16. Available from: [Link]
-
Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 564. Available from: [Link]
-
What are the regulatory requirements for piperazine production?. BIOSYNCE. (2025). Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021). Available from: [Link]
-
Sergeev, D. V., et al. (2021). Methods for the catalytic synthesis of piperazine. Catalysis in Industry. Available from: [Link]
-
Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Taylor & Francis Online. (2024). Available from: [Link]
-
Piperazine-impurities. Pharmaffiliates. Available from: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. (2011). Available from: [Link]
-
Purification Process For Ranolazine Piperazine Intermediate. Quick Company. Available from: [Link]
-
piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available from: [Link]
-
Recent Advances in Piperazine Synthesis. ResearchGate. (2022). Available from: [Link]
-
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. (2025). Available from: [Link]
-
What are the challenges in scaling up the production of pharmaceutical intermediates?. Biosynergy Pharma. (2026). Available from: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]
-
(PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. (2020). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of 2-Arylpiperazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for enantiomerically pure 2-arylpiperazine synthesis. As a Senior Application Scientist, I understand the critical importance of maintaining stereochemical integrity in the synthesis of these valuable pharmacophores.[1] The piperazine ring is a privileged structure in medicinal chemistry, frequently found in blockbuster drugs.[1] However, much of the explored chemical space is limited to N1- and N4-substitutions, leaving a significant opportunity for innovation at the carbon positions of the piperazine core.[1]
This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and overcome the common challenge of racemization in your synthetic routes. We will delve into the underlying mechanisms of racemization and provide actionable, evidence-based strategies to ensure the stereochemical purity of your target compounds.
FAQs: Understanding and Preventing Racemization
Here we address some of the most frequently asked questions regarding racemization during the synthesis of chiral 2-arylpiperazines.
Q1: What are the primary causes of racemization in 2-arylpiperazine synthesis?
A1: Racemization in the synthesis of chiral 2-arylpiperazines typically occurs at the C2 position, which is prone to epimerization under certain conditions. The primary culprits are harsh reaction conditions, particularly the use of strong bases or acids, and elevated temperatures.[2] The proton at the chiral C2 position is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent protonation can then occur from either face, resulting in a mixture of enantiomers.[2] This is a known challenge, especially during steps like protecting group removal or the formation of amide bonds in precursor synthesis.[2]
Q2: How can I choose the right synthetic strategy to avoid racemization from the outset?
A2: A robust strategy is to employ a "chiral pool" approach, starting from readily available enantiopure precursors like α-amino acids.[3][4] This method allows for the construction of the chiral piperazine core in a controlled manner, often with high diastereoselectivity.[3][5] Another effective approach is asymmetric synthesis, which introduces the desired stereochemistry catalytically.[6][7][8][9] For instance, the use of a CBS reduction of a phenacyl bromide precursor can provide optically enriched compounds that are then cyclized to form the piperazine ring.[6][7]
Q3: Are there specific reaction types that are particularly prone to causing racemization?
A3: Yes, certain reactions require careful consideration. For example, in the synthesis of precursors that involve amide bond formation, the use of some activating agents can lead to the formation of oxazolone intermediates, which are highly susceptible to racemization.[2][10] Similarly, deprotection steps that require harsh acidic or basic conditions can compromise the stereochemical integrity of the C2 position.[2] Visible light-mediated epimerization has also been observed in piperazine derivatives, highlighting the importance of considering all potential sources of energy that could facilitate racemization.[11]
Troubleshooting Guide: Addressing Racemization in Your Experiments
This section provides a structured approach to identifying and resolving issues with racemization during your synthesis.
High Levels of Racemization Detected by Chiral HPLC
If you have confirmed a loss of enantiomeric purity, consult the following troubleshooting steps:
Problem Area 1: Protecting Group Cleavage
| Symptom | Potential Cause | Recommended Solution |
| Significant racemization after Boc deprotection. | Use of strong acids like trifluoroacetic acid (TFA) can lead to epimerization at the C2 position.[2] | Opt for milder deprotection conditions. Consider using p-toluenesulfonic acid (p-TsOH) if your substrate is sensitive.[2] |
| Loss of stereochemical integrity after Cbz deprotection. | Hydrogenolysis conditions that are not neutral or are run at elevated temperatures and pressures can cause racemization.[2] | Ensure your hydrogenation is performed under neutral conditions at moderate pressure and temperature.[2] |
Problem Area 2: N-Arylation and Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| Racemization during Buchwald-Hartwig amination. | The basic conditions and elevated temperatures often required for this reaction can lead to epimerization.[12] | Optimize your catalyst-ligand system to allow for milder reaction conditions.[13][14] Consider using sterically hindered phosphine ligands that can facilitate the reaction at lower temperatures.[15] |
| Epimerization during amide bond formation in a precursor. | The use of certain coupling reagents can promote the formation of racemization-prone oxazolone intermediates.[10][16] | Employ coupling reagents known to suppress racemization, such as HATU or COMU, often used in peptide synthesis.[10] The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is also highly recommended.[2][16] |
Visualizing the Racemization Pathway
The following diagram illustrates the general mechanism of base-catalyzed racemization at the C2 position of a piperazine ring.
Caption: Base-catalyzed racemization at the C2 position of a piperazine.
Experimental Protocols
Here are detailed protocols for key techniques that can help you avoid racemization in your 2-arylpiperazine synthesis.
Protocol 1: Racemization-Suppressing Amide Coupling
This protocol is designed to minimize racemization during the formation of an amide bond, a common step in the synthesis of piperazine precursors.
Materials:
-
N-protected chiral amino acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected chiral amino acid and the amine component in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the cooled solution.
-
Add the base, DIPEA, dropwise to the mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous work-up and purify the product by column chromatography.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
If you have a racemic mixture of a 2-arylpiperazine precursor that contains a carboxylic acid handle, chiral resolution can be an effective method to separate the enantiomers.[17]
Materials:
-
Racemic acidic compound
-
Chiral resolving agent (e.g., (R)-2-Methylpiperazine)[17]
-
Appropriate solvent (determined by screening)
Procedure:
-
Dissolve the racemic acidic compound in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent.
-
Add the resolving agent solution to the solution of the racemic acid.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the enantiomerically enriched acid from the diastereomeric salt by treatment with a strong acid and extraction with an organic solvent.[17]
Workflow for Stereoselective Synthesis
The following diagram outlines a general workflow for the stereoselective synthesis of 2-arylpiperazines, incorporating key decision points to minimize racemization.
Caption: A workflow for the stereoselective synthesis of 2-arylpiperazines.
By carefully selecting your synthetic strategy, optimizing reaction conditions, and diligently monitoring for any loss of stereochemical integrity, you can successfully synthesize enantiomerically pure 2-arylpiperazines for your research and development needs.
References
- Yokoshima, S., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5749-5751.
- ResearchGate. (n.d.). Asymmetric synthesis of 2-arylpiperazines.
- Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
- BenchChem. (n.d.). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling.
- National Institutes of Health. (2023).
- RSC Publishing. (n.d.).
- PubMed. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- National Institutes of Health. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
- ACS Publications. (2023).
- PubMed. (n.d.). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry.
- National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- Viso, A., et al. (2006). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. Journal of Organic Chemistry, 71(4), 1442-1448.
- BenchChem. (n.d.). Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
- ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
- ResearchGate. (n.d.).
- ChemRxiv. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. jk-sci.com [jk-sci.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Solution Stability of tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Introduction: Understanding the Core Stability Challenge
Welcome to the technical support guide for tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate. This molecule is a valuable intermediate in pharmaceutical research and development, frequently utilized in the synthesis of complex bioactive compounds. Its structure incorporates a piperazine ring, a common pharmacophore, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.
The primary stability concern for this compound in solution is the lability of this Boc protecting group. The Boc group is designed to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2] This acid-catalyzed hydrolysis represents the most common degradation pathway, yielding the deprotected piperazine and gaseous byproducts. Understanding and controlling this pathway is paramount for ensuring experimental reproducibility, maintaining compound integrity, and generating reliable data.
This guide provides in-depth, practical solutions to the stability issues you may encounter, structured in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've prepared a solution of this compound, and my analytical results (HPLC, LC-MS) show a new, more polar peak appearing over time. What is happening?
A1: The appearance of a new, more polar peak is a classic indicator of compound degradation. For this specific molecule, the most probable cause is the cleavage of the Boc (tert-butoxycarbonyl) protecting group, resulting in the formation of 2-(4-chlorophenyl)piperazine. This reaction is primarily catalyzed by acidic conditions.
Root Cause Analysis:
-
Acidic Hydrolysis: The Boc group is highly sensitive to acid.[3] Protons in the solution can catalyze the hydrolysis of the carbamate bond, leading to the formation of the free piperazine, carbon dioxide, and isobutylene. This can occur even with trace amounts of acid in your solvent or on glassware.
-
Solvent Choice: While common, some grades of solvents like methanol or chloroform can contain acidic impurities that accumulate over time, accelerating degradation.
-
Improper Storage: Storing solutions at room temperature or exposing them to light can provide the energy needed to overcome the activation barrier for degradation, especially if acidic contaminants are present.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation.
Immediate Action:
-
Confirm Degradant Identity: Use LC-MS to determine the mass of the new peak. The deprotected product, 2-(4-chlorophenyl)piperazine, will have a molecular weight that is 100.12 g/mol less than the parent compound.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. If storage is necessary, follow the strict guidelines outlined in Q2.
Q2: What are the definitive, recommended conditions for preparing and storing stock solutions to ensure maximum stability?
A2: Proper preparation and storage are the most effective preventative measures against degradation. Based on the chemical properties of the Boc group and general best practices for piperazine-containing compounds, the following conditions are recommended.
Storage Condition Guidelines
| Parameter | Recommendation | Rationale & Expert Insights |
| Solvent | Anhydrous, high-purity DMSO, DMF, or Acetonitrile. | These solvents are typically aprotic and less likely to contain acidic or reactive impurities compared to protic solvents like methanol or ethanol. Always use a fresh bottle of anhydrous solvent. |
| Temperature | -80°C for long-term (up to 6 months). [4] -20°C for short-term (up to 1 month).[4] | Low temperatures significantly reduce the rate of chemical degradation. -80°C is the gold standard for preserving the integrity of sensitive compounds over extended periods. |
| Aliquoting | Prepare single-use aliquots. | This is a critical step. Repeated freeze-thaw cycles can introduce moisture from the air into the solution, potentially leading to hydrolysis. Aliquoting ensures the main stock remains pristine.[5] |
| Container | Amber glass vials with PTFE-lined caps. | Amber glass protects the compound from light, which can cause photodegradation.[4] PTFE (Teflon) is highly inert and prevents leaching of contaminants from the cap liner. |
| Atmosphere | Consider overlaying with an inert gas (Argon or Nitrogen). | For maximum stability, especially for long-term storage, purging the vial with an inert gas before sealing displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
Q3: My synthetic protocol involves an acidic workup. How can I remove the Boc group from a different part of my molecule without unintentionally deprotecting the piperazine?
A3: This is a common challenge in multi-step synthesis requiring orthogonal protection strategies. The Boc group's lability to acid makes it difficult to retain when other acid-sensitive groups need to be manipulated.
Expert Commentary: The key is to understand that Boc deprotection is not an "on/off" switch; it's a reaction with kinetics that depend on acid strength, temperature, and time. While complete orthogonality may not be possible, you can often find a kinetic window to achieve selectivity.
Strategies for Selective Deprotection:
-
Use Milder Acidic Conditions: Instead of strong acids like TFA or concentrated HCl, which will rapidly cleave the Boc group[6], explore milder or sterically hindered acids that may react faster with a more accessible protecting group.
-
Strict Temperature Control: Perform the acidic reaction at the lowest possible temperature (e.g., 0°C or -20°C). This slows down the rate of Boc cleavage significantly more than it might for other deprotection reactions.
-
Minimize Reaction Time: Monitor the reaction closely using TLC or rapid LC-MS analysis. Quench the reaction immediately upon consumption of your starting material to prevent over-reaction and subsequent deprotection of the piperazine.
-
Re-evaluate Your Protecting Group Strategy: If selectivity proves impossible, the most robust solution is to redesign the synthesis. Consider using a protecting group for the piperazine nitrogen that is stable to acid but can be removed under different conditions (e.g., a Benzyl group, removed by hydrogenolysis, or an Fmoc group, removed by base).
Q4: How do I set up a simple experiment to confirm the stability of my compound in a specific buffer or solvent system for my assay?
A4: Performing a forced degradation or stress testing study is a standard industry practice to understand a compound's stability profile.[5][7] This involves intentionally exposing the compound to harsh conditions and monitoring its degradation over time.
Protocol: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent like acetonitrile.
-
Stress Conditions: Set up four separate reaction vials:
-
Incubation: Store the acidic, basic, and oxidative samples at room temperature. Place the thermal sample in an oven at 60°C. Keep one aliquot of the original stock at -20°C as the T=0 control.
-
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by a stability-indicating HPLC method (see Q5).
-
Interpretation: Compare the peak area of the parent compound in the stressed samples to the T=0 control. Significant degradation will be observed under acidic conditions. The compound is expected to be largely stable under basic and mildly oxidative/thermal conditions.[1][3]
Q5: I need to develop a stability-indicating HPLC method. What are the key parameters to focus on for this specific compound?
A5: A stability-indicating method is one that can accurately separate the active compound from its degradation products, allowing for reliable quantification of stability. For a basic compound like this piperazine derivative, controlling the mobile phase pH is crucial.[5]
HPLC Method Development Starting Point
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 column is a good starting point. If peak shape is poor (tailing), consider a column with base-deactivated silica or a phenyl-hexyl phase for alternative selectivity.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the piperazine nitrogens are protonated, leading to sharp, symmetrical peaks. Formic acid is also volatile and LC-MS compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Methanol can be used as an alternative to change selectivity. |
| Gradient | 10% to 90% B over 10 minutes | A broad gradient is essential to ensure that any potential degradation products, which may be much more polar or non-polar, are eluted from the column and detected. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The chlorophenyl group provides a strong chromophore. A DAD is preferred as it can help assess peak purity by comparing spectra across a single peak. |
Troubleshooting HPLC Separation:
-
Poor Peak Shape (Tailing): This is common for basic amines. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5). Adding a small amount of an amine modifier like triethylamine is a classic trick but is not MS-friendly.[5]
-
Co-elution of Peaks: If the parent and degradant peaks do not separate, try a shallower gradient or switch the organic modifier from acetonitrile to methanol to alter selectivity.
References
-
MedChemExpress. (2021). tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate Safety Data Sheet.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate.
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
Sources
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperazine Synthesis
Welcome to the Technical Support Center dedicated to the optimization and troubleshooting of the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-N cross-coupling reaction. The N-aryl piperazine motif is a cornerstone in modern drug discovery, appearing in a multitude of FDA-approved drugs for various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4][5][6]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7][8] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[7][8][9][10]
-
Amine Coordination and Deprotonation: The amine (in this case, piperazine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][9]
-
Reductive Elimination: The aryl group and the nitrogen atom of the amide reductively eliminate from the palladium center, forming the desired N-aryl piperazine product and regenerating the Pd(0) catalyst.[7][8][9][10]
Q2: Why is the choice of ligand so critical for a successful reaction?
A2: The ligand plays a multifaceted role in the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst deactivation.[11] For the coupling of piperazines, especially with less reactive aryl chlorides, sterically hindered and electron-rich phosphine ligands are often necessary.[1][7] These bulky ligands promote the reductive elimination step and can prevent the formation of inactive palladium dimers.[7] The appropriate ligand choice is often substrate-dependent.[8]
Q3: Which palladium precursor should I start with?
A3: Common palladium precursors include Pd₂(dba)₃, Pd(OAc)₂, and various pre-catalysts.[12][13] While Pd(OAc)₂ and Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) species.[8][13] Pre-catalysts, which are air- and moisture-stable Pd(II) complexes, are often preferred as they provide more reliable and consistent formation of the active catalytic species upon activation with a base.[13][14]
Q4: Can I run the reaction open to the air?
A4: While some modern catalyst systems show remarkable air stability, Buchwald-Hartwig aminations are generally sensitive to oxygen, which can deactivate the palladium catalyst.[15][16] Therefore, it is standard practice to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and reagents to ensure reproducibility and high yields.[11][12]
Troubleshooting Guides
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired N-aryl piperazine. What are the likely causes and how can I fix it?
Answer: A lack of product formation can be attributed to several factors, primarily related to catalyst activity and reaction conditions. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The palladium catalyst may not have been activated to the Pd(0) state, or it may have been deactivated by oxygen or other impurities.[11]
-
Solution:
-
Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen).[12] Use Schlenk techniques or a glovebox for optimal results.
-
Use freshly purchased or properly stored palladium precursors and ligands.
-
Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[14]
-
-
-
Suboptimal Ligand Choice:
-
Cause: The chosen ligand may not be suitable for your specific aryl halide and piperazine substrate. Less reactive aryl chlorides, for example, often require more electron-rich and sterically bulky ligands.[12]
-
Solution: Screen a panel of ligands. For piperazine synthesis, common choices include Josiphos, RuPhos, XantPhos, and BINAP.[12][17]
-
-
Incorrect Base Selection:
-
Cause: The base is crucial for the deprotonation of the amine-palladium complex.[11] A base that is too weak may not be effective, while an overly strong base could lead to side reactions or degradation of starting materials.[8][11]
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective strong base.[12] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[1][8]
-
-
Insufficient Temperature:
-
Cause: Many Buchwald-Hartwig aminations require heating to overcome activation barriers, particularly with challenging substrates like aryl chlorides.[11]
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[12] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessive temperatures.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant impurities, particularly a dehalogenated arene and/or bis-arylated piperazine. How can I improve the selectivity?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation (Arene Reduction):
-
Cause: This side reaction, where the aryl halide is reduced to the corresponding arene, can occur via β-hydride elimination from the palladium-amido intermediate or other decomposition pathways.[7]
-
Mitigation:
-
Optimize Ligand: Use bulky biarylphosphine ligands which can suppress β-hydride elimination.
-
Lower Temperature: Running the reaction at the lowest effective temperature can often minimize this side reaction.
-
Base Choice: In some cases, the choice of base can influence the rate of hydrodehalogenation.
-
-
-
Bis-Arylation of Piperazine:
-
Cause: If using unprotected piperazine, the product of the first amination can react a second time with the aryl halide, leading to the bis-arylated product. This is especially prevalent when the aryl halide is used in excess.[18]
-
Mitigation:
-
Use a Monoprotected Piperazine: The most effective solution is to use a monoprotected piperazine, such as N-Boc-piperazine.[2][12] The Boc group can be easily removed after the coupling reaction.
-
Control Stoichiometry: If using unprotected piperazine is necessary, using an excess of piperazine relative to the aryl halide can favor mono-arylation.[18]
-
-
-
Homocoupling of Aryl Halide:
-
Cause: This side reaction can occur under certain conditions, leading to the formation of biaryl compounds.
-
Mitigation: This is often a sign of a suboptimal catalyst system. Screening different ligands and palladium sources is recommended.
-
Experimental Protocols & Data
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide
This protocol provides a robust starting point for the synthesis of N-aryl-N'-Boc-piperazines.
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XantPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, then evacuate and backfill with argon three times.[12]
-
Add the anhydrous toluene to the Schlenk tube via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine
| Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XantPhos (3.0) | NaOt-Bu (1.4) | Toluene | 100 | 6 | 96[19] |
| 4-Chlorotoluene | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 85 |
| 2-Bromopyridine | [Pd(allyl)Cl]₂ (1.0) | t-BuXPhos (4.0) | LiHMDS (1.5) | THF | 80 | 8 | 78 |
| 4-Bromoanisole | Pd₂(dba)₃ (1.0) | BINAP (2.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 10 | 92 |
Note: Yields are illustrative and can vary based on specific substrate and reaction scale.
Visual Guides
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yielding Buchwald-Hartwig reactions.
References
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed. [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. reddit.com [reddit.com]
- 15. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 17. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. rsc.org [rsc.org]
Enhancing solubility of piperazine intermediates for reaction screening
Enhancing the Solubility of Piperazine Intermediates for Reaction Screening
Welcome to the . This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of handling piperazine intermediates. Solubility is a critical parameter that dictates the success of reaction screening, influencing everything from data quality to the scalability of a synthetic route.[1] This document provides practical, in-depth solutions to common solubility challenges in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are my piperazine intermediates often poorly soluble in common organic solvents?
A1: The solubility behavior of piperazine derivatives is rooted in their unique structure. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[2] This structure imparts several key characteristics that influence solubility:
-
High Crystallinity: The rigid, symmetric nature of the piperazine ring, combined with the hydrogen-bonding capabilities of the N-H groups, often leads to highly stable and ordered crystal lattices. A significant amount of energy is required to break this lattice, resulting in low solubility in many solvents.
-
Basicity (pKa): Piperazine is a basic compound with two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[3] This means its ionization state—and therefore its polarity and solubility—is highly dependent on the pH of the environment. In its neutral (free base) form, it is more lipophilic, while in its protonated (salt) form, it becomes significantly more polar and water-soluble.
-
Polarity and Hydrogen Bonding: The two nitrogen atoms act as hydrogen bond acceptors, while the N-H protons act as hydrogen bond donors.[4] This dual capability allows piperazine intermediates to interact strongly with polar protic solvents like water or alcohols but can lead to poor solubility in nonpolar or aprotic solvents that cannot satisfy these hydrogen bonding requirements.[5]
Q2: I'm preparing for a high-throughput screen (HTS). What is the best starting point for solvent selection?
A2: For HTS applications, the goal is to find a solvent that can consistently dissolve a diverse range of compounds at a specific stock concentration, typically in the 10-20 mM range.
Dimethyl sulfoxide (DMSO) is the industry-standard starting point for several compelling reasons:
-
Broad Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.
-
Miscibility: It is miscible with both aqueous buffers and many organic solvents, making it highly compatible with most assay formats.
-
Low Volatility: Its high boiling point (189 °C) minimizes solvent evaporation from microplates during storage and handling.
However, it's crucial to acknowledge the limitations. Some compounds may still precipitate from high-concentration DMSO stocks, especially after freeze-thaw cycles, which can lead to inaccurate results.[6] Therefore, a systematic approach is recommended.
Below is a summary of common solvents. Start with DMSO, and if solubility issues persist, consider alternatives based on the properties of your specific intermediate.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Characteristics & Cautions |
| DMSO (Dimethyl Sulfoxide) | 47.2 | 189 | Primary Choice for HTS. Can be hygroscopic and may oxidize certain compounds. Final assay concentration should typically be <1%. |
| DMF (Dimethylformamide) | 36.7 | 153 | Strong solubilizer, but has higher toxicity and is less compatible with some biological assays. |
| NMP (N-Methyl-2-pyrrolidone) | 32.2 | 202 | Excellent solubilizing power, particularly for highly crystalline compounds. Often used when DMSO fails. |
| Ethanol | 24.6 | 78 | A polar protic solvent, useful for compounds that benefit from hydrogen bonding.[5] Can be used as a co-solvent. |
| Dichloromethane (DCM) | 9.1 | 40 | Good for nonpolar compounds. Highly volatile, making it less suitable for HTS plate storage. |
Q3: How can I leverage pH to improve the solubility of my basic piperazine intermediate?
A3: Adjusting the pH is one of the most powerful and straightforward techniques for enhancing the solubility of ionizable compounds like piperazine intermediates.[7] The underlying principle is the conversion of the less soluble neutral free base into a more soluble salt form.
The Henderson-Hasselbalch equation dictates that the solubility of a weak base increases as the pH of the solution decreases below its pKa.[7] By adding a small amount of acid (e.g., HCl, TFA, or formic acid), you can protonate one or both of the basic nitrogen atoms on the piperazine ring. This protonation introduces a positive charge, creating a salt that interacts much more favorably with polar solvents like water, methanol, or ethanol.[8]
-
Practical Application: If your piperazine intermediate is poorly soluble in your reaction solvent, try adding a stoichiometric equivalent (or a slight excess) of a suitable acid. For example, adding one equivalent of HCl can form the hydrochloride salt, which often exhibits dramatically improved solubility in polar media.
The diagram below illustrates this fundamental concept.
Caption: Effect of pH on Piperazine Ionization and Solubility.
Q4: When and how should I use a co-solvent system?
A4: A co-solvent should be considered when your piperazine intermediate is not sufficiently soluble in a single solvent to achieve the desired concentration. A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent to increase the solubility of a solute.[9][10] This technique works by modifying the overall polarity of the solvent system to be more favorable for the solute.[11]
When to Use a Co-solvent:
-
When the target concentration cannot be reached in DMSO alone for HTS stock solutions.
-
When an intermediate precipitates upon addition to an aqueous or less polar reaction mixture.
-
When you need to dissolve a nonpolar compound in a polar solvent system.[12]
How to Implement a Co-solvent System:
-
Start with a Strong Solvent: First, dissolve the compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO, NMP).
-
Titrate with the Primary Solvent: Slowly add the primary reaction solvent (e.g., water, acetonitrile, or buffer) to the concentrated solution while vortexing or stirring vigorously.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The goal is to find a ratio of co-solvent to primary solvent that keeps the compound in solution at the final desired concentration.
Common co-solvent systems include DMSO/water, ethanol/water, and DMF/acetonitrile. The solubility of a compound generally increases exponentially as the co-solvent fraction increases.[12]
Troubleshooting Guides
Scenario 1: My compound precipitates immediately upon addition to the aqueous reaction buffer.
This is a classic sign of "kinetic" solubility being exceeded. Your compound was soluble in the concentrated DMSO stock but crashed out when diluted into a predominantly aqueous environment where its solubility is much lower.[13][14]
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation in assays.
Step-by-Step Solutions:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the intermediate in the reaction to a level below its aqueous solubility limit. While not always possible, it is the first variable to check.
-
Modify Buffer pH: As discussed in FAQ Q3, if your piperazine intermediate is a free base, slightly acidifying the reaction buffer can significantly increase its solubility. Perform a small-scale test to ensure the pH change does not negatively impact your reaction or assay components.
-
Introduce a Co-solvent: Adding a small percentage of a water-miscible organic solvent like ethanol, isopropanol, or acetonitrile to the aqueous buffer can increase the solubility of hydrophobic compounds.[15] Be sure to run a control to verify that the co-solvent does not interfere with the reaction.
-
Add a Surfactant: In some biological assays, a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain compound solubility without disrupting the system.[16][17]
Scenario 2: I am seeing high variability in my screening results, which I suspect is due to solubility.
Inconsistent results are often a symptom of a compound that is not fully dissolved or is precipitating over time in the stock solution or assay plate.[13] This means the actual concentration of the compound being tested is not what you think it is, and it can vary from well to well.
Diagnostic Steps & Solutions:
-
Verify Stock Solution Clarity: Before use, visually inspect your DMSO stock solutions (preferably against a dark background) for any signs of crystalline material or haziness. If precipitation is observed, gentle warming (to 30-40°C) and sonication may help redissolve the compound. However, be aware that precipitation may recur upon cooling.[6]
-
Perform a Kinetic Solubility Assay: To understand your compound's limits, perform a simple kinetic solubility measurement. This involves adding serial dilutions of your DMSO stock to the assay buffer and measuring the concentration at which precipitation occurs. This can be done visually or more accurately using techniques like nephelometry, which measures light scattering from suspended particles.[13][14] This will define the maximum soluble concentration you can reliably test.
-
Improve Stock Solution Preparation: Ensure you are following best practices for preparing stock solutions.[18][19] Use high-quality, anhydrous DMSO, ensure the compound is fully dissolved initially (using vortexing and/or sonication), and store plates sealed to prevent water absorption, which can decrease solubility.
Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment
This protocol provides a quick way to estimate the maximum soluble concentration of your intermediate in a specific aqueous buffer, which is crucial for designing reliable screening assays.[13][20]
Materials:
-
Test intermediate dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
-
Plate reader with nephelometry or UV-Vis capability (optional, for quantitative measurement).
Procedure:
-
Prepare Buffer Plate: Add 198 µL of your aqueous assay buffer to each well in a column of the 96-well plate.
-
Add Compound Stock: Using a multichannel pipette, add 2 µL of your 10 mM DMSO stock solution to the top well of the column and mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% final DMSO concentration.
-
Serial Dilution: Perform a 1:2 serial dilution down the column. Transfer 100 µL from the first well to the second, mix, then transfer 100 µL from the second to the third, and so on.
-
Incubation: Cover the plate and let it equilibrate at room temperature for 1-2 hours. This allows time for any precipitation to occur.
-
Visual Inspection: Carefully inspect the plate against a black background. The lowest concentration at which you can see visible precipitate or cloudiness is your estimated kinetic solubility limit.
-
(Optional) Quantitative Measurement: Read the plate on a nephelometer. The concentration at which the light scattering signal begins to increase significantly above the background indicates the onset of precipitation.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System
This protocol describes how to prepare a concentrated stock solution when the intermediate is insoluble in the primary solvent alone.
Materials:
-
Piperazine intermediate (solid).
-
Strong solubilizing solvent (e.g., NMP).
-
Primary solvent (e.g., Acetonitrile).
-
Volumetric flask.[21]
-
Magnetic stirrer or sonicator.
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the piperazine intermediate to make your target concentration (e.g., 50 mM).
-
Initial Dissolution: Add the smallest possible volume of the strong solvent (NMP) to the solid compound in the volumetric flask. For example, start with 10% of the final target volume.
-
Ensure Complete Dissolution: Use a magnetic stirrer or sonicator to ensure the compound is completely dissolved in the NMP. The solution should be perfectly clear.
-
Slow Addition of Primary Solvent: While stirring, slowly add the primary solvent (Acetonitrile) to the concentrated solution. Add the solvent dropwise or in small aliquots initially.
-
Monitor for Cloudiness: Watch the solution closely. If it becomes cloudy, it indicates the solubility limit in that solvent mixture is being exceeded. You may need to add slightly more NMP or reconsider the target concentration.
-
Final Volume Adjustment: If the solution remains clear, continue adding the primary solvent up to the final target volume marked on the volumetric flask.
-
Final Mixing & Storage: Cap the flask and invert several times to ensure homogeneity. Store in an appropriately sealed and labeled container.
References
-
Cosolvent - Wikipedia. Available from: [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]
-
Cosolvent. ScienceDirect. Available from: [Link]
-
Best Practices For Stock Solutions - FasterCapital. Available from: [Link]
-
Piperazine - Solubility of Things. Available from: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. Available from: [Link]
-
Whitehead, B. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 578-585. Available from: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013). Available from: [Link]
-
Piperazine - Wikipedia. Available from: [Link]
-
Piperazine | C4H10N2 - PubChem. Available from: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available from: [Link]
-
Co-solvent: Significance and symbolism. The Biorxiv. Available from: [Link]
-
Preparing Stock Solutions - PhytoTech Labs. Available from: [Link]
-
How to Make Accurate Stock Solutions - Bitesize Bio. Available from: [Link]
-
Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Available from: [Link]
-
Dr Lisa explains how cosolvents like ethanol can increase the solubility of organic chemicals in water. (2020). YouTube. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. Available from: [Link]
-
Solubilizer Agent | Excipient | Pharmaceutical drug delivery - PharmaCompass.com. Available from: [Link]
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Available from: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021). Available from: [Link]
-
How to prevent compound precipitation during flash column chromatography - Biotage. (2023). Available from: [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Available from: [Link]
-
Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
(PDF) Piperazine Derivatives as Dangerous Abused Compounds - ResearchGate. Available from: [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Available from: [Link]
-
Solvation Effects in Organic Chemistry - ACS Publications. (2022). Available from: [Link]
-
Interaction between Mixing, Chemical Reactions, and Precipitation - ResearchGate. Available from: [Link]
-
(PDF) The impact of reaction rate on the formation of flow-driven confined precipitate patterns - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. books.rsc.org [books.rsc.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. grokipedia.com [grokipedia.com]
- 12. youtube.com [youtube.com]
- 13. enamine.net [enamine.net]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. ijmsdr.org [ijmsdr.org]
- 16. materials.alfachemic.com [materials.alfachemic.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fastercapital.com [fastercapital.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. ovid.com [ovid.com]
- 21. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Abstract
For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research pipeline. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives require meticulous characterization.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of a key intermediate, tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate. We will dissect its characteristic spectral features, explaining the causal relationships between molecular structure and nuclear magnetic resonance. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, including Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR), providing a holistic framework for comprehensive characterization.
The Strategic Importance of Spectroscopic Verification
In the synthesis of complex molecules, particularly those with multiple stereocenters and functional groups, verifying the structure at each step is paramount. The title compound, this compound, possesses several key structural motifs: a bulky tert-butyloxycarbonyl (Boc) protecting group, a chiral center at the C2 position of the piperazine ring, the conformationally flexible piperazine ring itself, and a 4-chlorophenyl substituent. ¹H NMR spectroscopy is uniquely positioned as the primary tool for confirming the successful synthesis and structural integrity of this molecule, offering a detailed electronic and topological fingerprint.
Caption: Molecular structure of the target compound.
Deconstructing the ¹H NMR Spectrum: A Predictive Analysis
Before examining an experimental spectrum, a rigorous theoretical assessment allows us to predict the key signals. This predictive approach is a hallmark of an experienced analytical scientist and provides a framework for interpretation.
-
The Tert-butyl (Boc) Group: The nine equivalent protons of the tert-butyl group are chemically shielded and do not couple with other protons. This results in a large, sharp singlet, typically appearing in the upfield region of the spectrum (δ 1.4-1.5 ppm).[3][4] This signal is often the most unambiguous indicator of a successful N-Boc protection.[3] Its integration value of 9H makes it a prominent landmark.[5]
-
The 4-Chlorophenyl Group: The protons on this aromatic ring constitute an AA'BB' spin system due to the para-substitution. This typically manifests as two distinct doublets in the aromatic region (δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be slightly downfield compared to those meta to it. The characteristic ortho coupling constant (³J) is typically around 8-9 Hz.
-
The Piperazine Ring Protons: This is the most complex region of the spectrum. Due to the C2 substituent, the piperazine ring loses its plane of symmetry. The protons on each methylene group (C3, C5, and C6) become diastereotopic, meaning they are chemically and magnetically non-equivalent. Furthermore, the presence of the bulky Boc group and the 4-chlorophenyl group can lock the ring into a preferred chair conformation, leading to distinct signals for axial and equatorial protons.[6][7] This results in a series of complex multiplets in the δ 2.5-4.0 ppm range, with both geminal (²J) and vicinal (³J) couplings. Temperature-dependent NMR studies can be particularly insightful, as restricted rotation around the N-CO amide bond can cause significant peak broadening or even the appearance of multiple conformers (rotamers).[7][8]
-
The N-H Proton: The proton on the secondary amine (N4) typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by D₂O exchange, where the peak disappears from the spectrum.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Features & Rationale |
| Boc (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | 9H | Large, sharp signal in an uncrowded region; confirms Boc protection.[3][5] |
| Piperazine Protons | 2.5 - 4.0 | Multiplets (m) | 7H | Complex, overlapping signals due to diastereotopicity and conformational rigidity.[6][7] |
| Ar-H (ortho to Cl) | ~7.3 | Doublet (d) | 2H | Part of an AA'BB' system; deshielded by the electron-withdrawing Cl. |
| Ar-H (meta to Cl) | ~7.2 | Doublet (d) | 2H | Part of an AA'BB' system; less deshielded than ortho protons. |
| N-H | Variable (e.g., 2.0-3.0) | Broad Singlet (br s) | 1H | Chemical shift is highly variable; disappears upon D₂O exchange. |
Experimental Protocol & Data Acquisition
Trustworthy data begins with a robust and well-documented experimental procedure.
Workflow for NMR Analysis
Caption: Standard experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3] Ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.[9]
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving the complex multiplets of the piperazine ring.[3][9]
-
Set appropriate acquisition parameters. For a standard ¹H spectrum, 8-16 scans are typically sufficient.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[3]
-
Apply a baseline correction to obtain a flat baseline across the spectrum.[3]
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS to its known value.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants (J-values) for all split signals.
-
A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is the primary tool for structural elucidation, a multi-faceted analytical approach provides the most robust characterization. No single technique tells the whole story; instead, they provide complementary pieces of the puzzle.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry. We will compare common fragmentation techniques, namely Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), providing the experimental and theoretical basis for the observed fragmentation patterns. This document is intended to serve as a practical reference for researchers involved in the structural elucidation and quantification of related compounds.
Introduction: The Structural Context
This compound is a heterocyclic compound featuring several key functional groups that dictate its fragmentation behavior in a mass spectrometer. Understanding the lability and characteristic fragmentation of these groups is crucial for accurate structural confirmation and method development.
-
N-Boc Group (tert-butoxycarbonyl): A common amine protecting group, the N-Boc moiety is notoriously labile under acidic conditions and readily fragments in the gas phase. Its fragmentation is a primary diagnostic tool. The removal of the Boc group is often achieved with strong acids like trifluoroacetic acid (TFA)[1].
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. Ring cleavage is a common fragmentation pathway for piperazine analogues[2].
-
4-Chlorophenyl Group: The aromatic ring substituted with a chlorine atom. The presence of chlorine provides a distinct isotopic signature (35Cl/37Cl ratio of approximately 3:1), which is invaluable for identifying fragments containing this moiety.
Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this class of compounds, as the piperazine nitrogens are readily protonated[2][3].
Predicted Fragmentation Pathways
Upon protonation, typically at one of the piperazine nitrogens, the molecule ([M+H]+) becomes susceptible to fragmentation. The primary fragmentation pathways are dominated by the lability of the N-Boc group.
Major Fragmentation Channel: The N-Boc Group
The fragmentation of the tert-butoxycarbonyl (Boc) group is well-documented and proceeds through several characteristic neutral losses.[4]
-
Loss of Isobutylene (C₄H₈, 56 Da): A primary fragmentation involves the elimination of isobutylene, resulting in a carbamic acid intermediate. This is often the most abundant fragmentation pathway[4][5].
-
Loss of tert-Butyl group (C₄H₉, 57 Da): Cleavage of the C-O bond can lead to the loss of a tert-butyl radical.
-
Loss of the entire Boc group (C₅H₈O₂, 100 Da): A sequential loss of isobutylene (56 Da) and carbon dioxide (44 Da) results in a combined neutral loss of 100 Da. This is a highly diagnostic fragmentation for Boc-protected amines[4].
The initial protonation site on the carbamate group itself can influence these dissociation mechanisms[4].
Secondary Fragmentation: Piperazine Ring and Chlorophenyl Moiety
Following or competing with the fragmentation of the Boc group, the piperazine ring and its substituents will fragment.
-
Piperazine Ring Opening: Cleavage of the C-N bonds within the piperazine ring is a common pathway, leading to a variety of smaller fragment ions. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56[2].
-
Cleavage of the Chlorophenyl Group: The bond between the piperazine ring and the chlorophenyl group can cleave, leading to ions corresponding to the chlorophenylpiperazine core or the chlorophenyl cation itself. For 1-(3-chlorophenyl)piperazine (mCPP), characteristic fragment ions include m/z 154 and 140[2].
The fragmentation pathways are visualized in the diagram below.
Caption: Predicted fragmentation of this compound.
Comparative Analysis: CID vs. HCD
The choice of fragmentation technique significantly impacts the resulting tandem mass spectrum. We compare Collision-Induced Dissociation (CID), typically performed in an ion trap, with Higher-Energy Collisional Dissociation (HCD), a beam-type fragmentation method.
-
Collision-Induced Dissociation (CID): This is a resonant excitation technique where precursor ions are accelerated relatively slowly, leading to multiple low-energy collisions. This process is closer to equilibrium, favoring fragmentation pathways with the lowest energy barriers[6]. For Boc-protected compounds, CID often preferentially shows the loss of isobutylene (56 Da) as it is a very low-energy pathway. However, the "low-mass cutoff" inherent to ion trap CID can sometimes prevent the detection of smaller fragment ions, such as those from piperazine ring cleavage (e.g., m/z 56, 70)[7].
-
Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant technique where a higher amount of energy is imparted to the ions more quickly. This non-equilibrium process can access higher-energy fragmentation channels, resulting in richer spectra with more diverse fragment ions[6]. HCD is particularly advantageous for this molecule as it:
The key differences and their implications for analyzing this specific compound are summarized below.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Advantage for this Compound |
| Energy Transfer | Low-energy, multiple collisions (resonant)[6] | Higher-energy, non-resonant[6] | HCD provides richer spectra. |
| Dominant Pathway | Favors lowest energy channels (e.g., -56 Da loss)[6] | Accesses higher energy channels (e.g., -100 Da loss, ring cleavage)[6] | HCD offers more structural detail. |
| Low-Mass Cutoff | Present in ion traps, may lose small fragments[7] | No low-mass cutoff[7] | HCD is superior for detecting piperazine fragments. |
| Fragment Richness | Often simpler spectra | Generally richer, more complex spectra[6] | HCD provides more fragments for confirmation. |
Experimental Protocols
To achieve reliable and reproducible results, the following experimental setup is recommended.
Sample Preparation & LC-MS Analysis
Caption: General workflow for LC-MS/MS analysis.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working solution of 1 µg/mL by diluting the stock in the initial mobile phase (e.g., 95% Mobile Phase A).
-
Chromatography:
-
Column: Use a standard reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 5-7 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) is recommended for accurate mass measurements.
-
MS1 Scan: Acquire full scan data from m/z 100-500 to identify the [M+H]+ precursor ion (expected m/z 313.1292 for 35Cl, 315.1262 for 37Cl).
-
MS2 Scans (dd-MS2): Use data-dependent acquisition to trigger MS/MS scans on the top N most intense ions from the MS1 scan. Set the inclusion list for the expected precursor m/z values.
-
Fragmentation Comparison: Acquire two separate runs or use alternating scan events to compare CID and HCD.
-
CID: Normalized Collision Energy (NCE) of 30-35%.
-
HCD: Stepped Normalized Collision Energy (NCE) of 20, 30, 40% to capture a wide range of fragments.
-
-
Expected Data and Interpretation
The following table summarizes the key ions expected in the tandem mass spectra of this compound.
| Fragment Ion (m/z) | Proposed Formula | Description | Expected in CID | Expected in HCD |
| 313.1292 / 315.1262 | C₁₅H₂₂ClN₂O₂⁺ | [M+H]⁺ (Precursor) | - | - |
| 257.0666 / 259.0637 | C₁₁H₁₄ClN₂O₂⁺ | [M+H - C₄H₈]⁺ | High Abundance | High Abundance |
| 213.0768 / 215.0738 | C₁₀H₁₄ClN₂⁺ | [M+H - C₅H₈O₂]⁺ | Moderate Abundance | High Abundance |
| 196.0741 / 198.0712 | C₁₀H₁₃ClN⁺ | Deprotonated Chlorophenylpiperazine | Low Abundance | Moderate Abundance |
| 111.0080 / 113.0050 | C₆H₄Cl⁺ | Chlorophenyl cation | Low Abundance | Moderate Abundance |
| 70.0657 | C₄H₈N⁺ | Piperazine ring fragment | Low / Not Observed | Moderate Abundance |
| 56.0500 | C₃H₆N⁺ | Piperazine ring fragment | Low / Not Observed | Moderate Abundance |
Conclusion and Recommendations
The mass spectrometric fragmentation of this compound is primarily driven by the facile cleavage of the N-Boc protecting group, yielding characteristic neutral losses of 56 Da and 100 Da. Subsequent fragmentation of the piperazine and chlorophenyl moieties provides further structural confirmation.
For comprehensive structural elucidation, HCD is the recommended fragmentation technique . Its ability to generate a wider range of fragment ions, including critical low-mass reporters from the piperazine ring, provides a more confident identification compared to CID[6][7]. While CID is effective for observing the primary, low-energy loss of isobutylene, it may fail to provide the complete structural picture. For quantitative applications (e.g., MRM on a triple quadrupole), transitions based on the highly abundant loss of 56 Da (313 -> 257) or 100 Da (313 -> 213) are excellent choices.
This guide provides a robust framework for the analysis of this compound and can be adapted for other N-Boc protected piperazine derivatives, aiding researchers in drug development and quality control.
References
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012). National Institutes of Health. [Link]
-
Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (2011). Semantic Scholar. [Link]
-
Difference between HCD and CID collision induced dissociations?. (2019). Stack Exchange. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]
-
CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. (2020). National Institutes of Health. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2017). ResearchGate. [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Piperazine Structures
The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of top-selling small molecule drugs.[1] Its prevalence stems from its utility as a versatile scaffold that can influence a molecule's physicochemical properties, such as basicity and hydrophilicity, and arrange pharmacophoric groups in the correct orientation for target engagement.[2] For drug development professionals, an unambiguous understanding of the three-dimensional structure of these molecules is not just advantageous; it is imperative for elucidating structure-activity relationships (SAR) and enabling rational, structure-based drug design.[3]
X-ray crystallography stands as the definitive method for determining the solid-state atomic arrangement of substituted piperazines, providing high-resolution insights into conformational preferences, intermolecular interactions, and crystal packing. This guide offers a comparative analysis of crystallization methodologies, a detailed experimental workflow, and a review of software essential for the structural elucidation of this critical heterocyclic motif.
The Conformational Landscape of the Piperazine Ring
The six-membered piperazine ring is not planar. It predominantly adopts three distinct puckering conformations: the low-energy chair , the higher-energy boat , and the intermediate twisted-boat .[4][5] Analysis of the Cambridge Structural Database (CSD) reveals a strong preference for the thermodynamically favored chair conformation, which accounts for approximately 85% of observed structures in the solid state.[4]
However, this preference is not absolute. The boat conformation can be induced, for instance, when both nitrogen atoms chelate a metal center.[6] Furthermore, significant steric strain, such as allylic strain between substituents and protecting groups on the ring, can force the piperazine into a twist-boat conformation to alleviate unfavorable interactions.[1] The nature and position of substituents, along with intermolecular forces like hydrogen bonding, play a crucial role in dictating the final observed conformation and the overall crystal packing.[7][8][9]
Caption: Key conformations of the piperazine ring and factors influencing them.
A Comparative Guide to Crystallization Techniques
Obtaining high-quality single crystals suitable for diffraction is the most critical and often the most challenging step in the crystallographic workflow.[3] For piperazine derivatives, which can be highly polar and sometimes hygroscopic, the choice of method is paramount.[8][10] The goal is to achieve a state of slow, controlled supersaturation, allowing molecules to assemble into a well-ordered lattice.[11]
Here, we compare the three most common solution-based crystallization techniques.
| Technique | Principle | Advantages for Piperazine Derivatives | Disadvantages & Considerations |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[3] | - Simple to set up. - Effective for moderately soluble, non-volatile compounds. | - Difficult to control the rate of evaporation precisely. - May not be suitable for highly volatile solvents or thermally unstable compounds. |
| Vapor Diffusion | A concentrated solution of the compound (in a volatile solvent) is sealed in a chamber with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.[3] | - Excellent control over the rate of supersaturation. - Requires only a small amount of material. - Effective for a wide range of compounds, including polar molecules. | - Requires careful selection of a miscible solvent/anti-solvent pair.[11] - Can take longer than other methods. |
| Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[3][11] | - Highly effective for compounds with a steep solubility-temperature gradient. - The cooling rate can be precisely controlled. | - Risk of rapid precipitation or "oiling out" if cooled too quickly.[12] - Requires the compound to be stable at elevated temperatures. |
Causality in Method Selection: The choice of technique is dictated by the physicochemical properties of the specific piperazine derivative. For a highly polar derivative with good solubility in ethanol but poor solubility in diethyl ether, a vapor diffusion setup (ethanol solution, ether anti-solvent) is a logical starting point. For a compound that shows a significant increase in solubility in hot acetonitrile, slow cooling would be the preferred method. The key is to create a gentle path into the metastable zone of the solubility diagram, avoiding the labile zone where rapid, uncontrolled nucleation leads to microcrystalline powder.[13]
Validated Experimental Workflow for Structure Determination
This section outlines a self-validating protocol for the single-crystal X-ray diffraction analysis of a novel substituted piperazine derivative. The workflow is designed to ensure data integrity and a chemically sensible final structure.
Caption: Standard workflow for single-crystal X-ray crystallography analysis.
Step-by-Step Methodology
-
Material Purification & Preparation:
-
Rationale: The purity of the starting material is the single most important factor for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.[11]
-
Protocol: Purify the substituted piperazine derivative using an appropriate technique (e.g., column chromatography, recrystallization). Verify purity (>98%) by NMR and LC-MS. Ensure the material is thoroughly dried to remove residual solvents.
-
-
Crystallization (Refer to Section 2):
-
Rationale: To grow diffraction-quality crystals (typically 0.1-0.3 mm) with well-defined faces and no visible defects.[11]
-
Protocol: Perform a crystallization screen using various solvents and techniques as outlined in the comparative guide. For a model compound, N-benzyl-N'-phenylpiperazine, a slow evaporation from an ethanol/ethyl acetate solution is a common starting point.[3] Set up trials in clean, dust-free vials and leave them undisturbed in a vibration-free location. Monitor for crystal growth over several days.
-
-
Crystal Mounting:
-
Rationale: To select a suitable single crystal and mount it in the X-ray beam while protecting it from the environment.
-
Protocol: Under a microscope, select a well-formed, transparent crystal. Using a cryo-loop, carefully pick up the crystal along with a small amount of mother liquor or protective cryo-oil. Immediately place the loop in the cold nitrogen stream (typically 100 K) on the diffractometer's goniometer head. The rapid cooling vitrifies the surrounding solvent and minimizes thermal vibrations during data collection, leading to higher quality data.[3]
-
-
Data Collection:
-
Rationale: To measure the intensities and positions of a comprehensive set of diffracted X-ray beams.
-
Protocol: Mount the crystal on the diffractometer. Perform an initial screening to determine the crystal quality and unit cell parameters. Based on the crystal system and symmetry, devise a data collection strategy to measure a complete, redundant dataset. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Data Processing and Structure Solution:
-
Rationale: To integrate the raw diffraction images to obtain a list of reflection intensities (hkl file) and to determine the initial positions of the atoms (the phasing problem).
-
Protocol: Use software to integrate the raw data, apply corrections (e.g., for absorption), and determine the space group.[14] The resulting files are then used with a structure solution program, which typically employs "direct methods" to solve the phase problem and generate an initial electron density map.[3]
-
-
Structure Refinement:
-
Rationale: To optimize the initial atomic model to achieve the best possible fit with the experimental diffraction data.
-
Protocol: The initial atomic coordinates are refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters (describing atomic vibrations) to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.[15]
-
-
Structure Validation (Self-Validation System):
-
Rationale: To ensure the final structure is chemically reasonable and free of errors. This is a critical step for trustworthiness.
-
Protocol: The refined structure is validated using tools like PLATON or the validation tools within software suites.[15][16] Key metrics to check include:
-
R-factor: A measure of the agreement between the model and the data (typically < 0.05 for a good structure).
-
Goodness-of-Fit (GooF): Should be close to 1.
-
Residual Electron Density: The difference map should be largely featureless.
-
Bond Lengths and Angles: Must conform to expected chemical values. The Cambridge Structural Database (CSD) can be used for comparison.[16]
-
-
Comparative Analysis of Crystallographic Software
Several excellent software packages are available for processing diffraction data and refining crystal structures. The choice often depends on user experience and specific challenges presented by the structure.
| Software Suite | Key Features | Typical Use Case | Learning Curve |
| SHELX (via ShelXle or Olex2 GUI) | - The industry standard for small molecule structure solution and refinement.[14] - Powerful and robust algorithms. - Widely supported and documented. | Routine structure determination of well-behaved crystals. Essential for publication-quality results. | Moderate (GUI helps significantly). |
| CRYSTALS | - Integrated package for refinement and analysis.[15] - Strong graphical interface and built-in guidance for novice users. - Good tools for handling twinning and disorder. | Excellent for both routine analysis and for teaching crystallography. A good choice for structures with known difficulties. | Low to Moderate. |
| Olex2 | - Modern, user-friendly graphical interface. - Integrates various refinement programs (like ShelXL). - Excellent visualization and reporting tools. | A popular choice for everyday use, combining ease of use with the power of underlying programs like SHELX. | Low. |
Conclusion
The structural elucidation of substituted piperazines by X-ray crystallography is an indispensable component of modern drug discovery. While the process can be challenging, a systematic approach grounded in a solid understanding of crystallization principles and refinement techniques can consistently yield high-quality, unambiguous structural data. By carefully selecting crystallization methods based on the compound's properties, following a validated experimental workflow, and utilizing modern software for analysis, researchers can gain the atomic-level insights needed to drive the next generation of piperazine-based therapeutics.
References
- CRYSTALS - Chemical Crystallography. University of Oxford.
- Structures of piperazine, piperidine and morpholine.
- Structures of piperazine, piperidine and morpholine. IUCr Journals.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
- Crystallography Software. RCSB PDB.
- Crystallography Software.
- Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramid
- Structures of piperazine, piperidine and morpholine.
- Crystallographic software list. IUCr.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH.
- X-Ray Crystallography - Software. Purdue University.
- A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Crystalliz
- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Methods for Crystal Production of natural compounds; a review of recent advancements.
- Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimiz
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Conformational analysis of 2-substituted piperazines. PubMed.
- Structures of piperazine, piperidine and morpholine. PubMed.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Piperazine skeleton in the structural modification of n
- Crystal Growing Tips and Methods. University of Pennsylvania.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Structures of piperazine, piperidine and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 15. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 16. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
A Senior Application Scientist's Guide to Arylpiperazine Intermediates: A Comparative Analysis of tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Abstract
The 2-arylpiperazine motif is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous central nervous system (CNS) active agents and other therapeutic compounds.[1] The synthesis of these chiral structures necessitates a robust and carefully considered strategy, particularly regarding the choice of nitrogen protecting groups which dictates reaction compatibility, yield, and scalability. This guide presents an in-depth comparative analysis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate , a key intermediate, benchmarked against its most common alternative, the N-Cbz protected analogue. We will dissect the synthetic pathways, provide validated experimental protocols, and offer a data-driven framework for selecting the optimal intermediate based on the specific demands of a drug development campaign, from bench-scale discovery to process chemistry.
Introduction: The Strategic Importance of Protecting Groups in 2-Arylpiperazine Synthesis
The piperazine ring's symmetrical nature, with two secondary amines, presents a classic synthetic challenge: how to achieve selective functionalization at one nitrogen atom (N4) while the other (N1) is engaged in the core structure.[2][3] This is accomplished through the use of protecting groups. The choice of this group is not trivial; it is a critical decision that influences the entire synthetic route. An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable (robust) to a wide range of reaction conditions planned for downstream steps.
-
Easy to remove in high yield under conditions that do not compromise the integrity of the final molecule.
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[2][4]
The tert-butyloxycarbonyl (Boc) group has become a workhorse in this field due to its stability to basic and nucleophilic conditions and its straightforward removal with acid.[3][4] However, its acid lability is also its primary drawback, rendering it unsuitable for syntheses involving acid-sensitive functional groups. This is where alternatives, chiefly the benzyloxycarbonyl (Cbz) group, become essential. The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[2][5]
This guide will use the synthesis of 2-(4-chlorophenyl)piperazine derivatives as a platform to compare the practical implications of choosing Boc versus Cbz protection.
The Benchmark: N-Boc Protection Strategy
The use of this compound is a standard approach for introducing the 2-(4-chlorophenyl)piperazine moiety. The Boc group provides robust protection during subsequent N4-alkylation or arylation reactions, which are commonly achieved via methods like reductive amination or Buchwald-Hartwig coupling.[6][7]
Representative Synthesis Workflow
The synthesis of the C2-arylpiperazine core can be approached in several ways. A common method involves the construction of the ring from a chiral 1,2-diamine precursor. The subsequent protection of the N1-nitrogen with the Boc group is a critical step.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Piperazine Enantiomers: The Case of Cetirizine
Introduction: The Piperazine Scaffold and the Imperative of Chirality
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to modulate physicochemical properties have cemented its status as a privileged scaffold in a multitude of blockbuster drugs.[3][4] However, the true pharmacological potential of piperazine derivatives is often unlocked only when we consider the three-dimensional arrangement of their atoms— a concept known as stereochemistry.
Many piperazine-based drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different biological activities, from therapeutic efficacy to toxicity.[5] This guide provides an in-depth technical comparison of piperazine enantiomers, using the well-documented case of the second-generation antihistamine cetirizine to illustrate the critical importance of stereoisomerism in drug design and development. We will delve into the differential pharmacology, supporting experimental data, and the methodologies used to discern these crucial differences.
Cetirizine: A Tale of Two Enantiomers
Cetirizine, widely known by its brand name Zyrtec®, is a potent and selective antagonist of the histamine H1 receptor, used to treat allergic conditions such as rhinitis and urticaria.[6][7] It is a racemic mixture, composed of a 1:1 ratio of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine (dextrocetirizine).[8][9]
A deeper pharmacological investigation reveals that the therapeutic effects of racemic cetirizine are almost exclusively attributable to one of its enantiomers, levocetirizine.[8][10] This makes the cetirizine enantiomeric pair an excellent model for understanding the principles of stereoselectivity in drug action.
Comparative Biological Activity: Levocetirizine vs. Dextrocetirizine
The differential activity of cetirizine enantiomers is most evident in their interaction with the primary biological target, the histamine H1 receptor.
In Vitro Receptor Binding Affinity
Radioligand binding assays are a fundamental tool for quantifying the affinity of a drug for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.
Experimental data clearly demonstrates the stereoselective binding of cetirizine enantiomers to the histamine H1 receptor:
| Compound | Histamine H1 Receptor Binding Affinity (Ki, nM) |
| Racemic Cetirizine | ~6 nM[11] |
| Levocetirizine ((R)-enantiomer) | ~3 nM[11] |
| Dextrocetirizine ((S)-enantiomer) | ~100 nM[11] |
Table 1: Comparative Histamine H1 Receptor Binding Affinities of Cetirizine and its Enantiomers.
As the data indicates, levocetirizine possesses a significantly higher affinity for the H1 receptor—approximately 33-fold greater than that of dextrocetirizine.[11] This pronounced difference in binding affinity is the molecular basis for the observation that levocetirizine is the eutomer (the pharmacologically active enantiomer), while dextrocetirizine is the distomer (the less active enantiomer).[8]
Experimental Protocols
Protocol 1: Chiral Separation of Cetirizine Enantiomers by HPLC
Objective: To separate and quantify the (R) and (S) enantiomers of cetirizine from a racemic mixture.
Rationale: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used method for resolving enantiomers. The CSP contains a chiral selector that interacts differentially with each enantiomer, leading to different retention times and thus, separation.
Materials:
-
Racemic cetirizine standard
-
HPLC-grade methanol, acetonitrile, and water
-
Triethylamine (TEA) and trifluoroacetic acid (TFA) for mobile phase modification
-
Chiral HPLC column (e.g., Chiralpak AD-H or a protein-based column like α1-acid glycoprotein)[5][12]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as recommended for the specific chiral column. A common mobile phase for polysaccharide-based columns consists of a mixture of hexane/isopropanol or methanol/acetonitrile with small amounts of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% TEA) to improve peak shape.
-
Sample Preparation: Dissolve a known concentration of racemic cetirizine in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: Isocratic elution with a pre-determined solvent mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm[5]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Two distinct peaks corresponding to the two enantiomers will be observed.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation (Rs > 1.5 is generally desired).
-
The peak area of each enantiomer can be used to determine the enantiomeric excess (% ee) in a non-racemic sample.
-
Protocol 2: In Vitro Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of levocetirizine and dextrocetirizine for the human histamine H1 receptor.
Rationale: This competitive radioligand binding assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the H1 receptor. This provides a direct measure of the compound's receptor affinity.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a potent H1 antagonist).[13]
-
Test compounds: Levocetirizine and dextrocetirizine at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[13]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following for each test compound concentration:
-
Total Binding: Membrane preparation + [³H]-mepyramine.
-
Non-specific Binding: Membrane preparation + [³H]-mepyramine + non-specific binding control.
-
Competitive Binding: Membrane preparation + [³H]-mepyramine + test compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Confirmation: The Histamine-Induced Wheal and Flare Test
To translate the in vitro findings to a physiological response, the histamine-induced wheal and flare test is a standard in vivo model for assessing antihistamine activity in humans.
In a randomized, double-blind, crossover study, healthy volunteers were administered levocetirizine (5 mg), dextrocetirizine (5 mg), racemic cetirizine (10 mg), or a placebo.[10] The antihistaminic effect was measured by challenging the subjects with intradermal histamine injections and measuring the resulting wheal (swelling) and flare (redness) responses.
The results showed that both levocetirizine and racemic cetirizine significantly inhibited the histamine-induced wheal and flare response, while dextrocetirizine showed no significant antihistaminic effect compared to placebo.[10] This in vivo data corroborates the in vitro binding affinities, confirming that levocetirizine is the primary contributor to the antihistaminic activity of racemic cetirizine.
Pharmacokinetic Profile: Another Layer of Differentiation
The pharmacokinetic profiles of the enantiomers—how the body absorbs, distributes, metabolizes, and excretes them—also show notable differences. Levocetirizine has a smaller apparent volume of distribution (0.41 L/kg) compared to dextrocetirizine (0.60 L/kg).[8] Furthermore, the non-renal clearance of levocetirizine is significantly lower than that of dextrocetirizine.[8] Importantly, levocetirizine does not undergo racemization (conversion to its other enantiomer) in the body.[8]
Visualizing the Concepts
Caption: Workflow for the chiral separation and comparative biological evaluation of cetirizine enantiomers.
Caption: Differential interaction of cetirizine enantiomers with the histamine H1 receptor.
Conclusion: A Rationale for Chiral Switching
The comprehensive comparison of levocetirizine and dextrocetirizine provides a compelling case for the importance of stereochemistry in drug development. The data unequivocally demonstrates that the antihistaminic activity of racemic cetirizine resides in the (R)-enantiomer, levocetirizine. This understanding offers a clear rationale for the development of levocetirizine as a single-enantiomer drug, a practice known as "chiral switching".[8] By isolating the eutomer, it is possible to administer a lower therapeutic dose, potentially reducing the metabolic load on the patient and minimizing the risk of off-target effects that could be associated with the distomer.
For researchers and drug development professionals, the case of cetirizine serves as a powerful reminder that a deep understanding of stereopharmacology is not merely an academic exercise but a critical component of designing safer and more effective medicines. The careful and objective comparison of enantiomeric pairs, supported by robust experimental data, is essential for unlocking the full therapeutic potential of chiral molecules.
References
-
Cetirizine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separation of cetirizine by capillary electrophoresis. Electrophoresis, 27(12), 2376–2385. [Link]
-
Tillement, J. P., Testa, B., & Brée, F. (2003). Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists. Biochemical pharmacology, 66(7), 1123–1126. [Link]
-
Qu, H., Geng, J., & Qu, G. (2004). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 8(2), 200–204. [Link]
-
Prukała, D., Ginter, J., Wiczling, P., & Markuszewski, M. J. (2020). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. Molecules (Basel, Switzerland), 25(12), 2919. [Link]
-
Caballero, J., Gonzalez, D., Cousido-Siah, A., Mitschler, A., Podjarny, A., & Gago, F. (2020). Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. Journal of computer-aided molecular design, 34(7), 773–787. [Link]
-
Caballero, J., Gonzalez, D., Cousido-Siah, A., Mitschler, A., Podjarny, A., & Gago, F. (2020). Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. ProQuest. [Link]
-
Tillement, J. P., Testa, B., & Brée, F. (2003). Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists. Biochemical Pharmacology, 66(7), 1123-1126. [Link]
-
Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current medicinal chemistry, 15(21), 2173–2191. [Link]
-
Enantiomers Evaluation Cetirizine. (n.d.). In Scribd. Retrieved January 10, 2026, from [Link]
-
Devalia, J. L., De Vos, C., Hanotte, F., & Baltes, E. (2001). Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine-induced nasal response in healthy adult volunteers. Allergy, 56(4), 339–343. [Link]
- Processes for the synthesis of levocetirizine and intermediates for use therein. (n.d.). In Eureka.
-
Adachi, T., Hori, D., Mori, M., Tsubotani, M., Asano, T., & Nakahata, N. (2018). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. Biological & pharmaceutical bulletin, 41(10), 1529–1537. [Link]
-
Park, J. H., Kim, K. H., & Lee, W. (1998). Enantioselective determination of cetirizine in human urine by HPLC. Journal of pharmaceutical and biomedical analysis, 17(4-5), 879–884. [Link]
- Processes for the synthesis of levocetirizine and intermediates for use therein. (n.d.). In Google Patents.
-
Chemical structure of cetirizine. The asterix denote the chiral center. (n.d.). In ResearchGate. Retrieved January 10, 2026, from [Link]
-
Processes for the synthesis of levocetirizine and intermediates for use therein. (n.d.). In Justia Patents. Retrieved January 10, 2026, from [Link]
-
Levocetirizine vs. cetirizine: An evidence-based differentiation by pharmacology and clinics. (n.d.). In ResearchGate. Retrieved January 10, 2026, from [Link]
-
Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine-induced nasal response in healthy adult volunteers. (n.d.). In ResearchGate. Retrieved January 10, 2026, from [Link]
-
Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine‐induced nasal response in healthy adult volunteers. (n.d.). In Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Is there any advantage to taking levocetirizine (levocetirizine) versus cetirizine (cetirizine)? (n.d.). In Dr.Oracle. Retrieved January 10, 2026, from [Link]
-
Comparative efficacy of cetirizine and levocetirizine in chronic idiopathic urticaria. (n.d.). In ResearchGate. Retrieved January 10, 2026, from [Link]
-
Grant, J. A., Riethuisen, J. M., Moulaert, B., & Rihoux, J. P. (2002). Twenty-four-hour activity and consistency of activity of levocetirizine and desloratadine in the skin. Allergy, 57(6), 487–492. [Link]
- Preparation method of levocetirizine. (n.d.). In Google Patents.
-
Levocetirizine – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved January 10, 2026, from [Link]
-
cetirizine. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 10, 2026, from [Link]
-
Lee, C. F., Sun, H. L., Lu, K. H., & Lue, K. H. (2009). The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis. Pediatric allergy and immunology : official publication of the European Society of Pediatric Allergy and Immunology, 20(5), 493–499. [Link]
-
Cetirizine. (n.d.). In StatPearls - NCBI Bookshelf. Retrieved January 10, 2026, from [Link]
-
"In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). (1989). Allergologia et immunopathologia, 17(2), 85–93. [Link]
-
Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]
-
Cetirizine. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Sun, P., Wang, C., & Sun, Z. (2015). Separation and identification of cetirizine enantiomers in human urine by capillary electrophoresis and circular dichroism independent of their standards. Journal of separation science, 38(18), 3162–3167. [Link]
-
Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). In Creative Biolabs. Retrieved January 10, 2026, from [Link]
-
Grant, J. A., Riethuisen, J. M., Moulaert, B., & Rihoux, J. P. (2001). A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers. Allergy, 56(2), 128–134. [Link]
-
ANTIHISTAMINIC ACTIVITY MODELS. (n.d.). In ResearchGate. Retrieved January 10, 2026, from [Link]
-
Histamine H1 Receptor Assay. (n.d.). In Innoprot GPCR Functional Assays. Retrieved January 10, 2026, from [Link]
-
dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.). Retrieved January 10, 2026, from [Link]
-
Binding of histamine to the H1 receptor—a molecular dynamics study. (n.d.). In ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111205247A - Preparation method of levocetirizine - Google Patents [patents.google.com]
- 5. Enantioselective determination of cetirizine in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetirizine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine‐induced nasal response in healthy adult volunteers | Semantic Scholar [semanticscholar.org]
- 10. Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine-induced nasal response in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cetirizine - Wikipedia [en.wikipedia.org]
- 12. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comparative Guide to the Structure-Activity Relationship of Chlorophenylpiperazines
For researchers, scientists, and drug development professionals navigating the complex landscape of neuropsychopharmacology, the chlorophenylpiperazine scaffold represents a critical pharmacophore. Its derivatives have yielded a diverse array of compounds targeting key monoaminergic systems, including serotonin and dopamine receptors and transporters. Understanding the nuanced relationship between the structure of these molecules and their biological activity is paramount for the rational design of novel therapeutics with improved potency, selectivity, and metabolic stability.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of chlorophenylpiperazine analogues. We will dissect the impact of chlorine substitution patterns on the phenyl ring and explore how modifications to the piperazine moiety influence interactions with crucial central nervous system targets. This analysis is supported by experimental data and detailed protocols to empower your research endeavors.
The Chlorophenylpiperazine Core: A Privileged Scaffold
The 1-(chlorophenyl)piperazine structure is a cornerstone in medicinal chemistry, most notably as the active metabolite of several clinically used drugs, such as the antidepressant trazodone.[1][2][3] The inherent properties of the piperazine ring, including its basicity and ability to engage in hydrogen bonding, combined with the lipophilic and electronically modified phenyl ring, create a versatile platform for modulating biological activity.[4]
Phenyl Ring Substitution: The Critical Role of Chlorine Placement
The position of the chlorine atom on the phenyl ring—ortho (2-Cl), meta (3-Cl), or para (4-Cl)—profoundly influences the pharmacological profile of the parent molecule. This substitution pattern dictates the electronic distribution and steric bulk of the phenyl ring, thereby altering its interaction with the binding pockets of target proteins.
Comparative Receptor Binding Affinities
meta-Chlorophenylpiperazine (mCPP) is the most extensively studied isomer and generally exhibits broad-spectrum activity at multiple serotonin receptors.[4][5] It has a notable affinity for 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors, often with Ki values in the nanomolar range.[5] For instance, mCPP displays a Ki of approximately 100 nM at 5-HT receptors in rat cortex membranes.[6] Its affinity for dopamine receptors is generally lower, with a Ki greater than 10,000 nM for D2 receptors.[6]
para-Chlorophenylpiperazine (pCPP) is reported to have serotonergic effects, likely acting as a non-selective serotonin receptor agonist and/or releasing agent.[7]
Data for ortho-chlorophenylpiperazine (oCPP) is less abundant in comparative studies. However, its inclusion in SAR analyses is crucial for a complete understanding of the steric and electronic effects of chlorine placement.
Table 1: Comparative Binding Affinities (Ki, nM) of Chlorophenylpiperazine Isomers at Serotonin and Dopamine Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | Reference |
| m-Chlorophenylpiperazine (mCPP) | ~100 | ~50-200 | ~20-100 | >10,000 | [4][5][6] |
| p-Chlorophenylpiperazine (pCPP) | Data not readily available in comparative format | Data not readily available in comparative format | Data not readily available in comparative format | Data not readily available in comparative format | [7] |
| o-Chlorophenylpiperazine (oCPP) | Data not readily available in comparative format | Data not readily available in comparative format | Data not readily available in comparative format | Data not readily available in comparative format |
Piperazine Ring Substitutions: Fine-Tuning Activity and Selectivity
Modification of the N4 position of the piperazine ring offers a powerful strategy to modulate the pharmacological profile of chlorophenylpiperazine analogues. These substitutions can influence potency, selectivity, and pharmacokinetic properties.
N-Alkylation and Arylalkylation
N-alkylation of the piperazine ring can significantly impact receptor affinity and functional activity. For instance, the addition of a phenethyl group to 1-(3-chlorophenyl)piperazine was found to dramatically increase affinity for the dopamine transporter (DAT), yielding a highly selective DAT ligand.[8] This highlights the importance of exploring substitutions at this position to shift the target profile from primarily serotonergic to dopaminergic.
dot
Caption: Workflow for a typical radioligand binding assay.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of chlorophenylpiperazine analogues in a system that mimics hepatic metabolism.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test compound. Pre-incubate for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
dot
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Directions
The chlorophenylpiperazine scaffold continues to be a fertile ground for the discovery of novel CNS-acting agents. A systematic exploration of the structure-activity relationships is essential for guiding the design of compounds with optimized pharmacological profiles. This guide has provided a comparative framework for understanding the impact of substitutions on the phenyl and piperazine rings, supported by experimental protocols to empower your research.
Future research should focus on obtaining comprehensive, comparative binding data for a wide range of chlorophenylpiperazine isomers and analogues across a diverse panel of CNS targets. Furthermore, elucidating the detailed metabolic pathways of less-studied isomers will be crucial for developing compounds with improved pharmacokinetic properties. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of the next generation of chlorophenylpiperazine-based therapeutics.
References
-
Samanin, R., et al. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International, 3(3-4), 239-244. [Link]
- Guidechem. (n.d.). How to Prepare (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine?. FAQ. Retrieved from a relevant chemical supplier's website.
-
Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Biological Psychiatry, 25(5), 569-575. [Link]
- Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- Reddy, P. V. G., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 9(3), 1331-1338.
- ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE synthesis. Retrieved from a relevant chemical supplier's website.
-
Gobbi, G., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]
-
Poleszak, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7354. [Link]
- Patel, P. R., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 17-22.
-
Leopoldo, M., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(23), 5727. [Link]
-
Nikolic, K., et al. (2008). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 341(6), 361-369. [Link]
-
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
- Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl.
- Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575.
-
Wikipedia. (n.d.). para-Chlorophenylpiperazine. Retrieved from [Link]
- van Laar, M. W., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 307-315.
-
Lever, J. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6920-6922. [Link]
-
Wikipedia. (n.d.). Trazodone. Retrieved from [Link]
-
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]
-
Taylor, D. P., et al. (1987). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 26(8), 1085-1090. [Link]
Sources
- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Trazodone - Wikipedia [en.wikipedia.org]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing CAS 769944-39-0
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of chemical research and drug development, the unambiguous identification and purity assessment of compounds are paramount. This guide provides an in-depth, practical approach to the cross-referencing of spectral data for the research chemical tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate (CAS 769944-39-0) . While this specific compound is not widely documented in public spectral libraries, this guide will equip you with the methodology to confidently approach its characterization by leveraging data from structural analogues and understanding the landscape of available spectral databases.
The Challenge: A Sparsely Documented Compound
A preliminary search for CAS 769944-39-0 across prominent public spectral databases reveals a significant data gap. This is not an uncommon scenario for novel or specialized research chemicals. However, the absence of a direct spectral match does not preclude its structural verification. By dissecting the molecule into its core functional components—a Boc-protected piperazine ring and a 4-chlorophenyl group —we can predict its spectral characteristics and strategically search for relevant comparative data.
Predicted Spectral Fingerprint of CAS 769944-39-0
A detailed analysis of spectral data for N-Boc protected amines and monosubstituted benzene derivatives allows for an educated prediction of the key spectral features of this compound.[1]
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (~3:1 ratio for M+ and M+2 peaks).[2][3] Key fragmentation patterns would likely involve the loss of the tert-butyl group, the entire Boc group, and cleavage of the piperazine ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is a powerful tool for confirming the presence of the N-Boc protecting group.[1] A prominent singlet, integrating to 9 protons, is expected in the upfield region (typically δ 1.4-1.5 ppm), corresponding to the magnetically equivalent protons of the tert-butyl group.[1] The aromatic protons on the chlorophenyl ring will likely appear in the δ 7.0-7.5 ppm region.[4][5] Due to the para-substitution, a pattern of two doublets is anticipated. The protons on the piperazine ring will present as a series of multiplets in the aliphatic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the Boc group, including the quaternary carbon at ~80 ppm and the methyl carbons around 28 ppm. The aromatic carbons of the chlorophenyl ring will resonate in the δ 110-160 ppm range.[6][7] The carbon bearing the chlorine atom will have a distinct chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the Boc group, typically around 1690-1700 cm⁻¹.[8] C-H stretching vibrations from the aromatic and aliphatic portions will also be present. The presence of the C-Cl bond will result in absorptions in the fingerprint region.[9]
A Systematic Workflow for Spectral Cross-Referencing
When faced with a compound with limited public spectral data, a systematic approach is crucial. The following workflow outlines a logical progression from direct searching to comparative analysis using structural analogues.
Caption: A workflow for spectral cross-referencing of sparsely documented compounds.
Comparative Guide to Spectral Databases
The choice of spectral database is critical. Below is a comparison of public and commercial options in the context of characterizing CAS 769944-39-0.
Table 1: Public Spectral Databases
| Database | Strengths | Weaknesses for CAS 769944-39-0 |
| Spectral Database for Organic Compounds (SDBS) | Free access, variety of spectra (MS, NMR, IR, Raman, ESR).[10][11] | Limited compound coverage; no direct hit for the target compound. |
| NIST Chemistry WebBook | Authoritative source for thermochemical and spectral data.[12][13] | Primarily focused on well-characterized, common compounds; no data for the target. |
| PubChem | Extensive compound database with links to literature and some spectral data.[14][15] | Spectral data is often linked from other sources and can be incomplete. |
| Human Metabolome Database (HMDB) | Useful for specific metabolic research, contains some spectral data.[16] | Not relevant for this synthetic research chemical. |
Table 2: Commercial Spectral Databases
| Database | Key Features | Suitability for CAS 769944-39-0 |
| Wiley's KnowItAll Spectral Library | World's largest collection of reference spectra (IR, MS, NMR, Raman, UV-Vis).[17][18][19] | High probability of finding spectra for structurally similar compounds, aiding in prediction. |
| Bio-Rad's KnowItAll Solutions | Integrated software and database packages with advanced search and analysis tools.[20][21][22] | Powerful for in-depth analysis and comparison, even without a direct hit. |
| SpectraBase | Large, searchable database with spectra from various sources, including commercial libraries.[23][24] | Good for broad searches and may contain data from less common sources. |
Exemplar Experimental Protocol: ¹H NMR Spectroscopy
For ultimate confirmation, acquiring experimental data is essential.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
Sample of CAS 769944-39-0 (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry NMR tube using a pipette.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Conclusion
The structural verification of a research chemical like CAS 769944-39-0, for which public spectral data is scarce, requires a multi-faceted and logical approach. By predicting the spectral features based on its constituent chemical moieties, leveraging spectral data of structural analogues from comprehensive databases, and, where possible, acquiring experimental data, researchers can confidently ascertain the identity and purity of their compounds. While public databases provide a valuable starting point, commercial spectral libraries offer a more extensive resource for challenging characterizations. This guide serves as a framework for navigating the complexities of spectral cross-referencing, ensuring the integrity and reliability of your research endeavors.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]
- 5. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 12. Benzene, chloro- [webbook.nist.gov]
- 13. Benzene, chloro- [webbook.nist.gov]
- 14. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chlorobenzene | C6H5Cl | CID 7964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. hmdb.ca [hmdb.ca]
- 17. KnowItAll IR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 20. selectscience.net [selectscience.net]
- 21. labcompare.com [labcompare.com]
- 22. bbhegdecollege.com [bbhegdecollege.com]
- 23. spectrabase.com [spectrabase.com]
- 24. spectrabase.com [spectrabase.com]
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate vs tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
An In-Depth Comparative Guide for Medicinal Chemists: Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate vs. tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Introduction: A Tale of Two Isomers
In the landscape of medicinal chemistry, the arylpiperazine scaffold is a cornerstone, integral to the structure of numerous drugs targeting the central nervous system (CNS).[1][2] These structures are particularly recognized for their interaction with aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[3][4] This guide delves into a nuanced comparison of two closely related building blocks: this compound and tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate.
While differing only in the position of the 4-chlorophenyl substituent on the piperazine ring, this isomeric distinction introduces profound differences in stereochemistry, synthetic accessibility, and ultimately, their utility in drug discovery. The 4-aryl isomer represents the classical, widely explored N-arylpiperazine motif. In contrast, the 2-aryl isomer introduces a chiral center and presents a sterically distinct alpha-aryl amine structure, opening avenues for novel structure-activity relationship (SAR) explorations. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their structural differences, synthetic strategies, and potential applications, supported by established chemical principles and experimental data.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between these two molecules lies in the point of attachment of the 4-chlorophenyl group to the piperazine core. This seemingly minor change has significant implications for the molecule's three-dimensional shape, chirality, and chemical reactivity.
| Property | This compound | tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate |
| Structure | The 4-chlorophenyl group is attached to a carbon atom (C2) of the piperazine ring. | The 4-chlorophenyl group is attached to a nitrogen atom (N4) of the piperazine ring. |
| CAS Number | 769944-39-0[5] | 222845-66-5 |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | C₁₅H₂₁ClN₂O₂ |
| Molecular Weight | 296.79 g/mol | 296.79 g/mol |
| Chirality | Chiral (racemic unless resolved) | Achiral |
| Key Structural Feature | α-Aryl secondary amine (after Boc deprotection) | N-Aryl tertiary amine |
| Steric Hindrance | Aryl group adjacent to the Boc-protected nitrogen, potentially influencing its reactivity and conformation. | Aryl group is distal to the Boc-protected nitrogen, leading to less intramolecular steric clash. |
Synthesis Strategies: Divergent Pathways to Isomeric Scaffolds
The synthetic routes to these isomers are fundamentally different, reflecting their distinct structural nature. The synthesis of the 4-aryl isomer is generally more straightforward and relies on well-established cross-coupling methodologies.
Synthesis of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate (N-Arylation)
The most common and efficient method for constructing the N-aryl bond is through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6] This approach involves the reaction of tert-butyl piperazine-1-carboxylate with an aryl halide (1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene) in the presence of a palladium catalyst and a suitable base.
Workflow for N-Arylation Synthesis
Caption: Workflow for the synthesis of the 4-aryl isomer.
Synthesis of this compound (C-Arylation)
The synthesis of the 2-aryl isomer is more complex. Direct C-H arylation of the protected piperazine is a modern approach but can suffer from regioselectivity issues.[7][8] A more classical and controlled approach involves constructing the piperazine ring onto a pre-functionalized precursor. For instance, starting from a 2-amino-1-(4-chlorophenyl)ethanol derivative, which can be converted into an aziridine intermediate, followed by ring-opening with a protected aminoethyl nucleophile and subsequent cyclization. This multi-step process often requires careful control of stereochemistry if an enantiopure product is desired. The increased synthetic complexity is a critical consideration for large-scale production.
Comparative Reactivity and Application in Drug Design
The positional isomerism dictates the role these building blocks play in drug design, particularly in their interactions with biological targets.
The 4-Aryl Isomer: A Classic Dopamine and Serotonin Receptor Modulator
The N-arylpiperazine motif, as seen in the 4-isomer, is a privileged scaffold for targeting dopamine (D₂) and serotonin (5-HT) receptors.[3][4] In many CNS drugs, the N-arylpiperazine core acts as the key pharmacophore that anchors the ligand into the receptor's binding pocket.
-
Mechanism of Action: The protonated nitrogen (N1 after Boc deprotection) typically forms a crucial salt bridge with a conserved aspartate residue (Asp114 in the D₂ receptor) in the transmembrane domain 3 of the receptor. The aryl group extends into a hydrophobic pocket, forming favorable edge-to-face π-stacking interactions with aromatic residues like phenylalanine and tryptophan.[9][10]
-
SAR Implications: Modifications on the aryl ring (like the 4-chloro substituent) directly modulate binding affinity and selectivity by altering the electronic and steric interactions within this hydrophobic pocket. The flexibility of the piperazine ring allows for an optimal orientation of the aryl group.
The 2-Aryl Isomer: A Scaffold for Stereochemical and Steric Exploration
The 2-aryl isomer presents a different set of opportunities and challenges.
-
Chirality and Selectivity: As a chiral molecule, the 2-isomer can be resolved into its constituent enantiomers. This is highly advantageous in modern drug design, as often only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or contribute to off-target effects. This allows for the development of more selective and potent drugs.
-
Steric Influence: The placement of the bulky aryl group at the C2 position introduces significant steric hindrance near the nitrogen atoms. This can dramatically alter the binding mode compared to the 4-isomer. It may force the molecule to adopt a different conformation within the receptor binding site, potentially leading to a different functional outcome (e.g., partial agonist vs. antagonist) or altered receptor subtype selectivity.
-
Metabolic Stability: The C-H bonds at the C2 position of a 4-arylpiperazine can be susceptible to metabolic oxidation. In the 2-aryl isomer, this position is blocked by the aryl group itself, which may lead to improved metabolic stability, a desirable property for drug candidates.
Signaling Pathway of the Dopamine D₂ Receptor
Caption: Arylpiperazines modulate the inhibitory Gi-coupled D₂ receptor pathway.
Experimental Protocol: Synthesis of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate via Buchwald-Hartwig Amination
This protocol describes a reliable method for synthesizing the 4-aryl isomer, a process that serves as a self-validating system through characterization of the final product.
Objective: To synthesize tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate from tert-butyl piperazine-1-carboxylate and 1-bromo-4-chlorobenzene.
Materials:
-
tert-butyl piperazine-1-carboxylate (1.0 eq)
-
1-bromo-4-chlorobenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate, Brine, Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation & Reagent Setup (Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before adding the reactants.)
-
To a dry, argon-flushed round-bottom flask, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask.
-
-
Addition of Reactants (Causality: Adding the reactants as a solution ensures efficient mixing and initiation of the reaction.)
-
In a separate flask, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and 1-bromo-4-chlorobenzene (1.1 eq) in anhydrous toluene.
-
Add this solution to the catalyst mixture via syringe.
-
-
Reaction (Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, namely oxidative addition and reductive elimination, to ensure the reaction goes to completion in a reasonable timeframe.)
-
Heat the reaction mixture to 100 °C and stir under argon.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup (Causality: The aqueous workup removes the inorganic base and salts, while the brine wash helps to break up any emulsions and further dry the organic layer.)
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Validation (Causality: Column chromatography separates the desired product from residual starting materials, catalyst, and byproducts. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) validates the structure and purity of the final compound.)
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Combine the product-containing fractions and evaporate the solvent.
-
Characterize the final product by NMR and MS to confirm its identity and purity. The expected mass and NMR spectral data serve as the validation for a successful synthesis.
-
Conclusion
While structurally similar, this compound and its 4-aryl isomer are distinct chemical entities with divergent synthetic pathways and applications in drug discovery.
-
The 4-Aryl Isomer is an achiral, readily synthesized building block that fits perfectly into the well-established N-arylpiperazine pharmacophore model for aminergic GPCRs. Its utility is proven and extensive.
-
The 2-Aryl Isomer offers new possibilities through its inherent chirality and unique steric profile. While its synthesis is more challenging, it provides a route to potentially novel binding modes, improved metabolic stability, and enantiomerically pure drug candidates.
The choice between these two isomers is a strategic one for the medicinal chemist. The 4-isomer is the tool for optimizing within a known chemical space, while the 2-isomer is the tool for exploring new frontiers in that space, where the introduction of a stereocenter and altered topology could unlock new pharmacological profiles.
References
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]
-
Ilić, M., Kostić, M., & Kocić, I. (2012). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Medicinal Chemistry Research, 21(10), 3095-3103. [Link]
-
Di Micco, S., Terracciano, S., Boscaino, F., & Bertamino, A. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(19), 5949. [Link]
-
R Discovery. (2025). New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. R Discovery. [Link]
-
Corruble, A., Rey, P., & Kossanyi, J. (1998). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate. [Link]
-
Firth, J. D., & O'Brien, P. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1933–1937. [Link]
-
Knowles, R. R., & MacMillan, D. W. C. (2015). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
-
Ciaffo, G. M., & Petrucci, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]
-
Knowles, R. R., & MacMillan, D. W. C. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Bakonyi, Z., & Keglevich, G. (2018). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
-
Andreozzi, G., Ambrosio, M. R., Magli, E., Maneli, G., Severino, B., Corvino, A., Sparaco, R., Perissutti, E., Frecentese, F., Santagada, V., Leśniak, A., Bujalska-Zadrożny, M., Caliendo, G., Formisano, P., & Fiorino, F. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(22), 5437. [Link]
-
J&K Scientific LLC. (n.d.). 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester. J&K Scientific LLC. [Link]
-
Al-Said, M. S., & Ghorab, M. M. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Acta poloniae pharmaceutica, 69(3), 439–448. [Link]
-
Spectrabase. (n.d.). tert-Butyl-4-[(4-chlorophenyl)(furan-3-carbonyl)amino]piperidine-1-carboxylate. Spectrabase. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Schmidt, B., & El-Samalehy, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
Gîrdan, M. A., Pîslaru, A., & Vlase, L. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Kajino, M., Shibouta, Y., Nishikawa, K., & Meguro, K. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & pharmaceutical bulletin, 39(11), 2896–2905. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gaby, M. S. A. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(8), 9583–9593. [Link]
-
López-Rodríguez, M. L., Benhamú, B., de la Fuente, T., Morcillo, M. J., & Tamayo, P. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. Journal of medicinal chemistry, 40(16), 2653–2656. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. PubChem. [Link]
-
Molkem. (n.d.). Tert-Butyl 4-(2-Chlorophenyl) Piperazine-1-Carboxylate. Molkem. [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]
-
Pindelska, E., & Drabinska, Z. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(19), 6563. [Link]
-
Marra, F., Morelli, F., De Nardi, F., Priola, E., Coldham, I., & Blangetti, M. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8345–8356. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
A Senior Application Scientist’s Guide to Protecting Groups for Piperazine: A Comparative Efficacy Analysis
Intended Audience: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry and drug development, the piperazine moiety is a cornerstone, prized for its ability to impart desirable pharmacokinetic properties to lead compounds. However, the symmetrical nature of its two secondary amines presents a significant synthetic challenge: achieving selective functionalization. The strategic use of protecting groups is paramount to navigating this challenge. This guide provides an in-depth, data-driven comparison of common protecting groups for piperazine, moving beyond a simple catalog to offer insights into the causality behind experimental choices, empowering you to select the optimal synthetic route.
The Ideal Protecting Group: A Balancing Act
The "perfect" protecting group is a myth; the optimal one is context-dependent. The choice hinges on a delicate balance of factors throughout your synthetic pathway. A truly effective protecting group for piperazine should exhibit:
-
High-Yielding & Selective Introduction: The protection step should proceed with high efficiency and, crucially, offer a reliable method for achieving mono-protection.
-
Robust Stability: It must withstand a range of reaction conditions planned for subsequent steps (e.g., strong bases, nucleophiles, hydrides, oxidative/reductive conditions).
-
Facile & Orthogonal Cleavage: The deprotection should be high-yielding and occur under conditions that leave the rest of the molecule, including other protecting groups, intact. This concept of orthogonality is critical in complex syntheses.
Below is a workflow diagram illustrating the decision-making process when selecting a piperazine protecting group.
Caption: Decision workflow for selecting a piperazine protecting group.
Comparative Analysis of Common Protecting Groups
We will now delve into the practical aspects of the most frequently employed protecting groups for piperazine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Trifluoroacetyl.
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most ubiquitous amine protecting group due to its general stability and the mild conditions required for its removal.
-
Introduction: The protection of piperazine with di-tert-butyl dicarbonate (Boc)2O is highly efficient. Critically, mono-protection can be reliably achieved by controlling the stoichiometry, typically by the slow addition of one equivalent of (Boc)2O to piperazine.
-
Stability: The Boc group is highly stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents. This robustness makes it an excellent choice for syntheses involving these transformations.
-
Deprotection: Cleavage is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. This acidic lability is the cornerstone of its utility and its primary limitation.
Carboxybenzyl (Cbz or Z) Group
The Cbz group is a classic protecting group, valued for its stability and its unique deprotection method which imparts useful orthogonality with acid- and base-labile groups.
-
Introduction: Cbz protection is typically accomplished using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., with Na2CO3 or NaOH). Similar to Boc protection, careful control of stoichiometry can favor mono-protection.
-
Stability: The Cbz group is stable to acidic and basic conditions, making it a valuable orthogonal partner to the Boc group. It is, however, sensitive to strong reducing agents.
-
Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis (e.g., H2 gas with a palladium on carbon catalyst, Pd/C). This method is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. Alternative, non-reductive methods using strong Lewis acids or HBr in acetic acid are also available but are harsher.
Trifluoroacetyl Group
The trifluoroacetyl group is a powerful tool, particularly when a highly electron-withdrawing group is needed or when cleavage under basic conditions is desired.
-
Introduction: This group is readily introduced using trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate (ETFA). The strong electron-withdrawing nature of the trifluoromethyl group significantly deactivates the second nitrogen, making mono-protection highly selective and often easier to achieve than with Boc or Cbz.
-
Stability: It is exceptionally stable to acidic conditions and hydrogenolysis. This makes it an excellent orthogonal protecting group to both Boc and Cbz.
-
Deprotection: The trifluoroacetyl group is readily cleaved under mild basic conditions, such as with potassium carbonate (K2CO3) in methanol or aqueous ammonia.
Quantitative Performance Comparison
The following table summarizes typical experimental data for the mono-protection and deprotection of piperazine, providing a quantitative basis for comparison.
| Protecting Group | Reagent for Introduction | Typical Yield (Mono-protection) | Deprotection Conditions | Typical Yield (Deprotection) | Orthogonal To |
| Boc | (Boc)₂O, Dioxane/H₂O | ~85-95% | 4M HCl in Dioxane or TFA/DCM | >95% | Cbz, Trifluoroacetyl |
| Cbz | Cbz-Cl, aq. Na₂CO₃, Toluene | ~80-90% | H₂, 10% Pd/C, MeOH | >95% | Boc, Trifluoroacetyl |
| Trifluoroacetyl | Ethyl Trifluoroacetate, MeOH | ~90-98% | K₂CO₃, MeOH/H₂O | >90% | Boc, Cbz |
Validated Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful synthesis. The following are detailed, step-by-step methodologies for the protection and deprotection of piperazine.
Protocol 1: Mono-Boc Protection of Piperazine
Caption: Workflow for the mono-Boc protection of piperazine.
Methodology:
-
In a round-bottom flask, dissolve piperazine (2.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a minimal amount of dioxane.
-
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford pure 1-Boc-piperazine.
Protocol 2: Cbz Deprotection via Hydrogenolysis
Methodology:
-
Dissolve 1-Cbz-4-aryl-piperazine (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Maintain the reaction under a positive pressure of H₂ (typically a balloon is sufficient for small scale) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine product.
Strategic Considerations in Drug Development
The choice of a protecting group extends beyond a single reaction step; it has cascading effects on the entire synthetic route.
-
Orthogonality is Key: In a multi-step synthesis where other functional groups (e.g., esters, other protected amines) are present, using orthogonal protecting groups is non-negotiable. For instance, if your molecule contains a Boc group and you need to deprotect another amine, using a Cbz group (removable by hydrogenolysis) or a trifluoroacetyl group (removable by base) would be a sound strategy.
-
Atom Economy and Process Safety: For large-scale synthesis typical in drug development, factors like atom economy and the safety of reagents and byproducts become critical. Hydrogenolysis for Cbz removal is highly atom-economical but requires specialized hydrogenation equipment and careful handling of the pyrophoric catalyst. Acidic deprotection of Boc groups can be corrosive and may require neutralization steps.
Conclusion
The selection of a protecting group for piperazine is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign.
-
The Boc group remains the workhorse for general purposes, offering a balance of stability and mild, acidic cleavage.
-
The Cbz group is the ideal choice when orthogonality to acid-labile groups is required, with its clean and mild hydrogenolytic deprotection being a major advantage.
-
The Trifluoroacetyl group offers supreme stability to acids and provides a unique basic deprotection route, making it an excellent partner in complex orthogonal schemes and highly effective for achieving selective mono-protection.
By understanding the causality behind the stability and reactivity of each group and leveraging the quantitative data and protocols provided, researchers can design more robust, efficient, and logical synthetic routes for novel piperazine-containing drug candidates.
References
-
Title: A reliable and scalable procedure for the mono-N-Boc protection of piperazine. Source: Organic Process Research & Development. URL: [Link]
-
Title: The Carbobenzyloxy Group (Cbz) in Peptide Synthesis. Source: Chemical Reviews. URL: [Link]
-
Title: N-Trifluoroacetyl-piperazine as a new reagent for the synthesis of N-aryl- and N-heteroarylpiperazines. Source: Tetrahedron Letters. URL: [Link]
-
Title: Trifluoroacetic Anhydride. Source: Encyclopedia of Reagents for Organic Synthesis. URL: [Link]
-
Title: Protecting Groups in Organic Synthesis. Source: Wiley. URL: [Link]
A Comparative Guide to the FT-IR Analysis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. In the landscape of drug development, unambiguous structural characterization is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for verifying the functional group landscape of a molecule. This guide will not only dissect the expected vibrational modes of the title compound but also provide a comparative analysis with its structural precursors and analogues, offering researchers a robust framework for quality control and synthetic verification.
The structural integrity of pharmaceutical intermediates directly impacts the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). The presence of the tert-butyloxycarbonyl (Boc) protecting group, the piperazine core, and the substituted aromatic ring in this compound all contribute to a unique infrared spectrum. Understanding the characteristic absorption bands of each component is crucial for identifying the successful synthesis of the target molecule and for detecting any unreacted starting materials or byproducts.
This guide is designed for researchers, scientists, and drug development professionals who rely on spectroscopic methods for routine analysis and structural elucidation. We will delve into the experimental causality behind spectroscopic sample preparation, provide detailed protocols, and present a logical interpretation of the spectral data, grounded in established vibrational frequency correlations.
Experimental Methodology: Acquiring a High-Quality FT-IR Spectrum
The choice of sampling technique in FT-IR spectroscopy is critical for obtaining a high-quality spectrum of a solid sample like this compound. The two most common methods, the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR), are detailed below. The KBr pellet method is a traditional and widely used transmission technique that provides high-resolution spectra, while ATR is a more modern, rapid, and often simpler surface-sensitive technique.
Protocol 1: KBr Pellet Method
This method involves dispersing the solid sample in a dry KBr matrix and compressing it into a thin, transparent pellet. The principle lies in the fact that alkali halides, like KBr, are transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and have a refractive index that allows for good transmission when a uniform pellet is formed.[1][2]
Step-by-Step Procedure:
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which can cause significant interference in the spectrum (broad absorption around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹).[3][4]
-
Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, grind the 1-2 mg of the sample until it is a fine, uniform powder. This is crucial to reduce scattering of the infrared beam.
-
Add the dried KBr to the mortar and gently but thoroughly mix it with the ground sample. The goal is a homogeneous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Assemble a clean and dry pellet die.
-
Transfer the KBr-sample mixture into the die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a surface-sensitive technique that requires minimal sample preparation.[5][6] An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in intimate contact with the crystal.
Step-by-Step Procedure:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Clean the crystal surface with a solvent-moistened soft tissue (e.g., with isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Use the pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.[7]
-
-
Spectral Acquisition:
-
Acquire the sample spectrum. Similar to the KBr method, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is standard practice.
-
-
Cleaning:
-
Release the pressure clamp, remove the sample, and clean the crystal surface as described in step 1.
-
Workflow for FT-IR Sample Preparation and Analysis
Caption: Correlation of molecular fragments to key FT-IR absorptions.
Conclusion
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
PubMed. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
-
Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Retrieved from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. pelletpressdiesets.com [pelletpressdiesets.com]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. azom.com [azom.com]
- 5. agilent.com [agilent.com]
- 6. apexinstrument.me [apexinstrument.me]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Senior Scientist's Guide to Evaluating tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate: More Than Just a COA
For researchers, scientists, and drug development professionals, the procurement of chemical reagents is the foundational step upon which entire research projects are built. The Certificate of Analysis (COA) is the primary gatekeeper of quality, but a truly rigorous scientific approach demands a deeper level of scrutiny. This guide provides an in-depth technical comparison and experimental framework for evaluating tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will deconstruct the COA, compare it with a relevant alternative, and provide actionable protocols for in-house verification, ensuring the integrity and reproducibility of your research.
The piperazine moiety is a cornerstone in drug discovery, prized for its versatile structure that can be readily modified to enhance pharmacological activity.[1][2] Its unique six-membered ring with two opposing nitrogen atoms imparts properties like increased water solubility, oral bioavailability, and improved ADME characteristics, making it a privileged scaffold in the development of novel therapeutics.[1][2] Arylpiperazine derivatives, in particular, have shown significant potential as anticancer agents by interacting with various molecular targets implicated in cancer pathogenesis.[3] Given this critical role, ensuring the purity and identity of piperazine-based starting materials like this compound is not just a matter of good practice, but a prerequisite for success.
Deconstructing the Certificate of Analysis: A Baseline for Quality
The COA is your first line of defense against impurities and batch-to-batch variability. It provides a snapshot of the product's quality, as determined by the supplier's quality control (QC) department. Let's break down the critical parameters for a typical batch of this compound.
| Parameter | Typical Specification | Method | Significance for the Researcher |
| Appearance | White to Off-White or Yellow Solid | Visual | A significant deviation in color could indicate the presence of impurities or degradation products. |
| Purity (HPLC) | ≥97.0% | High-Performance Liquid Chromatography | This is a primary indicator of the compound's purity. A lower percentage means a higher concentration of unknown substances that could interfere with your reactions or biological assays. |
| ¹H NMR | Conforms to Structure | Nuclear Magnetic Resonance Spectroscopy | Confirms the chemical structure and identity of the compound. The absence of unexpected peaks is crucial. |
| Mass Spectrum | Conforms to Structure (m/z [M+H]⁺ ≈ 297.1) | Mass Spectrometry (MS) | Provides the molecular weight of the compound, serving as another critical identity check. The presence of other significant masses would indicate impurities. |
| Melting Point | 64-67 °C | Capillary Method | A sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities.[4] |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Visual | Essential for practical handling in the lab. Inconsistent solubility can affect reaction kinetics and assay results. |
This table represents a synthesized view of typical specifications and is for illustrative purposes. Always refer to the lot-specific COA provided by your supplier.
Comparative Analysis: A Case Study with tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate
To understand the practical implications of the COA, let's compare our primary compound with a close structural isomer, tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. While structurally similar, the positional difference of the chlorine atom (para vs. meta) can lead to different reactivity and biological activity profiles. A researcher might choose one over the other based on structure-activity relationship (SAR) studies.[5]
| Feature | This compound | tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate | Experimental Implication |
| CAS Number | 886767-49-3[6] | 186790-11-4[4][7] | Ensures correct identification and literature tracking. |
| Purity (HPLC) | Lot A: 98.5% | Lot B: 97.2% | Lot A provides a higher concentration of the desired starting material, potentially leading to cleaner reactions and higher yields. The 1.3% difference in impurity levels in Lot B could introduce unknown variables. |
| Key ¹H NMR Shift (Aromatic) | Distinct AA'BB' pattern for the para-substituted ring. | More complex splitting pattern for the meta-substituted ring. | This is a definitive way to distinguish between the two isomers. Incorrect isomer usage would invalidate SAR data. |
| Predicted Reactivity | The para-chloro substituent has a moderate deactivating effect on the phenyl ring. | The meta-chloro substituent has a stronger deactivating effect through induction. | This could influence the success and conditions required for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Biological Activity (Hypothetical) | Target X IC₅₀ = 50 nM | Target X IC₅₀ = 500 nM | A small structural change can lead to a significant difference in biological potency. Using a batch with isomeric impurity could lead to misleading biological data. |
This comparison underscores why a detailed review of the COA, beyond just the purity percentage, is critical. The presence of an isomeric impurity, for instance, might not be immediately obvious from the HPLC data alone but would be clear from the NMR spectrum.
Experimental Protocols for In-House Verification
Trust, but verify. Relying solely on the supplier's COA is not sufficient under Good Laboratory Practice (GLP) principles.[8][9][10][11] In-house verification is a crucial step to ensure the quality and integrity of your research data.[8] Here are streamlined protocols for key analytical techniques. The validation of these analytical procedures should be guided by the principles outlined in ICH Q2(R1).[12][13][14]
High-Performance Liquid Chromatography (HPLC) Purity Assay
This protocol is designed to quickly assess the purity of the received material.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 4.6 x 50 mm, 2.6 µm).[15]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: HPLC workflow for purity verification.
¹H NMR Structural Confirmation
This protocol confirms the chemical identity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz NMR spectrometer.[15]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
-
Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration values with the expected structure of this compound. Pay close attention to the aromatic region to confirm the para-substitution pattern.
Caption: Workflow for NMR-based structural confirmation.
Conclusion: Upholding Scientific Integrity
The Certificate of Analysis is an essential starting point, but it should not be the final word on reagent quality. For drug development professionals, where the stakes are incredibly high, a rigorous, in-house verification process is non-negotiable. By implementing the comparative mindset and experimental protocols outlined in this guide, researchers can safeguard the integrity of their data, prevent costly project delays, and ensure the reproducibility of their work. Ultimately, this level of diligence upholds the core tenets of scientific integrity and accelerates the path to discovery.
References
-
The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design, 103(6). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 599-614. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). Molecules, 27(19), 6604. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). LCGC. [Link]
-
Good Laboratory Practice (GLP). European Food Safety Authority (EFSA). [Link]
-
Good Laboratory Practices (GLP) | Physical and Chemical Tests. Nanolab. [Link]
-
A Guide to Good Laboratory Practice (GLP). (2024). SafetyCulture. [Link]
-
OECD Principles on Good Laboratory Practice (GLP). (1997). Organisation for Economic Co-operation and Development (OECD). [Link]
-
tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. Hoffman Fine Chemicals. [Link]
-
186790-11-4 | tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate. Hoffman Fine Chemicals. [Link]
-
Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. rsc.org [rsc.org]
Navigating the Synthesis and Application of Arylpiperazine Scaffolds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a core structural element found in a multitude of clinically successful drugs.[1][2] Its prevalence stems from the unique physicochemical properties conferred by its two nitrogen atoms, which can be strategically functionalized to modulate aqueous solubility, bioavailability, and target engagement.[3][4] This guide provides a comparative analysis of synthetic strategies and applications focusing on tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, a representative arylpiperazine intermediate. We will delve into key experimental considerations, compare alternative methodologies, and explore the downstream implications for drug development.
The Strategic Importance of N-Boc Protected Arylpiperazines
This compound serves as a valuable building block in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental, allowing for selective functionalization at the second nitrogen. The 4-chlorophenyl group is a common feature in bioactive molecules, and its presence on the piperazine ring creates a versatile starting point for the synthesis of a diverse library of compounds. The true value of this intermediate is realized upon the selective removal of the Boc group, unmasking a reactive secondary amine for further chemical elaboration.
Comparative Analysis of N-Boc Deprotection Methodologies
The removal of the Boc protecting group is a critical step in the synthetic workflow. The choice of deprotection agent is dictated by the overall chemical architecture of the molecule, particularly the presence of other acid-sensitive functional groups.[1] Below, we compare the two most common acidic deprotection methods: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | High efficiency, volatile byproducts simplify workup.[5] | Harsh acidity can cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | Milder than TFA, product often precipitates as the HCl salt, aiding isolation.[5] | The salt may need to be neutralized for subsequent reactions. |
Experimental Workflow: A Tale of Two Acids
The following diagram illustrates the generalized workflows for TFA and HCl-mediated N-Boc deprotection.
Caption: Comparative workflows for TFA and HCl-mediated N-Boc deprotection.
Beyond the Boc Group: Alternative Strategies for Piperazine Functionalization
While the Boc group is a reliable choice, certain synthetic routes may benefit from orthogonal protecting group strategies. The Benzyl chloroformate (Cbz) group, for instance, offers a distinct advantage as it is stable to acidic and basic conditions but can be selectively removed via catalytic hydrogenolysis.[1] This method is particularly useful when the molecule contains acid-sensitive functionalities.
Experimental Protocol: N-Cbz Protection and Deprotection
Protection:
-
Dissolve piperazine (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equivalent) dropwise with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with an organic solvent, dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[1]
Deprotection:
-
Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and rinse with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.[1]
The following diagram illustrates the logic of using an orthogonal protecting group strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry of piperazines: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given its classification as a chlorinated organic compound, it also falls under specific regulatory considerations for disposal due to the potential for forming hazardous byproducts upon improper treatment.
Personal Protective Equipment (PPE): The First Line of Defense
Strict adherence to PPE protocols is non-negotiable when handling this compound, including during disposal preparation. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
In-Lab Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Commingling of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Experimental Protocol: Waste Segregation
-
Designate a Waste Container: Select a chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[2][3]
-
Labeling: Immediately upon designating the container, affix a "Hazardous Waste" label.[4][5][6] The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
The approximate concentration and composition of the waste stream.
-
The primary hazard(s): "Toxic," "Irritant".[8]
-
The name and contact information of the generating researcher or laboratory.[8]
-
-
Segregation: This compound is a halogenated organic solid . It must be collected in a designated waste stream separate from non-halogenated organic waste.[9]
-
DO NOT mix with acids, bases, or oxidizers.[10]
-
DO NOT dispose of this compound down the drain.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.[2][5]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of waste generation.[3][5]
-
Ensure the SAA is away from general laboratory traffic and under the control of trained personnel.[11]
-
Provide secondary containment (e.g., a tray) to capture any potential leaks.[12]
-
Disposal Pathway: From Laboratory to Final Disposition
The ultimate disposal of this compound, as a chlorinated hazardous waste, is through high-temperature incineration at a licensed hazardous waste disposal facility. This method ensures the complete destruction of the organic molecule, minimizing its environmental impact.
The decision-making process for the disposal of this compound is illustrated in the workflow diagram below.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste | [13] |
| SAA Time Limit | Up to one year from the start of accumulation | [2][13] |
| Container Headspace | Leave approximately 10% for potential expansion of liquid waste | [11] |
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be a self-validating system. By adhering to the principles of clear labeling, stringent segregation, and proper containment, the risk of accidental exposure and non-compliant disposal is significantly mitigated. Regular inspections of SAAs and adherence to institutional waste pickup schedules provide further layers of verification and safety.
References
-
Guidelines for Laboratory Hazardous Waste accumulation . (n.d.). California State University, Fresno. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Container Labeling Introduction General Labeling Requirements . (2023, February 14). Eastern Washington University. Retrieved from [Link]
-
Laboratory Hazardous Waste Accumulation and Treatment . (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]
-
Project Leader Guideline for Laboratory Accumulation of Hazardous Waste . (n.d.). University of California Agriculture and Natural Resources. Retrieved from [Link]
-
Section 2: Waste Containers, Storage and Labelling . (n.d.). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]
-
How to Label Chemical Waste Containers . (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
Laboratory Safety Labeling and Transfer of Chemicals . (2011, August). Occupational Safety and Health Administration. Retrieved from [Link]
-
A Brief Guide To Hazardous Waste Container Labeling & Marking . (n.d.). Hazardous Waste Experts. Retrieved from [Link]
-
Safe Storage and Disposal of Chemicals in A Lab . (n.d.). Tion. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025, March 4). HSC Chemistry. Retrieved from [Link]
-
Safe Handling and Storage of Chemicals . (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]
-
Management of Waste . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . (2025, March 21). University of Canterbury. Retrieved from [Link]
-
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate . (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. adminfinance.fresnostate.edu [adminfinance.fresnostate.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. in.ewu.edu [in.ewu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
This document provides a detailed protocol for the safe handling of Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate (CAS No. 769944-39-0). As a research chemical, its toxicological properties are not fully elucidated. Therefore, a cautious approach grounded in the principles of chemical hygiene and risk mitigation is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance that prioritizes safety through a comprehensive understanding of the potential hazards.
Hazard Identification and Risk Assessment: The Foundation of Safety
This compound is a substituted piperazine derivative.[1] While specific data for this exact compound is limited, the known hazards of its structural analogues provide a strong basis for a thorough risk assessment. A safety data sheet for a closely related compound, tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate, identifies several key hazards that we must assume apply to the title compound.[2]
The primary hazards are categorized as follows:
-
H302: Harmful if swallowed [2]
-
H315: Causes skin irritation [2]
-
H319: Causes serious eye irritation [2]
-
H335: May cause respiratory irritation [2]
These classifications mandate a stringent approach to prevent exposure through all primary routes: inhalation, ingestion, and skin/eye contact.
| Hazard Classification | GHS Code | Potential Effect |
| Acute Toxicity, Oral | Category 4 | Harmful if ingested.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes irritation upon skin contact.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes significant eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause irritation to the respiratory tract.[2][3][4] |
Given its nature as a solid powder, the primary physical risk during handling (e.g., weighing, transferring, preparing solutions) is the generation of airborne dust or aerosols, which can be easily inhaled or settle on surfaces, skin, and eyes.[2]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Hazard Controls.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This is the most critical step to prevent inhalation of dust and aerosols.
-
Administrative Controls: Establish Standard Operating Procedures (SOPs) for handling this chemical. Designate specific areas in the lab for its use and clearly label all containers.[5] Ensure all personnel are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection is based on a risk assessment considering its GHS classifications.[2][4]
Eye and Face Protection
Due to the "Causes serious eye irritation" classification (H319), robust eye protection is non-negotiable.[2]
-
Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6] Standard safety glasses with side shields do not offer sufficient protection from dust or splashes and are inadequate.[7]
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., vigorous mixing, large-volume transfers), a full-face shield must be worn in addition to chemical splash goggles.[4][7]
Hand Protection
The H315 "Causes skin irritation" classification necessitates the use of appropriate chemical-resistant gloves.[2] The presence of a chlorinated aromatic ring in the molecule is a critical factor in glove selection, as these structures can be aggressive towards common glove materials.[8]
Causality Behind Glove Selection: Standard nitrile gloves may offer some protection, but their breakthrough times for chlorinated aromatic compounds can be short.[9] Aromatic hydrocarbons are known to attack many synthetic glove materials, causing them to swell and lose their protective integrity.[8] Therefore, a more robust solution is required.
Protocol: Double Gloving A double-gloving technique is mandated to provide layered protection.
-
Inner Glove: A standard nitrile examination glove. This provides a baseline level of protection and dexterity.
-
Outer Glove: A glove with superior resistance to chlorinated hydrocarbons.
| Glove Material | Resistance to Chlorinated Aromatics | Notes |
| Nitrile | Fair to Poor | Prone to swelling and rapid breakthrough.[9] Suitable as an inner glove or for very brief, incidental contact only. |
| Neoprene | Good | Offers better resistance than nitrile. A suitable outer glove choice. |
| Viton™ | Excellent | Shows high resistance to aromatic and chlorinated compounds.[9] The preferred choice for an outer glove during prolonged handling. |
| Butyl Rubber | Good | Recommended by some manufacturers for compounds where other data is unavailable.[8] |
Operational Plan:
-
Always inspect gloves for tears or pinholes before use.[6]
-
Don the outer gloves over the cuff of the lab coat to protect the wrist area.
-
If direct contact with the compound occurs, immediately remove both pairs of gloves using the proper technique to avoid skin contact, wash hands thoroughly, and don fresh gloves.[6]
-
Do not reuse disposable gloves.
Respiratory Protection
To mitigate the risk of respiratory tract irritation (H335), respiratory protection is required, especially when handling the compound as a powder outside of a containment hood.[2]
-
For Weighing/Handling in a Fume Hood: If all handling of the solid is performed within a properly functioning chemical fume hood or ventilated enclosure, the engineering control is sufficient to mitigate the respiratory risk.
-
For Handling Outside of a Fume Hood or in Case of Spills: A NIOSH (US) or EN 149 (EU) approved respirator is required.[5][10] A half-mask or full-facepiece air-purifying respirator equipped with organic vapor/acid gas cartridges and P100 (particulate) filters is necessary.[7]
Protective Clothing
-
Lab Coat: A clean, buttoned laboratory coat is the minimum requirement to protect against skin contact.[11]
-
Chemical Apron: For procedures involving larger quantities or significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear sandals or perforated shoes.
Step-by-Step Donning and Doffing Procedure
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Procedural flow for donning and doffing PPE.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety protocol to prevent environmental contamination and accidental exposure.
Operational Plan:
-
Decontamination: Wipe down the work area (fume hood sash, surfaces) with an appropriate solvent (e.g., 70% ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Chemical Waste: Collect all surplus material and solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Contaminated PPE Disposal: All disposable PPE (gloves, bench paper, etc.) that has come into contact with the chemical must be considered contaminated. Place it in a sealed, labeled hazardous waste bag or container for disposal. Do not discard it in the regular trash.
-
Disposal Method: All chemical waste and contaminated materials must be disposed of through a licensed chemical destruction facility or in accordance with local, state, and federal regulations.[11] Do not discharge to sewer systems.[11]
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected skin area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
For any exposure, have the Safety Data Sheet (SDS) available for the medical personnel.
References
-
tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Thermo Fisher Scientific. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed. Retrieved from [Link]
-
Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617–621. Retrieved from [Link]
-
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 - PubChem. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University. Retrieved from [Link]
- Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Storemasta. Retrieved from [Link]
-
What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF. (n.d.). Slideshare. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
